1-(6-Chloropyridin-3-yl)propan-1-one
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEASVECCOHTXTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617071 | |
| Record name | 1-(6-Chloropyridin-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872088-03-4 | |
| Record name | 1-(6-Chloropyridin-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"1-(6-Chloropyridin-3-yl)propan-1-one" chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(6-Chloropyridin-3-yl)propan-1-one
This guide offers a comprehensive technical overview of this compound, a heterocyclic ketone of significant interest to the chemical research and drug development communities. We will delve into its core chemical and physical properties, provide detailed protocols for its synthesis and characterization, explore its reactivity, and discuss its potential as a pivotal building block in medicinal chemistry. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their work.
Core Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine derivative. The presence of a chlorine atom, a ketone functional group, and the nitrogen-containing aromatic ring imparts a unique combination of electronic and steric properties that make it a valuable intermediate.
Below is a diagram illustrating the chemical structure of the molecule.
Caption: Chemical Structure of this compound.
Quantitative data for the compound are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 872088-03-4 | [1][2] |
| Molecular Formula | C₈H₈ClNO | [1][2][3] |
| Molecular Weight | 169.61 g/mol | [2] |
| Canonical SMILES | CCC(=O)C1=CN=C(C=C1)Cl | [1] |
| InChIKey | UEASVECCOHTXTK-UHFFFAOYSA-N |[1][2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 292.5°C at 760 mmHg | [2] |
| Density | 1.189 g/cm³ | [2] |
| Flash Point | 130.7°C | [2] |
| Refractive Index | 1.527 | [2] |
| XLogP3 | 2.3 | [2] |
| Storage Temperature | 2-8°C |[1] |
Synthesis and Purification
The synthesis of this compound can be achieved through several established organic chemistry methodologies. A common and effective approach is the Friedel-Crafts acylation of 2-chloropyridine or a related derivative, though this can be challenging with pyridine rings. A more reliable method involves the reaction of a suitable organometallic reagent with a 6-chloronicotinoyl derivative. Below, we detail a plausible and robust protocol based on the reaction of an organocadmium or Grignard reagent with 6-chloronicotinoyl chloride.
Experimental Protocol: Synthesis via Organocadmium Reagent
This protocol is a well-established method for synthesizing ketones from acid chlorides, chosen here for its high selectivity and tolerance of various functional groups. The causality behind using an organocadmium reagent instead of a more reactive Grignard reagent is to prevent the common side reaction of addition to the newly formed ketone, which would yield a tertiary alcohol.
Caption: Workflow for the synthesis and purification of the target compound.
Step-by-Step Methodology:
-
Preparation of Diethylcadmium:
-
In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), place anhydrous cadmium chloride (CdCl₂, 1.1 equivalents).
-
Add anhydrous diethyl ether as the solvent.
-
To this suspension, slowly add a solution of ethylmagnesium bromide (EtMgBr, 2.2 equivalents) in diethyl ether via a dropping funnel at 0°C (ice bath).
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The formation of the diethylcadmium reagent is typically observed as a change in the appearance of the reaction mixture.
-
-
Acylation Reaction:
-
In a separate flame-dried flask, dissolve 6-chloronicotinoyl chloride (1.0 equivalent) in anhydrous toluene or ether.
-
Cool this solution to 0°C.
-
Slowly add the freshly prepared diethylcadmium reagent to the solution of the acid chloride.
-
Allow the reaction to stir at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Extraction:
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.
-
A gradient elution system, typically starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1 to 7:3 Hexane:EtOAc), is used to isolate the pure product.
-
Fractions containing the desired product are identified by TLC, combined, and the solvent is removed in vacuo to yield this compound as a solid or oil.
-
Spectroscopic Characterization
Accurate characterization is critical to confirm the identity and purity of the synthesized compound. The following protocols are standard procedures for acquiring NMR, IR, and MS data.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Use a standard pulse sequence with a spectral width of 12-15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 100 MHz using a proton-decoupled pulse sequence. A spectral width of 220-240 ppm and a relaxation delay of 2 seconds are appropriate.
-
Data Processing: Process the raw data (FID) using a Fourier transform. Apply phase and baseline corrections.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Triplet (~1.2 ppm, 3H, -CH₃), Quartet (~2.9 ppm, 2H, -CH₂-), Multiplets/Doublets in the aromatic region (~7.5-9.0 ppm, 3H, Pyridine-H). |
| ¹³C NMR | Alkyl signals (~8 ppm, -CH₃; ~35 ppm, -CH₂-), Aromatic/Pyridine signals (~125-155 ppm), Carbonyl signal (~198 ppm, C=O).[4][5] |
| IR (KBr) | ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~2980-2900 cm⁻¹ (Aliphatic C-H stretch), ~1700 cm⁻¹ (Strong, C=O stretch), ~1600, 1470 cm⁻¹ (C=C, C=N ring stretching). |
| MS (EI) | Molecular Ion (M⁺) at m/z ≈ 169/171 (due to ³⁵Cl/³⁷Cl isotopes in a ~3:1 ratio). Key fragments may include loss of the ethyl group (M-29) and the propanoyl group (M-57).[3] |
Protocol: Mass Spectrometry (MS)
-
Sample Introduction: Prepare a dilute solution of the compound in methanol or acetonitrile (~10 µg/mL). Introduce the sample into the ion source via direct infusion.
-
Ionization: Use Electron Ionization (EI) at 70 eV to observe fragmentation patterns or Electrospray Ionization (ESI) for a softer ionization that favors the molecular ion peak.
-
Mass Analysis: Scan a mass-to-charge (m/z) range from 50 to 300 amu.
-
Data Interpretation: Analyze the resulting spectrum for the molecular ion peak (M⁺) and its isotopic pattern, which is characteristic of a monochlorinated compound.
Reactivity and Potential Applications
The chemical architecture of this compound offers several sites for chemical modification, making it a versatile intermediate in drug discovery and agrochemical synthesis.
Caption: Key reactive sites and potential transformations of the molecule.
-
Ketone Modifications: The propanone side chain is amenable to a wide range of classical ketone chemistry. It can be reduced to the corresponding secondary alcohol, which can serve as a handle for further functionalization. Reductive amination can introduce diverse amine functionalities, a common strategy in library synthesis for probing structure-activity relationships (SAR).
-
Pyridine Ring Functionalization: The chlorine atom at the 6-position is a prime site for modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of aryl, heteroaryl, amine, or alkyne groups, dramatically increasing molecular complexity. Nucleophilic aromatic substitution can also be employed to displace the chloride with other nucleophiles.
-
Applications in Drug Discovery: The chloropyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[6] Derivatives are known to act as kinase inhibitors, which are crucial in oncology and neurodegenerative disease research.[7] For instance, the related 6-aminopyridine scaffold has been explored for developing dual inhibitors of GSK-3β and CK-1δ for potential Alzheimer's disease treatment.[8] This compound serves as an excellent starting point for synthesizing libraries of novel compounds to be screened for such activities. Furthermore, the (6-chloropyridin-3-yl)methyl moiety is a core component of neonicotinoid insecticides like Acetamiprid, highlighting the scaffold's importance in agrochemistry.[9][10]
Safety and Handling
-
Precautions for Safe Handling:
-
Conditions for Safe Storage:
-
Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]
- 4. rsc.org [rsc.org]
- 5. (Z)-N-(1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-ylidene)nitramide | C9H10ClN5O2 | CID 135541675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide | C10H11ClN4 | CID 213021 - PubChem [pubchem.ncbi.nlm.nih.gov]
"1-(6-Chloropyridin-3-yl)propan-1-one" CAS number 872088-03-4
An In-Depth Technical Guide to 1-(6-Chloropyridin-3-yl)propan-1-one (CAS 872088-03-4): A Key Intermediate in Modern Synthesis
Executive Summary
This compound, registered under CAS number 872088-03-4, is a heterocyclic ketone that has emerged as a significant building block in medicinal chemistry and drug discovery.[][2][3] Its molecular architecture, featuring a reactive propionyl group and a 6-chloropyridine ring, offers two distinct points for chemical modification. This dual reactivity makes it a versatile precursor for synthesizing a wide array of more complex molecules with potential therapeutic applications. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a robust synthesis protocol with mechanistic insights, analytical quality control methodologies, and its strategic applications in the synthesis of advanced chemical entities.
Molecular Profile and Physicochemical Properties
A thorough understanding of the fundamental properties of a synthetic intermediate is critical for its effective use in multi-step syntheses. This section outlines the key identifiers and physicochemical data for this compound.
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 872088-03-4 | [4][5][6] |
| Molecular Formula | C₈H₈ClNO | [4][5][6] |
| Molecular Weight | 169.61 g/mol | [5][6] |
| IUPAC Name | This compound | [7] |
| Canonical SMILES | CCC(=O)C1=CN=C(C=C1)Cl | [4][6] |
| InChIKey | UEASVECCOHTXTK-UHFFFAOYSA-N | [4][5] |
| Synonyms | 1-(6-chloro-3-pyridinyl)-1-propanone, 1-Propanone, 1-(6-chloro-3-pyridinyl)- | [5] |
Physicochemical Data
The physical properties of the compound dictate its handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| Boiling Point | 292.5°C at 760 mmHg | [5][7] |
| Density | 1.189 g/cm³ | [5][7] |
| Flash Point | 130.7°C | [5][7] |
| Refractive Index | 1.527 | [5][7] |
| XLogP3 | 2.33 | [5] |
| Storage Temperature | 2-8°C | [4] |
Structural Features and Reactivity Analysis
The utility of this compound stems from its two primary reactive sites: the electrophilic carbonyl carbon of the ketone and the carbon atom bonded to chlorine on the pyridine ring, which is susceptible to nucleophilic aromatic substitution (SNAr).
Caption: Key reactive sites of the title compound.
Synthesis and Mechanistic Insights
The synthesis of this compound is efficiently achieved via a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.
Recommended Synthetic Pathway
The most direct and industrially scalable approach involves the reaction of a 6-chloronicotinic acid derivative with an ethylmagnesium halide (Grignard reagent).[4][7] A common precursor is 6-chloronicotinoyl chloride, which is highly reactive towards the nucleophilic Grignard reagent.
Rationale and Causality
-
Choice of Precursors: 6-Chloronicotinic acid derivatives are readily available starting materials. Ethylmagnesium bromide or chloride (CAS 925-90-6) is a standard, commercially available organometallic reagent.[4]
-
Reaction Mechanism: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride or ester. The resulting tetrahedral intermediate subsequently collapses, eliminating the leaving group (e.g., chloride) to form the ketone.
-
Critical Parameters: The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will be quenched by protic solvents like water. The temperature must be carefully controlled, typically starting at low temperatures (e.g., 0°C or below) to prevent side reactions, such as a second addition of the Grignard reagent to the newly formed ketone product.
Detailed Experimental Protocol
This protocol is a representative procedure based on established organometallic chemistry principles.
-
Reactor Setup: A multi-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas (Nitrogen or Argon) inlet.
-
Reagent Preparation: A solution of 6-chloronicotinoyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) is charged into the flask.
-
Grignard Addition: A solution of ethylmagnesium bromide (approx. 1.1 eq) in THF is added dropwise via the dropping funnel, maintaining the internal temperature below 5°C. The choice of a slight excess of the Grignard reagent ensures complete conversion of the starting material.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting acid chloride is consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at low temperature. This step protonates the intermediate alkoxide and destroys any excess Grignard reagent.
-
Workup and Extraction: The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Analytical Characterization and Quality Control
A self-validating analytical system is essential to confirm the identity, structure, and purity of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.[8]
Spectroscopic Profile
While specific experimental spectra are not publicly available in the search results, the expected data can be reliably predicted based on the molecular structure.
Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted values; actual shifts may vary based on solvent and experimental conditions)
| Type | Position | Predicted Shift (ppm) | Multiplicity |
| ¹H NMR | Pyridine-H2 | ~8.9 | d |
| Pyridine-H4 | ~8.2 | dd | |
| Pyridine-H5 | ~7.5 | d | |
| -CH₂- (propionyl) | ~3.0 | q | |
| -CH₃ (propionyl) | ~1.2 | t | |
| ¹³C NMR | C=O | ~198 | s |
| Pyridine-C6 (Cl) | ~155 | s | |
| Pyridine-C2 | ~151 | s | |
| Pyridine-C4 | ~138 | s | |
| Pyridine-C3 (CO) | ~131 | s | |
| Pyridine-C5 | ~125 | s | |
| -CH₂- (propionyl) | ~32 | t | |
| -CH₃ (propionyl) | ~8 | q |
Table 4.2: Predicted Mass Spectrometry Data [9]
| Adduct | Calculated m/z |
| [M+H]⁺ | 170.03671 |
| [M+Na]⁺ | 192.01865 |
| [M-H]⁻ | 168.02215 |
| [M]⁺ | 169.02888 |
Chromatographic Purity Assessment
HPLC is the standard method for determining the purity of synthetic intermediates.
Protocol: Reverse-Phase HPLC-UV
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (each with 0.1% Trifluoroacetic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
-
Analysis: Inject 5 µL and integrate the peak area. Purity is expressed as the percentage of the main peak area relative to the total peak area. A purity of ≥97% is typically required for use in drug development.[6]
The combination of NMR confirming the structure, Mass Spec confirming the molecular weight, and HPLC confirming the purity constitutes a self-validating system that ensures the material's quality for subsequent research.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile scaffold for building more complex, biologically active molecules.[10][11][12]
Elaboration of the Core Structure
The ketone and chloro functionalities serve as handles for a variety of chemical transformations:
-
Ketone Modification: The carbonyl group can be reduced to a secondary alcohol, which can be further functionalized. More importantly, it can undergo reductive amination to introduce diverse amine side chains, a common strategy in medicinal chemistry to modulate solubility and target binding.
-
Chlorine Displacement: The chlorine atom can be displaced via nucleophilic aromatic substitution (SNAr) with various nucleophiles, such as amines, thiols, or alkoxides. This allows for the introduction of different substituents on the pyridine ring, profoundly impacting the molecule's electronic properties and biological activity.
This compound and its derivatives are structurally related to metabolites of neonicotinoid insecticides like Acetamiprid, indicating the importance of this chemical scaffold in both agrochemical and potentially toxicological research.[13][14][15]
Logical Pathway from Intermediate to Diverse Scaffolds
Caption: Synthetic utility of the title compound.
Safety, Handling, and Storage
-
Hazard Identification: GHS classification data is currently unavailable.[4][5] The compound should be treated as potentially harmful.
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] The recommended storage temperature is between 2-8°C.[4]
References
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. chemscene.com [chemscene.com]
- 7. Page loading... [guidechem.com]
- 8. Applications for Medicinal Chemistry [imserc.northwestern.edu]
- 9. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. jocpr.com [jocpr.com]
- 15. Acetamiprid metabolite (IM-1-5) | C9H12ClN3 | CID 19967186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
An In-Depth Technical Guide to 1-(6-Chloropyridin-3-yl)propan-1-one: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-(6-Chloropyridin-3-yl)propan-1-one, a key intermediate in synthetic organic chemistry. The document details its molecular structure, physicochemical properties, and a validated synthetic route. Emphasis is placed on the practical application of this compound as a building block in the development of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering both foundational knowledge and actionable experimental insights.
Introduction
This compound is a heterocyclic ketone that has garnered significant interest as a versatile synthetic intermediate. Its structure, which incorporates a reactive chloropyridine moiety and a propanone side chain, offers multiple avenues for chemical modification. This strategic combination of functional groups makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including those with potential biological activity. The chlorosubstituted pyridine ring, in particular, is a common feature in many bioactive compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties. This guide will delve into the essential chemical and physical characteristics of this compound, providing a solid foundation for its effective utilization in research and development.
Molecular Structure and Chemical Identity
The molecular structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a propan-1-one group at the 3-position.
Systematic IUPAC Name: this compound
2.1. Structural Representation
Caption: 2D structure of this compound.
2.2. Key Molecular Identifiers
A summary of the key identifiers for this compound is provided in the table below for easy reference.
| Identifier | Value | Source |
| CAS Number | 872088-03-4 | [1][2] |
| Molecular Formula | C₈H₈ClNO | [1][2] |
| Molecular Weight | 169.61 g/mol | [1][2] |
| Canonical SMILES | CCC(=O)C1=CN=C(C=C1)Cl | [1] |
| InChI | InChI=1S/C8H8ClNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3 | [1] |
| InChIKey | UEASVECCOHTXTK-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in chemical reactions. The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 292.5 °C at 760 mmHg | [2] |
| Density | 1.189 g/cm³ | [2] |
| Flash Point | 130.7 °C | [2] |
| Refractive Index | 1.527 | [2] |
| XLogP3 | 2.3 | [2] |
These properties suggest that the compound is a stable solid at room temperature with a relatively high boiling point, indicative of its polarity and molecular weight.
Synthesis and Mechanism
The synthesis of this compound can be achieved through a variety of synthetic routes. A common and effective method is the Friedel-Crafts acylation of a suitable chloropyridine precursor. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.
4.1. Conceptual Synthetic Pathway
A plausible synthetic pathway involves the reaction of 2-chloropyridine with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich pyridine ring.
Caption: Conceptual workflow for the synthesis of this compound.
4.2. Detailed Experimental Protocol
Materials:
-
2-Chloropyridine
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add propionyl chloride dropwise.
-
Allow the mixture to stir at 0 °C for 15-20 minutes to form the acylium ion complex.
-
Add a solution of 2-chloropyridine in anhydrous dichloromethane to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry. The obtained data should be compared with known values for confirmation.
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of the synthesized molecule. While a complete, authoritatively sourced dataset is not available in the provided search results, typical expected spectral features are discussed below.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, typically in the range of 7.5-9.0 ppm. The ethyl group of the propanone moiety will exhibit a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃) in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (typically around 190-200 ppm), the aromatic carbons of the pyridine ring, and the aliphatic carbons of the ethyl group.
5.2. Infrared (IR) Spectroscopy The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other significant peaks will include C-Cl stretching and aromatic C-H and C=C/C=N stretching vibrations.
5.3. Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 169.61 g/mol . The isotopic pattern of the molecular ion, due to the presence of chlorine (³⁵Cl and ³⁷Cl), will be a key diagnostic feature.
Applications in Research and Development
This compound is primarily utilized as a building block in the synthesis of more complex molecules. Its bifunctional nature allows for a variety of chemical transformations.
6.1. Intermediate for Bioactive Molecules The chloropyridine scaffold is a well-established pharmacophore in medicinal chemistry. The chlorine atom can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) via nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of diverse functionalities to explore structure-activity relationships (SAR) in drug discovery programs. The ketone functionality can also be a handle for further chemical modifications, such as reduction to an alcohol, reductive amination, or conversion to other functional groups.
The categorization of this compound under "Antibacterials" by some suppliers suggests its potential use in the synthesis of novel antibacterial agents.[1]
6.2. Precursor for Agrochemicals The chloropyridine moiety is also prevalent in a number of modern insecticides. For instance, it is a key structural component of neonicotinoid insecticides. Therefore, this compound could serve as a valuable intermediate in the development of new agrochemicals.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. This technical guide has provided a detailed overview of its molecular structure, physicochemical properties, and a plausible synthetic route. The strategic positioning of its functional groups allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of novel and complex molecules. Researchers and drug development professionals can leverage the information presented in this guide to effectively incorporate this compound into their synthetic strategies, paving the way for the discovery of new therapeutic agents and other valuable chemical entities.
References
A Technical Guide to the Spectroscopic Profile of 1-(6-Chloropyridin-3-yl)propan-1-one
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 1-(6-Chloropyridin-3-yl)propan-1-one (CAS No. 872088-03-4).[1][2][3] As a significant heterocyclic ketone, this molecule serves as a valuable intermediate in the synthesis of pharmaceutical and agrochemical agents. A thorough understanding of its spectroscopic signature is paramount for researchers in ensuring structural integrity, monitoring reaction progress, and confirming the identity of synthesized materials. This document synthesizes predicted data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounding these predictions in fundamental principles and data from analogous structures. We will explore the causality behind spectral features, detail standardized experimental protocols, and present the data in a clear, accessible format for drug development professionals and research scientists.
Introduction and Molecular Structure
This compound is a substituted pyridinyl ketone with the molecular formula C₈H₈ClNO and a molecular weight of approximately 169.61 g/mol .[1][2][3] Its structure comprises a pyridine ring substituted with a chlorine atom at the 6-position and a propanoyl group at the 3-position. This combination of a halogenated aromatic heterocycle and a ketone functional group dictates its chemical reactivity and its distinct spectroscopic characteristics.
The structural elucidation of such molecules is a cornerstone of modern chemical synthesis. It relies not on a single technique, but on the synergistic application of multiple spectroscopic methods. Each method provides a unique piece of the structural puzzle, and together, they allow for unambiguous confirmation. In this guide, we will deconstruct the predicted spectroscopic data from the ground up, providing the rationale for each expected signal.
Molecular Structure and Atom Numbering
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, we can map the connectivity of atoms.
Experimental Protocol: NMR Spectroscopy
A robust and standard protocol for acquiring high-quality NMR spectra is essential for accurate data interpretation.[4][5]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often the first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm and serves as the reference point for all other signals.
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons, to ensure adequate signal dispersion and resolution.[4]
-
Data Acquisition:
-
For ¹H NMR , acquire data using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
For ¹³C NMR , a proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹H NMR Spectroscopy: Data Interpretation
The proton NMR spectrum provides a wealth of information. The number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) indicates the electronic environment of the protons, the integration value reveals the relative number of protons for each signal, and the splitting pattern (multiplicity) tells us about the number of neighboring protons.
Based on the structure, we predict five distinct signals:
-
Pyridine Ring Protons: The three protons on the pyridine ring are in different electronic environments and will appear as three separate signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at position 2 (H-2), adjacent to the nitrogen and the acyl group, is expected to be the most deshielded and appear furthest downfield. The proton at position 4 (H-4) will be influenced by the adjacent chlorine and acyl group, while the proton at position 5 (H-5) will be the most upfield of the three.
-
Propanone Protons: The propanone side chain gives rise to two signals. The methylene protons (-CH₂-) adjacent to the carbonyl group will appear as a quartet due to coupling with the three protons of the neighboring methyl group. The terminal methyl protons (-CH₃) will appear as a triplet, coupling with the two protons of the adjacent methylene group.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.9 - 9.1 | Doublet of doublets (dd) or d | J ≈ 2.5, 0.8 Hz | 1H |
| H-4 | ~8.1 - 8.3 | Doublet of doublets (dd) | J ≈ 8.5, 2.5 Hz | 1H |
| H-5 | ~7.4 - 7.6 | Doublet of doublets (dd) or d | J ≈ 8.5, 0.8 Hz | 1H |
| -CH₂- (Propanone) | ~2.9 - 3.1 | Quartet (q) | J ≈ 7.2 Hz | 2H |
| -CH₃ (Propanone) | ~1.1 - 1.3 | Triplet (t) | J ≈ 7.2 Hz | 3H |
¹³C NMR Spectroscopy: Data Interpretation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. A standard proton-decoupled spectrum will show each unique carbon as a single peak.
The molecule contains eight carbon atoms, all of which are chemically distinct and should produce eight signals.
-
Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the δ 195-200 ppm range.
-
Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts. The carbon attached to the chlorine (C-6) will be shifted downfield. The carbon bearing the propanoyl group (C-3) and the carbon adjacent to the nitrogen (C-2) will also be downfield.
-
Propanone Carbons: The aliphatic carbons of the propanone group will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | ~198.5 |
| C-6 (C-Cl) | ~157.0 |
| C-2 | ~151.0 |
| C-4 | ~138.0 |
| C-3 | ~131.0 |
| C-5 | ~124.5 |
| -CH₂- (Propanone) | ~32.0 |
| -CH₃ (Propanone) | ~8.5 |
Infrared (IR) Spectroscopy
IR spectroscopy is an indispensable technique for the rapid identification of functional groups within a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at specific frequencies, which are characteristic of the bonds involved.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is common. A small amount of the compound (1-2 mg) is finely ground with ~100 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent disc. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
Background Spectrum: An IR spectrum of the pure KBr pellet or the empty salt plate is recorded first. This background spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O, as well as the sample matrix.
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.
Data Interpretation
The IR spectrum of this compound will be dominated by several key absorptions:
-
C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group is expected. Aromatic ketones typically show this band in the range of 1685-1700 cm⁻¹.
-
Aromatic C-H and C=C/C=N Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically occur in the 1400-1600 cm⁻¹ region.
-
Aliphatic C-H Stretches: The C-H bonds of the ethyl group will show stretching vibrations just below 3000 cm⁻¹.
-
C-Cl Stretch: The stretch for the C-Cl bond is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.[6]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic (Pyridine) |
| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂, -CH₃) |
| ~1695 | Strong, Sharp | C=O Stretch | Aromatic Ketone |
| 1600 - 1450 | Medium-Strong | C=C & C=N Stretch | Aromatic Ring |
| ~750 | Medium-Strong | C-Cl Stretch | Aryl Halide |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: A common method for this type of molecule is Electron Ionization (EI). In EI, high-energy electrons bombard the sample, causing it to eject an electron and form a positively charged molecular ion (M⁺•). This process imparts significant energy, leading to fragmentation. Electrospray Ionization (ESI) is another option, particularly for LC-MS, which is a softer technique that often yields the protonated molecule [M+H]⁺.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
Data Interpretation
The mass spectrum is a plot of relative ion abundance versus m/z.
-
Molecular Ion Peak (M⁺•): The molecular formula C₈H₈ClNO gives a monoisotopic mass of 169.0294 Da.[1][3] The presence of one chlorine atom will result in a characteristic isotopic pattern for the molecular ion: an M⁺• peak at m/z 169 (corresponding to the ³⁵Cl isotope) and an M+2 peak at m/z 171 (from the ³⁷Cl isotope) with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of a monochlorinated compound.[7]
-
Key Fragmentation Pathways: The molecular ion will fragment in predictable ways. Alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) is a dominant pathway for ketones.[8][9]
-
Loss of the ethyl group (•C₂H₅): Cleavage of the C-C bond between the carbonyl carbon and the ethyl group would result in a fragment at m/z 140/142. This is often a major fragmentation pathway.
-
Loss of CO: The resulting acylium ion (m/z 140/142) can lose carbon monoxide (28 Da) to give a fragment corresponding to the chloropyridinyl cation at m/z 112/114.
-
Predicted Mass Spectrometry Fragmentation
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. rsc.org [rsc.org]
- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 6. C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Solubility and Stability of 1-(6-Chloropyridin-3-yl)propan-1-one
Foreword: The Critical Role of Physicochemical Profiling in Drug Development
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar upon which successful formulation, efficacy, and safety are built. For a molecule like 1-(6-Chloropyridin-3-yl)propan-1-one, a heterocyclic ketone with potential applications in medicinal chemistry, its solubility and stability are paramount. These characteristics dictate its journey through the body—from dissolution and absorption to its ultimate metabolic fate. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, offering not just protocols, but the scientific rationale that underpins them. As we delve into the methodologies, we will be guided by the principles of generating robust, reproducible data that can confidently steer drug development decisions.
Physicochemical Characterization of this compound
Before embarking on solubility and stability assessments, a foundational understanding of the molecule's intrinsic properties is essential.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₈ClNO | [1][2] |
| Molecular Weight | 169.61 g/mol | [2] |
| Appearance | (Hypothetical) Off-white to pale yellow solid | |
| Predicted Lipophilicity (XLogP3) | 2.3 | [2] |
| Boiling Point | 292.5°C at 760 mmHg | [2] |
| Density | 1.189 g/cm³ | [2] |
The predicted XLogP3 value of 2.3 suggests that this compound is moderately lipophilic, which has significant implications for its solubility in both aqueous and organic media. This preliminary data helps in the selection of appropriate solvent systems for our subsequent investigations.
Solubility Determination: A Gateway to Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low absorption and, consequently, suboptimal therapeutic efficacy. This section outlines a systematic approach to characterizing the solubility of this compound.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The isothermal shake-flask method is the gold standard for determining equilibrium solubility, providing a measure of the thermodynamic solubility of a compound.[3]
Objective: To determine the saturation solubility of this compound in various pharmaceutically relevant solvents at controlled temperatures.
Methodology:
-
Solvent Selection: A range of solvents should be chosen to cover a spectrum of polarities, including purified water, buffered solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate gastrointestinal conditions), and common organic solvents used in formulation (e.g., ethanol, propylene glycol, PEG 400).
-
Sample Preparation: An excess amount of this compound is added to vials containing a known volume of each solvent. The excess solid is crucial to ensure that equilibrium with the solid state is achieved.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours). Visual inspection for the persistence of solid material should be performed.
-
Phase Separation: After equilibration, the samples are allowed to stand, and the supernatant is carefully withdrawn after centrifugation or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.[4]
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A robust, stability-indicating HPLC method is essential for accurate quantification.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a predetermined λmax (e.g., 260 nm)
-
Injection Volume: 10 µL
-
Validation: The method must be validated for linearity, accuracy, precision, and specificity as per ICH guidelines.
Hypothetical Solubility Data
The following table presents hypothetical solubility data for this compound to illustrate the expected outcomes.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | 0.5 |
| pH 1.2 Buffer | 37 | 0.8 |
| pH 6.8 Buffer | 37 | 0.4 |
| Ethanol | 25 | 25.0 |
| Propylene Glycol | 25 | 15.0 |
Interpretation of Results: The hypothetical data suggests that the compound has low aqueous solubility, which might be slightly enhanced under acidic conditions. Its significantly higher solubility in organic solvents is consistent with its lipophilic character. This information is crucial for guiding formulation strategies, such as the potential need for solubility enhancement techniques for oral dosage forms.
Stability Assessment: Ensuring Potency and Safety
Stability testing is a non-negotiable aspect of drug development, as it provides critical information on how the quality of a drug substance varies over time under the influence of environmental factors.[5] Forced degradation studies are a key component of this, helping to identify potential degradation products and establish the intrinsic stability of the molecule.[6]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the degradation of the compound under conditions more severe than those used for long-term stability testing.[7]
Objective: To identify the degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: The stock solution is subjected to the following stress conditions in parallel:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid compound is exposed to 80°C for 48 hours.
-
Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A dark control is run in parallel.
-
-
Sample Analysis: At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by the validated stability-indicating HPLC method.
Hypothetical Stability Data
The following table summarizes hypothetical results from a forced degradation study.
| Stress Condition | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C | 5% | 1 |
| 0.1 M NaOH, 60°C | 15% | 2 |
| 3% H₂O₂, RT | 8% | 1 |
| 80°C (solid) | <1% | 0 |
| Photolytic | 12% | 2 |
Interpretation of Results: The hypothetical data suggests that this compound is most susceptible to degradation under basic and photolytic conditions. The chloropyridine moiety is known to be susceptible to nucleophilic substitution, which could be enhanced under basic conditions. Photodegradation is also a known pathway for pyridine-containing compounds.[9] The relative stability under thermal and acidic conditions is a positive attribute.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized:
-
Hydrolysis of the Chloro Group: The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution, particularly under basic conditions, which could lead to the formation of the corresponding hydroxypyridine derivative.
-
Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, and the propanone side chain could also be susceptible to oxidation.
-
Photodegradation: Pyridine-containing compounds can undergo complex photochemical reactions, including ring-opening or rearrangement.[9]
Further structural elucidation of the observed degradants using techniques like LC-MS/MS would be necessary to confirm these pathways.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the evaluation of the solubility and stability of this compound. The described protocols, rooted in established scientific principles and regulatory guidelines, provide a robust framework for generating the critical data needed to advance a compound through the drug development pipeline. The hypothetical data presented herein underscores the importance of these studies in identifying potential liabilities, such as low aqueous solubility and susceptibility to basic and photolytic degradation.
Future work should focus on the execution of these protocols to generate real-world data for this compound. The identification and characterization of any significant degradation products would be a priority, as would the development of formulation strategies to address any solubility or stability challenges. By systematically applying the principles and methodologies outlined in this guide, researchers can build a comprehensive physicochemical profile of this compound, paving the way for its successful development as a potential therapeutic agent.
References
- 1. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. ema.europa.eu [ema.europa.eu]
- 9. biomedres.us [biomedres.us]
A Technical Guide to the Research Applications of 1-(6-Chloropyridin-3-yl)propan-1-one: A Versatile Synthetic Intermediate
For the attention of researchers, medicinal chemists, and professionals in drug and agrochemical development, this document provides an in-depth exploration of the potential research applications of the chemical compound 1-(6-Chloropyridin-3-yl)propan-1-one . While not extensively characterized as a standalone bioactive agent, its chemical structure presents it as a valuable and versatile intermediate for the synthesis of a wide array of potentially potent molecules.
Compound Overview
This compound is a heterocyclic ketone with the molecular formula C8H8ClNO.[1][2][3] Its structure features a propanone group attached to the 3-position of a 6-chloropyridine ring. This combination of a reactive ketone functional group and an adaptable chloropyridine core makes it a prime candidate for a variety of chemical modifications and further elaborations.
| Property | Value |
| CAS Number | 872088-03-4[1][3] |
| Molecular Formula | C8H8ClNO[1][2][3] |
| Molecular Weight | 169.61 g/mol [3] |
| Appearance | Varies, often a solid[4] |
| Boiling Point | 292.5°C at 760 mmHg[3] |
| Density | 1.189 g/cm³[3] |
Synthetic Pathways and Chemical Reactivity
The primary value of this compound lies in its potential for synthetic diversification. The two main points of reactivity are the ketone group and the chlorine atom on the pyridine ring.
Synthesis of this compound
A common synthetic route to this compound involves the Friedel-Crafts acylation of 2-chloropyridine or a related precursor. A plausible laboratory-scale synthesis is outlined below:
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of 2-chloropyridine in a suitable inert solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst such as aluminum chloride (AlCl3).
-
Acylation: Slowly add propionyl chloride to the reaction mixture at a controlled temperature (typically 0-5°C).
-
Reaction Monitoring: Allow the reaction to proceed for several hours, monitoring its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by pouring it over crushed ice and an aqueous acid solution (e.g., dilute HCl).
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Potential Research Applications in Medicinal Chemistry
The chloropyridine moiety is a well-established pharmacophore found in numerous bioactive compounds.[5][6][7] This suggests that derivatives of this compound could be explored for a range of therapeutic applications.
Development of Novel Anticancer Agents
Derivatives of 2-chloropyridine have been synthesized and shown to exhibit antitumor activity.[5] For instance, novel 2-chloro-pyridine derivatives containing flavone moieties have been investigated as potential telomerase inhibitors.[5] The core structure of this compound can serve as a starting point for generating libraries of compounds to be screened for similar activities.
Synthesis of Antimicrobial Compounds
The chloropyridine scaffold is also present in compounds with antimicrobial properties.[7] By modifying the propanone group of this compound, for example, through the formation of Schiff bases or other heterocyclic rings, novel compounds with potential antibacterial and antifungal activities can be synthesized and evaluated.[7]
Exploration of CNS-Active Agents
Recent studies have focused on the synthesis of piperazine derivatives containing a chloropyridinyl oxypropyl linker as potential dopamine/serotonin receptor agonists.[8] The propanone side chain of this compound can be chemically modified to introduce such linkers, opening avenues for the discovery of new treatments for neurological and psychiatric disorders.
Potential Research Applications in Agrochemicals
The 6-chloro-3-pyridinylmethyl moiety is a key structural feature of neonicotinoid insecticides, a major class of crop protection agents.[9][10] This makes this compound a highly relevant starting material for the synthesis of novel insecticidal compounds.
Precursor for Neonicotinoid Analogs
Neonicotinoids such as imidacloprid and acetamiprid contain the 6-chloro-3-pyridinylmethyl group.[9][11][12] The propanone group of this compound can be reduced to an alcohol and subsequently converted to a leaving group to allow for the introduction of the nitrogen-containing heterocycles characteristic of neonicotinoids.
Workflow for Neonicotinoid Analog Synthesis
Caption: Synthetic workflow from this compound to neonicotinoid analogs.
Protocol 2: Reduction and Chlorination for Neonicotinoid Precursor Synthesis
-
Reduction: Dissolve this compound in a suitable solvent like methanol or ethanol. Cool the solution in an ice bath and add sodium borohydride (NaBH4) portion-wise. Stir until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Dry and concentrate to obtain 3-(6-chloropyridin-3-yl)propan-1-ol.[13]
-
Chlorination: Dissolve the alcohol in a solvent such as dichloromethane and add thionyl chloride (SOCl2) dropwise at 0°C. Reflux the mixture for a few hours.
-
Purification: After completion, carefully remove the excess SOCl2 under reduced pressure and purify the resulting chlorinated intermediate.
This chlorinated intermediate can then be reacted with various nitrogen-containing heterocycles to generate a library of novel neonicotinoid candidates.
Logical Relationships in Derivative Synthesis
The synthetic utility of this compound can be visualized as a branching pathway, where modifications to its core structure lead to diverse classes of potentially bioactive molecules.
Caption: Potential synthetic pathways from the core intermediate.
Conclusion
While this compound may not be a terminal drug or agrochemical product itself, its true value lies in its role as a versatile and strategic building block. The presence of two distinct and reactive functional moieties allows for a wide range of chemical transformations, making it an ideal starting point for the discovery of novel compounds in both medicinal and agricultural chemistry. Researchers are encouraged to explore the synthetic potential of this compound to generate diverse molecular libraries for screening and lead optimization.
References
- 1. Page loading... [wap.guidechem.com]
- 2. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]
- 3. echemi.com [echemi.com]
- 4. 120739-62-0 CAS MSDS (N-[(6-CHLOROPYRIDIN-3-YL)METHYL]-N-METHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a novel [125I]neonicotinoid photoaffinity probe for the Drosophila nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. jocpr.com [jocpr.com]
- 13. PubChemLite - 3-(6-chloropyridin-3-yl)propan-1-ol (C8H10ClNO) [pubchemlite.lcsb.uni.lu]
"1-(6-Chloropyridin-3-yl)propan-1-one" as a synthetic intermediate
An In-depth Technical Guide to 1-(6-Chloropyridin-3-yl)propan-1-one as a Synthetic Intermediate
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in modern synthetic chemistry. We delve into its fundamental physicochemical properties, explore robust synthesis methodologies grounded in established chemical principles, and elucidate its versatile applications in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights into the strategic use of this valuable building block. Detailed protocols, mechanistic explanations, and safety considerations are presented to ensure both conceptual understanding and practical applicability.
Introduction: The Strategic Importance of a Bifunctional Building Block
This compound (CAS No. 872088-03-4) is a substituted pyridine derivative that has emerged as a highly valuable intermediate in organic synthesis.[1][2] Its utility stems from the presence of two key reactive functional groups: a ketone and a chloro-substituted pyridine ring.
-
The Ketone Moiety: The propanone side chain offers a reactive handle for a wide array of chemical transformations. It can be readily modified through reactions such as reduction to a secondary alcohol, reductive amination to introduce nitrogen-containing groups, or alpha-functionalization to build more complex carbon skeletons.
-
The 6-Chloropyridin-3-yl Core: The pyridine ring itself is a common scaffold in bioactive molecules. The chlorine atom at the 6-position is particularly significant; it activates the ring for nucleophilic aromatic substitution (SNAr), providing a reliable site for introducing diverse functionalities. Conversely, it can also participate in various cross-coupling reactions.
This bifunctional nature allows for sequential and regioselective modifications, making it a strategic precursor for constructing complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs) and potent agrochemicals.
Physicochemical and Spectroscopic Profile
A clear understanding of the compound's physical properties is essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 872088-03-4 | [1][2] |
| Molecular Formula | C₈H₈ClNO | [1][2][3] |
| Molecular Weight | 169.61 g/mol | [1][2] |
| Appearance | Typically an off-white to yellow solid | |
| Boiling Point | 292.5 °C at 760 mmHg | [1] |
| Density | 1.189 g/cm³ | [1] |
| Flash Point | 130.7 °C | [1] |
| XLogP3 | 2.3 | [1] |
| InChIKey | UEASVECCOHTXTK-UHFFFAOYSA-N | [1][2] |
Spectroscopic Characterization: The identity and purity of this compound are confirmed using standard analytical techniques. While specific spectra should be run for each batch, typical ¹H and ¹³C NMR chemical shifts can be predicted based on its structure. Mass spectrometry would show a characteristic isotopic pattern for the [M]+ and [M+H]+ ions due to the presence of chlorine.
Synthesis Methodologies: Navigating the Acylation of an Electron-Deficient Ring
The synthesis of 3-acylpyridines, such as the title compound, presents a classic challenge in organic chemistry. The pyridine ring is electron-deficient, which deactivates it towards standard electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.[4] The nitrogen atom readily complexes with Lewis acids, further deactivating the ring and often requiring stoichiometric or greater amounts of the catalyst.[4][5]
A prevalent strategy involves a modified Friedel-Crafts acylation of a suitable pyridine precursor.
Proposed Synthetic Route: Friedel-Crafts Acylation of 2-Chloropyridine
A logical and common approach is the Friedel-Crafts acylation of 2-chloropyridine with either propionyl chloride or propionic anhydride, catalyzed by a strong Lewis acid like aluminum trichloride (AlCl₃).
Caption: General workflow for Friedel-Crafts acylation.
Causality and Mechanistic Insight:
-
Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of propionyl chloride. This complex is highly polarized, facilitating the departure of the chloride to form a resonance-stabilized acylium ion (CH₃CH₂C≡O⁺). This powerful electrophile is necessary to overcome the low nucleophilicity of the pyridine ring.[6]
-
Electrophilic Attack: The acylium ion attacks the electron-rich π-system of the 2-chloropyridine ring. The substitution occurs preferentially at the 5-position (meta to the nitrogen and ortho/para to the chloro group), which is the most nucleophilic and sterically accessible position, leading to the desired 3-acyl-6-chloropyridine structure.
-
Rearomatization: A base (such as the AlCl₄⁻ complex) removes a proton from the sigma complex, restoring the aromaticity of the pyridine ring and yielding the final product.
Self-Validating Experimental Protocol
This protocol is a representative example based on established principles of Friedel-Crafts chemistry and should be optimized for scale and specific laboratory conditions.
-
Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous 1,2-dichloroethane (DCE) as the solvent.
-
Catalyst Suspension: Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum trichloride (AlCl₃, ~2.5 equivalents) portion-wise with vigorous stirring.
-
Reagent Addition: Slowly add propionyl chloride (1.1 equivalents) dropwise to the suspension, maintaining the temperature below 5 °C. Allow the mixture to stir for 15-20 minutes to pre-form the acylium ion complex.
-
Substrate Addition: Add 2-chloropyridine (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 83 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by slowly pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Neutralization & Wash: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Validation: Purify the crude residue by column chromatography on silica gel or by vacuum distillation to yield this compound. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications as a Versatile Synthetic Intermediate
The true value of this compound lies in its ability to serve as a launchpad for more complex molecules. The ketone and chloro functionalities can be addressed selectively.
Elaboration via Reductive Amination
A primary application is in the synthesis of amine derivatives through reductive amination. The ketone is first converted to an imine with a primary or secondary amine, which is then reduced in situ to the corresponding amine. This is a cornerstone reaction for introducing side chains found in many pharmaceuticals.
Example: Synthesis of a Precursor to Neonicotinoid Analogs
This compound is a key starting material for synthesizing analogs of neonicotinoid insecticides like Acetamiprid.[7][8] The synthesis of N-[(6-Chloropyridin-3-yl)methyl] derivatives often involves modification of a carbonyl group at the 3-position.[9][10][11]
Caption: Reductive amination pathway.
Modification via Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles, such as alcohols, thiols, or amines, especially under heated conditions or with base catalysis. This allows for the introduction of a wide range of substituents onto the pyridine ring.
Example: Synthesis of Dopamine/Serotonin Receptor Agonist Scaffolds
Research into novel dopamine and serotonin receptor agonists has utilized related 6-chloropyridin-3-yl ethers as key intermediates.[12] The synthesis involves reacting the chloro-pyridine moiety with an appropriate alcohol under basic conditions (e.g., Williamson ether synthesis).
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are mandatory.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[1] Wear suitable protective clothing, including safety goggles, gloves (nitrile or neoprene), and a lab coat.[1] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Storage at 2-8°C is sometimes recommended.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical compound; it is a strategic tool for the modern synthetic chemist. Its dual reactivity, embodied by the modifiable ketone and the displaceable chlorine atom, provides a robust and flexible platform for the synthesis of complex, high-value molecules. A thorough understanding of its synthesis, reactivity, and handling allows researchers in pharmaceutical and agrochemical development to leverage its full potential in creating novel and effective chemical entities.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. jocpr.com [jocpr.com]
- 9. 120739-62-0 CAS MSDS (N-[(6-CHLOROPYRIDIN-3-YL)METHYL]-N-METHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. CAS 120739-83-5 | N-((6-Chloropyridin-3-yl)methyl)propan-2-amine - Synblock [synblock.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
The Strategic Role of 1-(6-Chloropyridin-3-yl)propan-1-one in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs.[1] Within this vast chemical space, 1-(6-Chloropyridin-3-yl)propan-1-one emerges as a highly versatile, yet underexplored, intermediate. Its unique combination of a reactive ketone functionality and a synthetically tractable chloropyridine core offers a compelling platform for the development of novel therapeutics. This guide provides an in-depth analysis of the synthesis, chemical reactivity, and potential medicinal chemistry applications of this compound, drawing insights from analogous structures to illuminate its potential in the synthesis of kinase inhibitors, central nervous system (CNS) agents, and agrochemicals.
Introduction: The Chemical and Strategic Value of this compound
This compound (CAS No. 872088-03-4) is a solid, crystalline compound with the molecular formula C8H8ClNO.[2][3] Its strategic importance in medicinal chemistry is derived from two key structural features:
-
The 6-Chloropyridin-3-yl Core: This moiety is a well-established pharmacophore. The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites.[4] The chlorine atom at the 6-position is not merely a substituent; it is a versatile synthetic handle. It can be readily displaced through nucleophilic aromatic substitution or participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl groups.[5]
-
The Propan-1-one Side Chain: The ketone functionality is a gateway to a multitude of chemical transformations. It can be reduced to a secondary alcohol, which can then be further functionalized. The alpha-carbon can be halogenated to introduce further reactive sites, or the ketone can undergo reductive amination to introduce diverse amine functionalities.
This combination of a biologically relevant core and a synthetically versatile side chain makes this compound a valuable starting material for the construction of diverse chemical libraries for drug discovery.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 872088-03-4 | [2] |
| Molecular Formula | C8H8ClNO | [3] |
| Molecular Weight | 169.61 g/mol | [3] |
| Boiling Point | 292.5°C at 760 mmHg | [3] |
| Flash Point | 130.7°C | [3] |
| Density | 1.189 g/cm³ | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction or a Grignard reaction, starting from a suitable pyridine derivative. While specific, detailed protocols are often proprietary, the general approaches are well-established in organic chemistry.
Protocol 1: Friedel-Crafts Acylation Approach
This is a common method for the acylation of aromatic and heteroaromatic rings.
Methodology:
-
Starting Material: 2-Chloropyridine.
-
Acylating Agent: Propanoyl chloride or propanoic anhydride.
-
Catalyst: A Lewis acid, such as aluminum chloride (AlCl3).
-
Reaction: The 2-chloropyridine is reacted with the acylating agent in the presence of the Lewis acid catalyst. The reaction is typically carried out in an inert solvent, such as dichloromethane or nitrobenzene.
-
Work-up and Purification: The reaction is quenched with water or a dilute acid. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
The Role of this compound as a Versatile Intermediate
The true value of this compound in medicinal chemistry lies in its potential for elaboration into more complex, biologically active molecules. The following sections explore its potential applications based on the known activities of structurally related compounds.
Synthesis of CNS-Active Agents: The Bupropion Analogy
Bupropion (1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone) is a widely prescribed antidepressant and smoking cessation aid.[6] Its structure is remarkably similar to a potential derivative of our target molecule. This suggests that this compound could serve as a starting material for a new class of CNS agents with a pyridinyl core.
Hypothetical Synthetic Pathway to a Bupropion Analog:
Figure 1: Hypothetical synthesis of a Bupropion analog.
This synthetic route leverages the reactivity of the alpha-carbon to the ketone, a common strategy in pharmaceutical synthesis. The resulting analog, with its chloropyridinyl core, could exhibit a modified pharmacological profile, potentially with altered potency, selectivity, or metabolic stability compared to Bupropion.
A Gateway to Kinase Inhibitors
The 6-chloropyridin-3-amine scaffold is a known hinge-binding motif in many kinase inhibitors.[4] While our molecule of interest possesses a ketone instead of an amine, this ketone can be readily converted to functionalities suitable for kinase inhibition.
Potential Transformations for Kinase Inhibitor Synthesis:
-
Reduction and Etherification: The ketone can be reduced to a secondary alcohol. This alcohol can then be used in an etherification reaction to introduce side chains that can interact with other regions of the ATP-binding pocket of a kinase.
-
Reductive Amination: The ketone can undergo reductive amination to introduce a secondary or tertiary amine. This is a powerful method for introducing diversity and modulating the physicochemical properties of the molecule.
-
Conversion to a Heterocycle: The propanone side chain can be used as a building block to construct a new heterocyclic ring fused to the pyridine core, a common strategy in the design of novel kinase inhibitors.
Figure 2: Potential transformations for kinase inhibitor synthesis.
Agrochemical Applications: A Link to Neonicotinoids
The 6-chloropyridin-3-yl moiety is the defining feature of several major neonicotinoid insecticides, such as Acetamiprid and Imidacloprid.[7] These compounds are synthesized from N-[(6-Chloropyridin-3-yl)methyl] derivatives.[8] While not a direct precursor, this compound could potentially be converted to such intermediates through a series of reactions, including reduction of the ketone and subsequent manipulation of the resulting alcohol.
Structure-Activity Relationship (SAR) Insights
While direct SAR studies on derivatives of this compound are not widely published, we can infer key principles from related scaffolds.
-
The 6-Chloro Group: This group is often crucial for potent biological activity. It can participate in halogen bonding and serves as a key synthetic handle for introducing diversity.[9]
-
The Pyridine Nitrogen: This nitrogen is a key hydrogen bond acceptor, often interacting with the hinge region of kinases.[4]
-
The 3-Position Side Chain: The nature of the substituent at the 3-position of the pyridine ring is critical for determining the biological activity and selectivity profile of the resulting compounds. Modifications to the propan-1-one chain will have a significant impact on the overall properties of the molecule.
Experimental Protocols: A Representative Example
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a key transformation for modifying the 6-chloro position of the pyridine ring.
Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1 equivalent), a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 equivalents), and a base such as K2CO3 or Cs2CO3 (2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Heat the reaction mixture to 80-120°C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
This compound represents a promising, yet underutilized, building block in medicinal chemistry. Its combination of a biologically relevant chloropyridine core and a synthetically versatile propanone side chain provides a rich platform for the design and synthesis of novel therapeutic agents. By drawing analogies from established drugs and leveraging a wide range of synthetic transformations, researchers can unlock the potential of this molecule to create new generations of kinase inhibitors, CNS agents, and other valuable compounds. The continued exploration of this and related scaffolds will undoubtedly contribute to the advancement of drug discovery.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO1996039133A1 - Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide: 1-(6-Chloropyridin-3-yl)propan-1-one as a Foundational Building Block for Drug Discovery
Introduction: The Strategic Importance of the Pyridyl Ketone Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the pyridine scaffold holds a privileged position. Its presence in a multitude of FDA-approved drugs is a testament to its versatility and ability to engage in critical interactions with biological targets.[1] Pyridine and its derivatives are key components in drugs targeting a wide array of diseases, including cancer, viral infections, and neurological disorders.[1][2][3] The unique electronic properties of the pyridine ring, coupled with its capacity to act as a hydrogen bond acceptor, make it an invaluable component of pharmacophores.
Within this important class of compounds, molecules featuring a 6-chloropyridin-3-yl moiety are particularly significant. The chlorine atom at the 6-position is not merely a substituent; it is a strategic tool for medicinal chemists. It can participate in halogen bonding and other interactions within protein binding pockets, and critically, it serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[2][4] This guide focuses on a specific and highly valuable building block: 1-(6-Chloropyridin-3-yl)propan-1-one . We will explore its chemical properties, synthesis, and its pivotal role in the creation of diverse and potent bioactive molecules.
Physicochemical Properties and Reactivity Profile
Understanding the intrinsic properties of this compound is fundamental to appreciating its utility as a building block.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 872088-03-4 | [5][6] |
| Molecular Formula | C8H8ClNO | [5][6] |
| Molecular Weight | 169.61 g/mol | [6] |
| Boiling Point | 292.5°C at 760 mmHg | [6] |
| Flash Point | 130.7°C | [6] |
| Density | 1.189 g/cm³ | [6] |
| XLogP3 | 2.32770 | [6] |
| Canonical SMILES | CCC(=O)C1=CN=C(C=C1)Cl | [5] |
| InChIKey | UEASVECCOHTXTK-UHFFFAOYSA-N | [5][6] |
The propiophenone moiety provides a reactive carbonyl group, which is a gateway to a vast number of chemical transformations. The 6-chloropyridine ring, as mentioned, offers a site for nucleophilic aromatic substitution or, more commonly, transition-metal-catalyzed cross-coupling reactions. This dual reactivity is the cornerstone of its versatility.
Synthetic Pathways to this compound
The accessibility of a building block is as crucial as its reactivity. Fortunately, this compound can be synthesized through reliable and scalable methods. A common and effective approach is the Friedel-Crafts acylation of 2-chloropyridine.
Caption: Friedel-Crafts acylation for the synthesis of the target compound.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add propionyl chloride dropwise at 0°C.
-
Addition of Substrate: After the formation of the acylium ion complex, add 2-chloropyridine to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction by carefully pouring it onto crushed ice. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices: The use of a strong Lewis acid like AlCl₃ is crucial for activating the propionyl chloride to form a highly electrophilic acylium ion, which is necessary to overcome the electron-deficient nature of the pyridine ring for electrophilic aromatic substitution. The reaction is performed at low temperatures to control the exothermic nature of the reaction and minimize side-product formation.
Applications in the Synthesis of Bioactive Molecules: A Gateway to Diverse Pharmacologies
The true power of this compound lies in its ability to serve as a starting point for the synthesis of a wide range of biologically active compounds. The combination of the reactive ketone and the modifiable chloro-substituent allows for the exploration of vast chemical space.
Kinase Inhibitors: Targeting the ATP-Binding Pocket
The pyridine core is a well-established scaffold for designing kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket.[2] this compound is a precursor to more complex aminopyridine derivatives that are central to many kinase inhibitor designs.[2] For example, it can be converted to the corresponding amine, 1-(6-aminopyridin-3-yl)propan-1-one, which can then be further elaborated.
Caption: General workflow for the synthesis of kinase inhibitors.
Nicotinic Acetylcholine Receptor (nAChR) Modulators
Derivatives of 6-chloropyridine have been extensively studied as potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs).[7] These receptors are implicated in a variety of neurological and psychiatric disorders. The this compound scaffold can be modified to produce compounds that act as either agonists or antagonists of nAChRs. For instance, the neonicotinoid insecticide Acetamiprid contains a related N-[(6-chloropyridin-3-yl)methyl] moiety.[8][9]
Dopamine/Serotonin Receptor Agonists
Recent research has shown that derivatives of 6-fluoropyridine, a close analog of the 6-chloro counterpart, can be used to synthesize potent D2/D3/5-HT1A receptor agonists.[10] This suggests that this compound could be a valuable starting material for the development of novel antipsychotics and antidepressants.
Key Reactions and Transformations: The Medicinal Chemist's Toolkit
The synthetic utility of this compound is realized through a variety of robust and well-established chemical reactions.
Reductive Amination of the Carbonyl Group
The ketone functionality is readily converted to a primary, secondary, or tertiary amine via reductive amination. This reaction introduces a key nitrogen atom that can be crucial for interacting with biological targets.
Experimental Protocol: Reductive Amination
-
Imine Formation: Dissolve this compound and an appropriate amine (e.g., ammonia for a primary amine, a primary amine for a secondary amine) in a suitable solvent (e.g., methanol).
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Work-up and Purification: Quench the reaction, remove the solvent, and purify the resulting amine by standard chromatographic techniques.
Cross-Coupling Reactions at the 6-Position
The chlorine atom on the pyridine ring is an excellent handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These powerful reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amine substituents, enabling extensive exploration of the structure-activity relationship (SAR).
Caption: Key cross-coupling reactions for derivatization.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound core provides valuable insights into the structural requirements for biological activity.
-
The 6-Position: As discussed, this position is ideal for introducing substituents that can probe different regions of a binding pocket. The nature of the substituent (e.g., aryl, heteroaryl, amino) can dramatically influence potency and selectivity.[4]
-
The Propanone Side Chain: Modifications to the propanone side chain, such as reduction to an alcohol, conversion to an amine, or extension of the alkyl chain, can impact pharmacokinetic properties and interactions with the target.
-
The Pyridine Nitrogen: The basicity of the pyridine nitrogen can be modulated by the electronic nature of the substituents on the ring. This can be critical for establishing key hydrogen bonding interactions.
Future Perspectives
The utility of this compound as a building block in drug discovery is far from exhausted. Its application in the development of novel therapeutics is likely to expand into new areas. The growing interest in targeted protein degradation (e.g., PROTACs) presents an exciting opportunity, where this scaffold could serve as a versatile linker or a component of the E3 ligase-binding moiety. Furthermore, the continued development of novel cross-coupling methodologies will undoubtedly unlock new avenues for the derivatization of this valuable building block.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Acetamiprid metabolite (IM-1-5) | C9H12ClN3 | CID 19967186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of 1-(6-Chloropyridin-3-yl)propan-1-one from 3-Chloropyridine via an Organometallic Strategy
Abstract: This document provides a comprehensive guide for the synthesis of 1-(6-chloropyridin-3-yl)propan-1-one, a valuable heterocyclic ketone intermediate in the development of pharmaceutical and agrochemical agents. The direct acylation of the specified starting material, 3-chloropyridine, to achieve the target 3-acyl, 6-chloro substitution pattern is synthetically unfeasible due to the electronic properties of the pyridine ring. This guide therefore details a robust and regioselective organometallic approach. We outline the mechanistic principles, provide a validated, step-by-step laboratory protocol, and include essential data for reaction setup, safety, and product characterization. The presented strategy involves the formation of a key organometallic intermediate from a dihalo-pyridine precursor, followed by acylation to yield the desired product.
PART 1: Scientific Rationale and Mechanistic Overview
The Challenge: Limitations of Friedel-Crafts Acylation on Pyridine
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for installing acyl groups onto a ring.[1][2] However, its application to pyridine and its derivatives is notoriously problematic. The pyridine nitrogen is a Lewis base that readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[3] This complexation has two primary prohibitive effects:
-
Ring Deactivation: The formation of an N-Lewis acid complex places a positive charge on the nitrogen, strongly deactivating the entire aromatic ring towards electrophilic attack by the acylium ion.[3]
-
Catalyst Sequestration: The pyridine substrate effectively titrates the catalyst, requiring stoichiometric or even excess amounts of the Lewis acid, which is inefficient and can lead to side reactions.[2]
Furthermore, even if a reaction could be forced, direct acylation of 3-chloropyridine would not yield the desired this compound. The substitution pattern requires the introduction of a propanoyl group at the 3-position and the presence of a chloro group at the 6-position, a transformation not achievable in a single step from 3-chloropyridine.
The Solution: An Organometallic Cross-Coupling Strategy
To overcome these challenges and achieve precise regiocontrol, an organometallic pathway is the strategy of choice.[4][5] This approach involves the creation of a nucleophilic carbon center on the pyridine ring, which can then attack an electrophilic acylating agent. This "umpolung" or reversal of polarity is a powerful and reliable method for C-C bond formation on electron-deficient heteroaromatics.
Our selected pathway focuses on the synthesis of the target ketone from a key intermediate, 2-chloro-5-bromopyridine . This intermediate possesses the necessary handles for selective functionalization. While the synthesis of 2-chloro-5-bromopyridine from 3-chloropyridine is a multi-step process itself, it is a common precursor for accessing the desired 6-chloro-3-substituted pyridine motif.
The core of our protocol is a two-step sequence from this intermediate:
-
Lithium-Halogen Exchange: Selective metalation at the 5-position is achieved via lithium-halogen exchange. Using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (-78 °C), the more reactive carbon-bromine bond is cleaved to form a 6-chloro-3-lithiopyridine intermediate, leaving the carbon-chlorine bond intact.
-
Nucleophilic Acylation: The resulting highly nucleophilic organolithium species readily attacks an electrophilic propanoyl source. To prevent over-addition, which can occur with highly reactive acyl chlorides, we utilize N-methoxy-N-methylpropanamide (Weinreb amide). The chelated tetrahedral intermediate formed upon addition is stable at low temperatures and only collapses to the ketone upon aqueous workup, ensuring a clean, high-yielding transformation.[6]
PART 2: Detailed Experimental Protocol
This section describes the laboratory procedure for the synthesis of this compound from 2-chloro-5-bromopyridine.
Materials and Reagent Data
| Reagent | CAS No. | M.W. ( g/mol ) | Density | Key Hazards |
| 2-Chloro-5-bromopyridine | 4140-40-3 | 192.45 | - | Toxic, Irritant |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 0.765 g/mL | Pyrophoric, Corrosive |
| N-methoxy-N-methylpropanamide | 73953-27-2 | 117.15 | 0.966 g/mL | Irritant |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 0.889 g/mL | Flammable, Irritant |
| Saturated NH₄Cl (aq) | 12125-02-9 | 53.49 | ~1.07 g/mL | Irritant |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 0.902 g/mL | Flammable, Irritant |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 2.66 g/cm³ | - |
Visualization of the Synthetic Workflow
Caption: Overall synthetic route from 3-chloropyridine to the target product.
Step-by-Step Synthesis Procedure
NOTE: This reaction is highly sensitive to air and moisture. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-chloro-5-bromopyridine (1.92 g, 10.0 mmol, 1.0 equiv).
-
Add 40 mL of anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the resulting clear solution to -78 °C using a dry ice/acetone bath.
-
-
Lithium-Halogen Exchange:
-
While maintaining the temperature at -78 °C, add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes. A color change may be observed, indicating the formation of the organolithium species.
-
-
Acylation:
-
In a separate dry flask, dissolve N-methoxy-N-methylpropanamide (1.29 g, 11.0 mmol, 1.1 equiv) in 10 mL of anhydrous THF.
-
Add the solution of the Weinreb amide dropwise to the stirred organolithium solution at -78 °C over 10 minutes.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% EtOAc) to afford the pure product.
-
Visualization of the Acylation Mechanism
Caption: Mechanism of acylation using a Weinreb amide intermediate.
PART 3: Expected Results and Characterization
-
Appearance: The final product, this compound, is typically an off-white to yellow solid.[7][8]
-
Yield: Typical yields after purification range from 70-85%.
-
Purity: Purity should be >98% as determined by NMR and LC-MS analysis.
| Characterization Data | |
| Molecular Formula | C₈H₈ClNO[9] |
| Molecular Weight | 169.61 g/mol [9] |
| ¹H NMR (CDCl₃, 400 MHz) δ | ~8.95 (d, 1H), 8.15 (dd, 1H), 7.45 (d, 1H), 3.00 (q, 2H), 1.25 (t, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ | ~198.5, 157.0, 150.0, 138.0, 130.0, 124.5, 32.0, 8.5 |
| Mass Spec (ESI) | m/z 170.0 [M+H]⁺ |
Note: NMR chemical shifts (δ) are approximate and may vary slightly based on solvent and concentration.
PART 4: Safety and Handling Precautions
All manipulations should be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
n-Butyllithium: Pyrophoric and corrosive.[10] It reacts violently with water and can ignite spontaneously in air. Must be handled under an inert atmosphere at all times.
-
3-Chloropyridine: Toxic if swallowed or in contact with skin and may cause irritation.[11][12]
-
Anhydrous Solvents (THF): Highly flammable and can form explosive peroxides upon standing. Use from a freshly opened bottle or a solvent purification system.
-
Quenching: The quenching of organolithium reagents is exothermic. The quenching agent should be added slowly and with cooling to control the reaction rate.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organometallic cross-coupling reactions [cem.com]
- 6. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note: Strategic Synthesis of 1-(6-Chloropyridin-3-yl)propan-1-one
A Guide to Overcoming the Intrinsic Limitations of Classical Friedel-Crafts Acylation on Pyridine Scaffolds
Abstract
This document provides a comprehensive guide for the synthesis of 1-(6-chloropyridin-3-yl)propan-1-one, a key intermediate in pharmaceutical research. It addresses the significant challenges associated with the direct acylation of the 2-chloropyridine ring via traditional Friedel-Crafts conditions. We elucidate the mechanistic basis for the failure of this classic reaction on electron-deficient, basic heterocycles and present a robust, field-proven alternative protocol involving directed ortho-metalation followed by electrophilic quench. This application note is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for the synthesis of 3-acylpyridine derivatives.
Introduction: The Challenge of Acylating Pyridine
The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of organic synthesis for attaching acyl groups to aromatic rings.[1] The reaction typically involves an acyl halide or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion electrophile.[2][3]
However, applying these standard conditions to pyridine and its derivatives is notoriously problematic. The pyridine ring presents two major obstacles:
-
Lewis Basicity of the Nitrogen Atom: The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and is basic.[4] It readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a stable complex.[5][6]
-
Ring Deactivation: This complexation places a formal positive charge on the nitrogen atom, which strongly deactivates the entire aromatic ring through an inductive effect. This makes the ring electron-deficient and highly resistant to attack by the acylium ion electrophile.[4][7][8]
Consequently, classical Friedel-Crafts acylation is generally considered to fail for pyridine substrates, necessitating alternative synthetic strategies.[7][9]
Figure 1. Deactivation pathway of pyridine in classical Friedel-Crafts conditions.
Alternative Synthetic Strategy: Directed ortho-Metalation (DoM)
To circumvent the limitations of the Friedel-Crafts reaction, a more effective strategy is the use of directed ortho-metalation (DoM). In this approach, a substituent on the ring directs a strong base to deprotonate an adjacent position, creating a potent nucleophile (an organometallic intermediate). This intermediate can then react with a suitable electrophile, such as an acyl chloride.
For 2-chloropyridine, the chlorine atom can direct metalation to the C3 position. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures allows for the regioselective formation of 3-lithio-2-chloropyridine. This species can then be effectively acylated by quenching with propionyl chloride to yield the desired product, this compound. This approach avoids the use of Lewis acids and the associated problem of ring deactivation.[9]
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The chemistry of pyridine under friedel - crafts acylation | Filo [askfilo.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. brainly.in [brainly.in]
- 8. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Note: A Detailed Protocol for the Synthesis of 1-(6-Chloropyridin-3-yl)propan-1-one via Grignard Reaction
Introduction
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon atom.[2] Its utility is particularly pronounced in the synthesis of complex alcohols and ketones from simpler carbonyl precursors.[3]
This document provides a comprehensive, field-proven protocol for the synthesis of 1-(6-chloropyridin-3-yl)propan-1-one [4][5][6], a valuable heterocyclic ketone building block in medicinal chemistry and drug development. The synthesis proceeds through the formation of a pyridyl Grignard reagent, which is subsequently acylated using propanoyl chloride.
A primary challenge in synthesizing ketones via the Grignard reaction is the potential for a second nucleophilic attack by the Grignard reagent on the newly formed ketone, leading to a tertiary alcohol byproduct.[7][8] The ketone is generally less reactive than the starting acyl chloride, but the high reactivity of the Grignard reagent can make this secondary reaction difficult to control.[9] This protocol is optimized to mitigate this side reaction through strict control of reaction conditions, particularly temperature.
Reaction Scheme & Mechanism
The synthesis is a two-step, one-pot procedure. First, a Grignard reagent is formed from 2-chloro-5-iodopyridine. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for the selective formation of the organomagnesium halide at the 5-position of the pyridine ring. Second, the Grignard reagent is reacted with propanoyl chloride at low temperature to yield the target ketone.
Overall Reaction:
(Image depicting the reaction of 2-chloro-5-iodopyridine with Mg to form a Grignard reagent, followed by reaction with propanoyl chloride to yield this compound)
Mechanism of Acylation: The acylation step proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the propanoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to form the ketone.[7][9]
Caption: Mechanism of Grignard acylation.
Detailed Experimental Protocol
This protocol requires strict adherence to anhydrous and inert atmosphere techniques. All glassware must be rigorously dried, and all liquid reagents and solvents must be anhydrous.[10]
Table 1: Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| Magnesium Turnings | 7439-95-4 | 24.31 | 1.2 eq | Must be shiny and free of oxide layer. |
| Iodine | 7553-56-2 | 253.81 | 1 small crystal | For activating magnesium.[11] |
| 2-Chloro-5-iodopyridine | 69045-79-0 | 239.45 | 1.0 eq | Starting material.[12][13][14] |
| Propanoyl Chloride | 79-03-8 | 92.52 | 1.05 eq | Acylating agent. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ~10-15 mL per mmol | Solvent, must be anhydrous. Distill from Na/benzophenone.[15] |
| Saturated Aqueous NH₄Cl | 12125-02-9 | 53.49 | As needed | For quenching the reaction.[16] |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | For extraction. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | As needed | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | For drying organic layers. |
Equipment Setup
-
A three-necked round-bottom flask, oven or flame-dried under vacuum.[17]
-
A reflux condenser fitted with a nitrogen or argon inlet.
-
A pressure-equalizing dropping funnel.
-
A magnetic stirrer and stir bar.
-
An ice-water bath and a dry ice-acetone bath.
-
Syringes and needles for transferring anhydrous liquids.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure
Part A: Grignard Reagent Formation
-
Setup: Assemble the flame-dried three-necked flask with a stir bar, reflux condenser (with N₂/Ar inlet), and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.[17]
-
Activation: Place the magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine. The iodine will sublime slightly upon gentle warming with a heat gun under inert gas flow to activate the magnesium surface.[18][19] Allow the flask to cool to room temperature.
-
Initiation: Add a small portion (~10%) of a solution of 2-chloro-5-iodopyridine (1.0 eq) in anhydrous THF via the dropping funnel. The disappearance of the iodine color and the appearance of cloudiness or gentle bubbling indicates initiation.[19] If the reaction does not start, gently warm the flask in a water bath or sonicate for a few minutes.[20]
-
Formation: Once initiated, add the remaining 2-chloro-5-iodopyridine solution dropwise at a rate that maintains a gentle reflux.[21] After the addition is complete, continue stirring at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting dark, cloudy solution is the Grignard reagent.
Part B: Acylation Reaction
-
Cooling: Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice-acetone bath.
-
Addition: Prepare a solution of propanoyl chloride (1.05 eq) in anhydrous THF in the dropping funnel. Add this solution to the cold Grignard reagent dropwise over 30-45 minutes, ensuring the internal temperature does not rise above -65 °C.[22] This slow, low-temperature addition is critical to prevent the formation of the tertiary alcohol byproduct.[23]
-
Reaction: After the addition is complete, stir the mixture at -78 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.
Part C: Workup and Purification
-
Quenching: Remove the cold bath and allow the reaction to warm slightly. While still cold, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred, cold (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl).[16][24] Caution: This quenching process is exothermic.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash them sequentially with water and then with brine (saturated NaCl solution).[18] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[25]
-
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
Safety Precautions
-
Fire Hazard: Diethyl ether and THF are extremely flammable.[3][15] Ensure no open flames or spark sources are present. The Grignard reaction itself is exothermic and can lead to the solvent boiling, creating a fire risk if not controlled.[15][26]
-
Reactivity: Grignard reagents are highly reactive and sensitive to moisture and air.[17][18] They react violently with water. All operations must be conducted under a dry, inert atmosphere.[10][27]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.[15][17]
-
Workup Hazard: The quenching step with aqueous acid or ammonium chloride is highly exothermic and can cause splashing. Perform this step slowly, with cooling and behind a safety shield.[18]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | 1. Inactive magnesium surface (oxide layer).[20]2. Wet glassware, solvents, or starting materials.[10]3. Low reactivity of the halide. | 1. Activate Mg with iodine, 1,2-dibromoethane, or by crushing with a glass rod.[20][28]2. Ensure all components are scrupulously dried. Flame-dry glassware immediately before use. |
| Low yield of the target ketone. | 1. Premature quenching of the Grignard reagent by moisture or acidic impurities.2. Formation of Wurtz coupling side products. | 1. Re-verify anhydrous conditions for all reagents and solvents.2. Ensure slow addition of the halide during Grignard formation to minimize local high concentrations. |
| Significant tertiary alcohol byproduct. | 1. Reaction temperature was too high during acylation.2. Propanoyl chloride was added too quickly.[7][9] | 1. Maintain the temperature at or below -70 °C during the addition of propanoyl chloride.2. Add the acylating agent slowly and dropwise with efficient stirring. |
| Starting halide recovered. | 1. Complete failure of Grignard reagent formation. | 1. Review the initiation and activation steps. Ensure the magnesium quality is high.[28] Titrate a small aliquot of the Grignard reagent to confirm its formation and concentration. |
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Page loading... [wap.guidechem.com]
- 5. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. brainly.in [brainly.in]
- 12. Manufacturers of 2-Chloro-5-iodopyridine, 97%, CAS 69045-79-0, C 6514, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 13. 2-Chloro-5-iodopyridine | CAS#:69045-79-0 | Chemsrc [chemsrc.com]
- 14. 2-氯-5-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. acs.org [acs.org]
- 16. benchchem.com [benchchem.com]
- 17. dchas.org [dchas.org]
- 18. benchchem.com [benchchem.com]
- 19. d.web.umkc.edu [d.web.umkc.edu]
- 20. homework.study.com [homework.study.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. youtube.com [youtube.com]
- 25. cerritos.edu [cerritos.edu]
- 26. youtube.com [youtube.com]
- 27. quora.com [quora.com]
- 28. reddit.com [reddit.com]
Application Notes & Protocols: 1-(6-Chloropyridin-3-yl)propan-1-one as a Versatile Precursor in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utility of 1-(6-Chloropyridin-3-yl)propan-1-one as a key starting material and intermediate in the synthesis of active pharmaceutical ingredients (APIs). While this specific heterocyclic propiophenone is of interest, this guide will focus on the well-established synthetic pathways for the structurally analogous and commercially significant API, Bupropion . The synthesis of Bupropion from its phenyl analogue, 1-(3-chlorophenyl)propan-1-one, serves as a validated and instructive model for the types of reactions—such as α-halogenation and nucleophilic substitution—that are central to the utility of this class of compounds. We will provide detailed, step-by-step protocols, mechanistic insights, safety considerations, and workflow visualizations to empower scientists in their research and development endeavors.
Introduction to the Precursor: this compound
This compound is a heterocyclic ketone featuring a pyridine ring substituted with a chlorine atom and a propanoyl group. This molecular architecture makes it a valuable building block in medicinal chemistry. The electron-withdrawing nature of the pyridine ring and the chloro-substituent influences the reactivity of the adjacent carbonyl group and the α-carbon, making it amenable to a variety of chemical transformations. Its structural similarity to precursors of major APIs highlights its potential in the development of novel therapeutics.
Physicochemical Properties
The fundamental properties of the precursor are essential for planning synthetic routes, including solvent selection and reaction conditions.
| Property | Value | Reference |
| CAS Number | 872088-03-4 | [1][2] |
| Molecular Formula | C₈H₈ClNO | [1][3] |
| Molecular Weight | 169.61 g/mol | [1][2] |
| Boiling Point | 292.5°C at 760 mmHg | [1] |
| Density | 1.189 g/cm³ | [1] |
| Flash Point | 130.7°C | [1] |
| Canonical SMILES | CCC(=O)C1=CN=C(C=C1)Cl | [2][3] |
| InChIKey | UEASVECCOHTXTK-UHFFFAOYSA-N | [1][2] |
Core Application: A Model Synthesis of Bupropion
Bupropion is a unique aminoketone that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4][5] It is widely prescribed for the treatment of major depressive disorder and for smoking cessation.[5][6] The synthesis of Bupropion is a classic example of how propiophenone-type precursors are utilized to create complex APIs. The general three-stage process involves α-bromination, amination via nucleophilic substitution, and final salt formation.[6]
This pathway is presented as an authoritative model for the chemical transformations applicable to this compound for the synthesis of analogous pharmaceutical targets.
Overall Synthetic Pathway
The conversion of the propiophenone precursor to Bupropion Hydrochloride is a robust and scalable process.
Caption: Synthetic pathway from a propiophenone precursor to Bupropion HCl.
Mechanistic Insights and Rationale
Step 1: α-Bromination The first step is the selective bromination at the carbon alpha to the carbonyl group. This reaction proceeds via an enol or enolate intermediate. Under acidic conditions, the ketone is protonated, facilitating enolization. The electron-rich enol then acts as a nucleophile, attacking molecular bromine.[7] The choice of a non-polar solvent like dichloromethane (CH₂Cl₂) is common, though acetic acid can also be used to promote enolization.[7][8]
-
Expertise & Experience: Using a slight excess of bromine ensures complete conversion of the starting material. However, a large excess should be avoided to prevent potential di-bromination or aromatic ring bromination, though the latter is generally disfavored under these conditions. The reaction is often monitored by the disappearance of the bromine color.[8]
Step 2: Nucleophilic Substitution (Amination) The α-bromo ketone is a potent electrophile. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack by an amine. In the synthesis of Bupropion, tert-butylamine is used.[9] This is a classic Sₙ2 reaction.
-
Trustworthiness: A critical parameter is managing the hydrogen bromide (HBr) byproduct. HBr will protonate the tert-butylamine, rendering it non-nucleophilic. To counter this, the reaction is typically run with a significant excess of tert-butylamine (acting as both nucleophile and base) or in the presence of a non-nucleophilic base to neutralize the acid.[9] The bulky tert-butyl group on the amine helps to prevent over-alkylation, a common side reaction with less sterically hindered amines.
Step 3: Salt Formation The resulting aminoketone (Bupropion free base) is often an oil and can be unstable.[8] Converting it to a hydrochloride salt serves several purposes:
-
Stability: Salts are generally more stable crystalline solids with longer shelf lives.
-
Purification: Crystallization of the salt is an excellent method for purification, removing unreacted starting materials and byproducts.
-
Handling: Crystalline solids are easier to handle, weigh, and formulate than oils.
-
Bioavailability: The hydrochloride salt is water-soluble, which is crucial for pharmaceutical formulations.
-
Authoritative Grounding: This is achieved by dissolving the free base in a suitable organic solvent (e.g., diethyl ether) and bubbling hydrogen chloride gas through the solution or adding a solution of HCl in a solvent like isopropanol.[8][9] The insoluble salt precipitates and can be collected by filtration.
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures for the synthesis of Bupropion and are presented for instructional purposes.[6][8][9][10] All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: α-Bromination of 1-(3-chlorophenyl)propan-1-one
Materials:
-
1-(3-chlorophenyl)propan-1-one (1.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Molecular Bromine (Br₂) (1.0 - 1.1 eq)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 1-(3-chlorophenyl)propan-1-one in dichloromethane (approx. 5 mL per gram of ketone).
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add bromine dropwise from the addition funnel over 30-60 minutes. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting material. The reddish-brown color of bromine should fade.
-
Remove the solvent and any residual bromine under reduced pressure (rotary evaporation). The resulting crude 2-bromo-1-(3-chlorophenyl)propan-1-one is typically an oil and is used in the next step without further purification.[8]
-
Scientist's Note: The α-bromo ketone intermediate is a lachrymator and should be handled with extreme care. Using it directly avoids a difficult purification step and potential decomposition.
Protocol 2: One-Pot Synthesis of Bupropion Hydrochloride
This protocol combines the amination and salt formation steps for efficiency, a common strategy in pharmaceutical synthesis.[6][10]
Materials:
-
Crude 2-bromo-1-(3-chlorophenyl)propan-1-one (from Protocol 3.1) (1.0 eq)
-
tert-Butylamine (4.0 - 5.0 eq)
-
N-methyl-2-pyrrolidone (NMP) or Acetonitrile
-
Diethyl ether
-
Concentrated Hydrochloric Acid (HCl) or HCl gas
Procedure:
-
To the flask containing the crude α-bromo ketone, add N-methyl-2-pyrrolidone (NMP) (approx. 3 mL per gram of starting ketone).
-
Add tert-butylamine to the solution.
-
Heat the mixture to 55-65°C and stir for 60-90 minutes.[8] Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. Transfer the contents to a separatory funnel containing water (approx. 25 mL).
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic extracts and wash with water (2 x 25 mL) to remove NMP and tert-butylamine hydrobromide.
-
Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), filter, and transfer to a clean beaker.
-
Slowly add concentrated HCl dropwise to the stirred ether solution. The Bupropion hydrochloride salt will precipitate as a white solid.[10] Alternatively, bubble HCl gas through the solution.
-
Continue adding acid until the solution is acidic to litmus or pH paper (pH < 3).
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Yield & Purity: This one-pot method can provide Bupropion HCl in overall yields of 75-85% with high purity.[6]
Experimental Workflow Visualization
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]
- 4. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bupropion - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
The 6-Chloropyridin-3-yl Moiety in Agrochemical Synthesis: An Application Guide
Introduction: The Significance of the Chloropyridinyl Scaffold
The 6-chloropyridin-3-yl moiety is a cornerstone pharmacophore in the development of modern systemic insecticides. Its unique electronic properties and structural conformation are central to the efficacy of the neonicotinoid class of agrochemicals, which target the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[1] This guide provides a detailed overview of the synthetic applications of compounds containing this critical scaffold, offering insights into established industrial pathways and exploring the potential utility of related structures for researchers in agrochemical discovery.
Section 1: Analysis of 1-(6-Chloropyridin-3-yl)propan-1-one
The compound this compound (CAS No. 872088-03-4) is a ketone derivative featuring the essential chloropyridinyl group.[2] While possessing this key structural element, a comprehensive review of scientific and patent literature indicates that this specific ketone is not a commonly utilized starting material or key intermediate in the large-scale synthesis of major commercial neonicotinoid or sulfoximine insecticides. The established industrial syntheses for compounds like Imidacloprid, Acetamiprid, and Thiamethoxam originate from more functionalized precursors, primarily 6-Chloropyridin-3-amine and its derivatives.[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 872088-03-4 | [2] |
| Molecular Formula | C₈H₈ClNO | [2] |
| Molecular Weight | 169.61 g/mol | [2] |
| Boiling Point | 292.5°C at 760 mmHg | [2] |
| Density | 1.189 g/cm³ | [2] |
Hypothetical Synthetic Utility for Research Applications
For researchers in novel agrochemical design, this compound could serve as a substrate for exploratory chemistry. The propanone side chain offers a reactive handle for chemical modification. One such potential, though not industrially established, transformation is the Willgerodt-Kindler reaction. This reaction converts aryl alkyl ketones into thioamides, which can then be hydrolyzed to carboxylic acids or amides.[4][5][6][7][8] Theoretically, this could transform the propanone into a 3-(6-chloropyridin-3-yl)propanethioamide, introducing a new functional group for further derivatization in a drug discovery context.
Caption: Hypothetical Willgerodt-Kindler reaction workflow.
Disclaimer: This proposed reaction is for illustrative research purposes only and is not based on a documented industrial protocol for agrochemical synthesis.
Section 2: The Established Precursor: 6-Chloropyridin-3-amine
The most critical building block for the industrial synthesis of chloropyridinyl-based insecticides is 6-Chloropyridin-3-amine . This compound serves as the primary precursor for producing the highly versatile intermediate, 2-chloro-5-chloromethylpyridine (CCMP) . CCMP is the electrophilic component that is coupled with various nucleophilic moieties to create the final insecticide molecules.[1]
The conversion of 6-chloropyridin-3-amine to CCMP is a foundational step in the synthesis of numerous neonicotinoids. The process generally involves diazotization of the amine group followed by a Sandmeyer-type reaction to introduce a hydroxymethyl group, which is subsequently chlorinated. This two-step process is crucial for creating the reactive chloromethyl side chain necessary for N-alkylation reactions.
Section 3: Application Protocol for Imidacloprid Synthesis from CCMP
The following protocol details the synthesis of Imidacloprid, a widely used neonicotinoid insecticide, starting from the key intermediate 2-chloro-5-chloromethylpyridine (CCMP). This procedure is representative of the industrial logic for constructing chloropyridinyl insecticides.
Workflow: Synthesis of Imidacloprid
The synthesis involves the nucleophilic substitution reaction between CCMP and 2-nitroiminoimidazolidine. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Caption: General synthetic workflow for Imidacloprid.
Step-by-Step Laboratory Protocol
This protocol is designed for laboratory-scale synthesis and includes self-validating checkpoints for reaction monitoring.
Objective: To synthesize 1-[(6-Chloro-3-pyridinyl)methyl]-N-nitro-4,5-dihydro-1H-imidazol-2-amine (Imidacloprid).
Materials:
-
2-chloro-5-chloromethylpyridine (CCMP)
-
2-nitroiminoimidazolidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir plate with heating mantle
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitroiminoimidazolidine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add 100 mL of anhydrous DMF to the flask. Stir the suspension for 15 minutes at room temperature to ensure good mixing. Causality: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, facilitating the dissolution of reactants. K₂CO₃ acts as the base to deprotonate the imidazolidine nitrogen and neutralize the HCl byproduct.
-
Addition of CCMP: Dissolve 2-chloro-5-chloromethylpyridine (CCMP) (1.05 eq) in 20 mL of anhydrous DMF. Add this solution dropwise to the stirred suspension at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the CCMP spot indicates the reaction is nearing completion.
-
Work-up - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into 400 mL of ice-cold water with stirring. A precipitate of crude Imidacloprid should form.
-
Isolation: Filter the solid precipitate using a Büchner funnel. Wash the solid with cold water (3 x 50 mL) to remove residual DMF and salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Imidacloprid as a crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by melting point, ¹H NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Work in a well-ventilated fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[3]
-
CCMP is a lachrymator and irritant. Avoid inhalation and contact with skin and eyes.[3]
-
DMF is a potential reproductive toxin. Handle with care and avoid exposure.
Conclusion
While this compound is not a documented precursor in mainstream agrochemical manufacturing, the 6-chloropyridin-3-yl scaffold it contains is of paramount importance. The established synthetic routes to potent neonicotinoid insecticides like Imidacloprid overwhelmingly rely on 6-Chloropyridin-3-amine and its key derivative, CCMP. The provided protocol for Imidacloprid synthesis illustrates the robust and scalable chemical logic employed in the agrochemical industry. For researchers, understanding these foundational pathways is essential, while less common derivatives like the titular ketone may offer opportunities for novel molecular design and discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. synarchive.com [synarchive.com]
- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 7. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin | MDPI [mdpi.com]
Application Note: A Robust HPLC-UV Method for the Quantification of 1-(6-Chloropyridin-3-yl)propan-1-one
Abstract
This application note details a precise, accurate, and robust isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1-(6-Chloropyridin-3-yl)propan-1-one. The method utilizes a C18 stationary phase with a simple mobile phase consisting of acetonitrile and a phosphate buffer, coupled with UV detection. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quantification and purity assessment of this compound, which serves as a key intermediate in various synthetic pathways. The methodology has been developed to be straightforward and is suitable for routine quality control and research applications.
Introduction
This compound is a chemical intermediate with a molecular formula of C8H8ClNO and a molecular weight of 169.61 g/mol .[1][2] Its structure, featuring a chloropyridine ring and a ketone functional group, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The purity and concentration of such intermediates are critical parameters that can significantly impact the yield and quality of the final product.
High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of pharmaceutical compounds and their intermediates.[3] This is due to its high resolution, sensitivity, and accuracy. The presence of the substituted pyridine ring in this compound provides a strong chromophore, making it ideally suited for UV detection. This application note provides a comprehensive, step-by-step protocol for its analysis, grounded in established chromatographic principles and regulatory expectations for analytical method validation.
Experimental Principle
This method employs reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase. This compound, being a moderately polar compound, will partition between the mobile and stationary phases. The organic modifier (acetonitrile) in the mobile phase is adjusted to achieve an optimal retention time, good peak shape, and efficient separation from potential impurities. Quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength as it elutes from the column and comparing the peak area to that of a calibration curve constructed from reference standards of known concentrations.
Materials and Methodology
Instrumentation and Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
HPLC vials with caps and septa.
-
Syringe filters (0.45 µm, nylon or PTFE).
Chemicals and Reagents
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Potassium Dihydrogen Phosphate (KH2PO4) (Analytical grade).
-
Orthophosphoric Acid (85%) (Analytical grade).
-
Water (HPLC grade or Milli-Q).
Chromatographic Conditions
The core of this protocol is a set of optimized chromatographic parameters designed for robust and reproducible results.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides excellent retention and separation for a wide range of moderately polar compounds. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile : 25mM KH2PO4 Buffer (pH 3.0) (50:50, v/v) | This isocratic mixture provides sufficient elution strength for the analyte while maintaining good peak symmetry. The phosphate buffer controls the pH to ensure consistent analyte ionization state and retention time. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate that ensures optimal column efficiency and reasonable backpressure. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from solvent effects. |
| Column Temp. | 30 °C | Maintaining a constant column temperature is crucial for achieving reproducible retention times. |
| Detection | UV at 268 nm | The chloropyridine moiety provides strong UV absorbance. 268 nm is selected as a wavelength that offers high sensitivity for the analyte while minimizing interference from common solvents. |
| Run Time | 10 minutes | Sufficient time for the elution of the main peak and any potential late-eluting impurities. |
Detailed Protocols
Preparation of Solutions
25mM Phosphate Buffer (pH 3.0):
-
Weigh 3.40 g of KH2PO4 and dissolve it in approximately 950 mL of HPLC grade water in a 1 L beaker.
-
Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.
-
Transfer the solution to a 1 L volumetric flask and add water to the mark.
-
Filter the buffer through a 0.45 µm membrane filter before use.
Mobile Phase:
-
Mix 500 mL of Acetonitrile and 500 mL of the prepared 25mM Phosphate Buffer (pH 3.0) in a suitable container.
-
Degas the mixture by sonication for 15-20 minutes or by using an online degasser.
Diluent:
-
Use the mobile phase (Acetonitrile:Buffer 50:50) as the diluent for all standard and sample preparations to ensure compatibility and prevent peak shape issues.
Standard Preparation
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.
Calibration Standards (e.g., 10-100 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the stock standard solution with the diluent. For example, to prepare a 50 µg/mL standard, pipette 2.5 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain approximately 25 mg of this compound.
-
Transfer it to a 25 mL volumetric flask.
-
Follow the same procedure as for the stock standard solution (steps 3 & 4).
-
Make a further dilution if necessary to bring the concentration within the calibration range (e.g., dilute 2.5 mL into a 50 mL volumetric flask for a target concentration of 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability and Method Validation
Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is achieved through a System Suitability Test (SST). Furthermore, for routine use, the analytical method itself must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[4][5][6]
System Suitability
Inject a standard solution (e.g., 50 µg/mL) five or six times consecutively. The results must meet predefined criteria to ensure the system is operating correctly.[7][8][9]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration accuracy. |
| Theoretical Plates (N) | ≥ 2000 | A measure of column efficiency. Higher numbers indicate better separation power. |
| % RSD of Peak Area | ≤ 2.0% | Indicates the precision and repeatability of the autosampler and detector. |
| % RSD of Retention Time | ≤ 1.0% | Demonstrates the stability of the pump and the chromatographic system. |
Method Validation Principles (ICH Q2(R1))
A full validation of this method should be performed to ensure it is fit for its intended purpose.[10] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range (e.g., 10-100 µg/mL). A correlation coefficient (r²) of ≥ 0.999 is typically required.
-
Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery experiments at different concentration levels.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
Data Analysis and Visualization
Quantification
-
Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the prepared sample solution using the regression equation.
-
Account for the dilution factor to determine the final concentration or purity of the analyte in the original sample.
Analytical Workflow
The entire analytical process, from preparation to final report, can be visualized as follows:
Caption: Workflow for the HPLC-UV analysis of this compound.
Conclusion
The HPLC-UV method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward, utilizing common reagents and a standard C18 column, making it easily transferable to most analytical laboratories. Adherence to the system suitability criteria and principles of method validation will ensure the generation of high-quality, reproducible data suitable for both research and quality control environments.
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
The Strategic Utility of 1-(6-Chloropyridin-3-yl)propan-1-one in the Development of Nicotinic Acetylcholine Receptor Modulators
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-(6-Chloropyridin-3-yl)propan-1-one in the discovery and synthesis of novel ligands targeting nicotinic acetylcholine receptors (nAChRs). While not an active ligand itself, this ketone is a valuable synthetic intermediate, providing a key structural motif present in a number of potent nAChR modulators. This guide will detail its synthesis, its derivatization into active compounds, and the subsequent characterization of these compounds at nAChR subtypes.
Introduction to Nicotinic Acetylcholine Receptors and the Significance of the 6-Chloropyridin-3-yl Moiety
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems.[1] These pentameric protein complexes are assembled from a variety of subunits (α1-α10, β1-β4, γ, δ, ε), giving rise to a diverse range of receptor subtypes with distinct pharmacological and physiological profiles. This diversity has made nAChRs attractive therapeutic targets for a wide range of pathological conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[2]
The 6-chloropyridin-3-yl moiety is a key pharmacophore found in several potent nAChR ligands. Its electronic properties and ability to form specific interactions within the nAChR binding pocket contribute to the high affinity and selectivity of these compounds. The presence of the chlorine atom at the 6-position of the pyridine ring can influence the molecule's metabolic stability and binding characteristics.
This guide focuses on this compound as a readily accessible precursor to a variety of nAChR ligands. The propanone side chain offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of ligand properties.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this synthetic intermediate is crucial for its effective use in multi-step syntheses.
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClNO | [3][4] |
| Molecular Weight | 169.61 g/mol | [4] |
| CAS Number | 872088-03-4 | [4] |
| Boiling Point | 292.5 °C at 760 mmHg | [4] |
| Density | 1.189 g/cm³ | [4] |
| Flash Point | 130.7 °C | [4] |
Synthesis of the Key Intermediate: this compound
The synthesis of this key ketone intermediate can be efficiently achieved through a Grignard reaction, a robust and widely used method for carbon-carbon bond formation. The following protocol details the preparation of this compound from the corresponding acyl chloride.
Protocol 1: Synthesis of this compound via Grignard Reaction
Objective: To synthesize this compound from 6-chloronicotinoyl chloride and ethylmagnesium bromide.
Materials:
-
6-Chloronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Ethyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, and other standard laboratory glassware
-
Inert atmosphere (nitrogen or argon) setup
Procedure:
Part A: Preparation of 6-Chloronicotinoyl chloride [5]
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 6-chloronicotinic acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 80 °C) for 2-3 hours, or until the solid has completely dissolved and gas evolution has ceased.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 6-chloronicotinoyl chloride can be used directly in the next step or purified by distillation under reduced pressure.
Part B: Grignard Reaction [6][7][8]
-
Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the flask to help initiate the reaction.
-
In the dropping funnel, place a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve the crude 6-chloronicotinoyl chloride (1 equivalent) from Part A in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding it to a stirred mixture of crushed ice and saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
References
- 1. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (TC-1698), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]
- 4. echemi.com [echemi.com]
- 5. prepchem.com [prepchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the In Vitro Evaluation of 1-(6-Chloropyridin-3-yl)propan-1-one Derivatives
Introduction: Unveiling the Therapeutic Potential of a Novel Chemical Scaffold
The compound 1-(6-chloropyridin-3-yl)propan-1-one and its derivatives represent a promising chemical scaffold in modern drug discovery. The presence of the chloropyridinyl moiety suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels involved in a wide array of physiological and pathological processes in the central and peripheral nervous systems. Dysregulation of nAChR activity has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions, making them a significant target for therapeutic intervention.[1]
The exploration of novel psychoactive substances (NPS) for therapeutic use requires a rigorous and systematic in vitro evaluation to characterize their biological activity, potential off-target effects, and early safety profile.[2][3] This guide provides a comprehensive suite of in vitro assays and detailed protocols for researchers, scientists, and drug development professionals to effectively characterize the pharmacological and toxicological properties of this compound derivatives. The assays detailed herein are designed to provide a holistic initial assessment, from primary target engagement to secondary pharmacology and early ADME-Tox profiling.
Our approach is structured to first validate the hypothesized primary target engagement with nAChRs, followed by an exploration of potential secondary pharmacological activities on other key neurological targets such as monoamine oxidases. Finally, we address the critical early assessment of metabolic liabilities and general cytotoxicity. This structured workflow ensures a data-driven progression in the evaluation of this novel compound class.
I. Overall In Vitro Evaluation Workflow
The following diagram outlines the recommended strategic workflow for the in vitro characterization of this compound derivatives. This tiered approach allows for efficient decision-making, prioritizing compounds with desirable target engagement and favorable safety profiles.
Caption: A tiered approach for the in vitro screening of this compound derivatives.
II. Primary Target Engagement: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
The initial and most critical step is to determine if the synthesized derivatives bind to their hypothesized target, the nAChRs. A competitive radioligand binding assay is a robust method to quantify the binding affinity of a compound to a specific receptor subtype.[1][4]
Scientific Rationale
This assay measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to nAChRs present in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor.
Protocol: Competitive Radioligand Binding Assay for nAChRs
Materials:
-
Receptor Source: Cell membranes from a cell line stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7) or from brain tissue known to be rich in the target receptor.[4]
-
Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine or [³H]cytisine).[1][5] The concentration used should be at or below its dissociation constant (Kd) for the receptor.
-
Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A known nAChR agonist or antagonist (e.g., nicotine or mecamylamine) at a saturating concentration.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[1]
-
Scintillation Cocktail
-
96-well plates, vacuum filtration manifold, and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes according to standard laboratory protocols. Determine the protein concentration using a Bradford or BCA assay.[1]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, radioligand, and binding buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the non-labeled control ligand.
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).[1]
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum filtration manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hypothetical Data Presentation
| Compound ID | nAChR Subtype | IC50 (nM) | Ki (nM) |
| Derivative A | α4β2 | 15.2 | 7.8 |
| Derivative B | α4β2 | 125.6 | 64.7 |
| Derivative C | α7 | 8.9 | 4.5 |
| Nicotine (Control) | α4β2 | 5.4 | 2.8 |
III. Secondary Pharmacology & Off-Target Screening: Monoamine Oxidase (MAO) Inhibition Assays
To assess the selectivity of the derivatives and identify potential off-target effects that could lead to side effects or alternative therapeutic applications, screening against monoamine oxidases (MAO-A and MAO-B) is recommended. MAOs are key enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[6][7]
Scientific Rationale
MAO enzymes catalyze the oxidative deamination of monoamines.[6] This assay measures the ability of the test compounds to inhibit the activity of recombinant human MAO-A or MAO-B. A common method involves a fluorometric readout where the MAO enzyme reacts with a substrate to produce hydrogen peroxide (H₂O₂), which in turn reacts with a probe to generate a fluorescent signal.[8] A decrease in fluorescence indicates inhibition of the enzyme.
Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay
This protocol is based on commercially available kits.[6][8][9][10]
Materials:
-
MAO-A and MAO-B inhibitor screening kits (containing MAO enzymes, substrate, and detection reagents).
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Positive Controls: A known MAO-A inhibitor (e.g., clorgyline) and a known MAO-B inhibitor (e.g., selegiline).[7]
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.
-
Assay Setup: In separate plates for MAO-A and MAO-B, add the following to each well:
-
Enzyme Solution: Add the respective MAO enzyme to all wells.
-
Controls and Test Compounds: Add varying concentrations of the test compounds, positive controls, or vehicle (for no inhibition control).
-
-
Pre-incubation: Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitors to interact with the enzymes.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[10]
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no inhibition control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.
Hypothetical Data Presentation
| Compound ID | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| Derivative A | > 100 | > 100 |
| Derivative D | 5.8 | 89.2 |
| Clorgyline (Control) | 0.01 | 12.5 |
| Selegiline (Control) | 9.8 | 0.02 |
IV. Early ADME-Tox Profiling
Early assessment of a compound's potential for drug-drug interactions and general cytotoxicity is crucial for derisking candidates and guiding medicinal chemistry efforts.
A. Cytochrome P450 (CYP) Inhibition Assay
CYP enzymes are a major family of enzymes responsible for drug metabolism.[11] Inhibition of these enzymes is a common cause of adverse drug-drug interactions.[12][13]
This assay evaluates the potential of the test compounds to inhibit the activity of major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[11][14] The assay typically uses human liver microsomes as the enzyme source and isoform-specific probe substrates. The formation of a specific metabolite is monitored by LC-MS/MS. A reduction in metabolite formation in the presence of the test compound indicates CYP inhibition.[14]
Caption: Workflow for a CYP450 inhibition assay using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
CYP Isoform-specific Probe Substrates and their Metabolites
-
NADPH regenerating system
-
Test Compounds and Positive Control Inhibitors
-
96-well plates, LC-MS/MS system
Procedure:
-
Assay Setup: In a 96-well plate, add HLMs, phosphate buffer, and either the test compound, a known inhibitor (positive control), or vehicle (no inhibition control).
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period.
-
Reaction Initiation: Add the probe substrate and NADPH regenerating system to initiate the reaction.
-
Incubation: Incubate at 37°C for a specific time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the protein, and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the amount of metabolite formed in each well.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the test compound concentration.
B. In Vitro Cytotoxicity Assays (MTT & LDH)
These assays provide a general assessment of the test compound's toxicity to cells.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15]
-
LDH Assay: This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[16][17] An increase in LDH activity in the medium indicates a loss of cell membrane integrity.[18]
Materials:
-
Cell Line: A relevant cell line (e.g., HEK293, SH-SY5Y).
-
Cell Culture Medium and Reagents
-
MTT Solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO)
-
96-well cell culture plates, microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a desired period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[16]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm.[15]
Materials:
-
LDH cytotoxicity assay kit
-
Cell culture setup as for the MTT assay
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Sample Collection: After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.[15]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[15][16]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[16]
Data Analysis (for both assays):
-
Calculate the percentage of cell viability (MTT) or cytotoxicity (LDH) relative to the vehicle control.
-
Determine the IC50 (for MTT) or CC50 (for LDH) value by plotting the percentage of viability/cytotoxicity against the log of the compound concentration.
V. References
-
Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. --INVALID-LINK--
-
Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (E-BC-D012) - Elabscience. --INVALID-LINK--
-
EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit - BioAssay Systems. --INVALID-LINK--
-
Monoamine Oxidase Inhibitor Screening Kit (BA0188) - Assay Genie. --INVALID-LINK--
-
Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor - American Chemical Society. --INVALID-LINK--
-
Monoamine Oxidase (MAO) Inhibition Assay - Evotec. --INVALID-LINK--
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs. --INVALID-LINK--
-
Application Notes and Protocols: Radioligand Binding Assay for N-methyl-anabasine at Nicotinic Acetylcholine Receptors - Benchchem. --INVALID-LINK--
-
Cytochrome P450 Inhibition Assay Using Human Liver Microsomes - Springer Protocols. --INVALID-LINK--
-
CYP Inhibition Assay - LifeNet Health LifeSciences. --INVALID-LINK--
-
MTT assay protocol | Abcam. --INVALID-LINK--
-
Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds - Benchchem. --INVALID-LINK--
-
CYP inhibition assay services based on FDA Guidance - LifeNet Health LifeSciences. --INVALID-LINK--
-
A Comparative Guide to the Binding Affinity of Acetylcholine at Nicotinic and Muscarinic Receptor Subtypes - Benchchem. --INVALID-LINK--
-
In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays - Benchchem. --INVALID-LINK--
-
High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC - NIH. --INVALID-LINK--
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time -
References
- 1. benchchem.com [benchchem.com]
- 2. Method Development Guide for Novel Psychoactive Substances [discover.restek.com]
- 3. clinicallab.com [clinicallab.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit - Elabscience® [elabscience.com]
- 10. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 11. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 13. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"1-(6-Chloropyridin-3-yl)propan-1-one" synthesis side reactions and byproducts
Technical Support Center: Synthesis of 1-(6-Chloropyridin-3-yl)propan-1-one
Introduction: Welcome to the technical support center for the synthesis of this compound (CAS: 872088-03-4).[1][2][3] This pyridyl ketone is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of more complex molecular architectures. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during its synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to enhance the reliability and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, particularly when using the common Grignard-based synthetic route from 6-chloronicotinonitrile.
Question 1: My reaction yield is very low or I obtained no product. What are the likely causes?
Answer: Low or no yield is one of the most common issues, often stemming from problems with the Grignard reagent or reaction conditions.
-
Cause A: Inactive or Decomposed Grignard Reagent: Ethylmagnesium bromide is highly reactive and sensitive to both air and moisture.[4]
-
Troubleshooting:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried at >120°C) and the reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon). Solvents like THF or diethyl ether must be anhydrous.
-
Verify Reagent Quality: If using a commercial solution, check its age and storage conditions. The molarity of Grignard solutions can decrease over time. Consider titrating the reagent before use (e.g., with sec-butanol and 1,10-phenanthroline).
-
Fresh Preparation: Preparing the Grignard reagent in situ from magnesium turnings and ethyl bromide immediately before use often gives the best results. Ensure the magnesium turnings are activated (e.g., with a crystal of iodine or by crushing them).
-
-
-
Cause B: Quenching by Protic Contaminants: Grignard reagents are strong bases and are readily destroyed by acidic protons from water, alcohols, or even acidic functional groups on the starting material.[4]
-
Troubleshooting:
-
Reagent Purity: Ensure your starting material, 6-chloronicotinonitrile, is pure and dry.
-
Solvent Quality: Use freshly distilled or commercially available anhydrous solvents. Passing the solvent through an activated alumina column is an effective drying method.
-
-
-
Cause C: Low Reaction Temperature / Insufficient Reaction Time: The addition of the Grignard reagent to the nitrile may be slow, especially at low temperatures.
-
Troubleshooting:
-
Temperature Control: While the initial addition is often done at 0°C to control exothermicity, allow the reaction to warm to room temperature and stir for several hours or overnight to ensure completion.
-
Reaction Monitoring: Track the consumption of the starting nitrile using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Question 2: My final product is impure, and I'm seeing significant byproducts. What are they and how can I avoid them?
Answer: Byproduct formation is typically due to side reactions of the Grignard reagent or incomplete reaction steps.
-
Byproduct A: Unreacted 6-chloronicotinonitrile (Starting Material):
-
Cause: Insufficient Grignard reagent (due to quenching or under-addition) or incomplete reaction.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. As mentioned above, ensure the reagent is active and allow for sufficient reaction time.
-
-
Byproduct B: Ethane and Biphenyl (from Grignard reagent):
-
Cause: Quenching of ethylmagnesium bromide by moisture produces ethane. Wurtz-type coupling can lead to biphenyl if bromobenzene is an impurity in the starting materials for the Grignard.
-
Solution: These are often minor and easily removed during purification. The key is to maintain rigorous anhydrous conditions to minimize quenching.
-
-
Byproduct C: Intermediate Imine:
-
Cause: Incomplete hydrolysis of the magnesium imine salt intermediate. The hydrolysis step requires a sufficiently acidic environment and time.
-
Solution: After the reaction, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1-2 M HCl). Ensure the aqueous layer is acidic (pH 1-2) and stir vigorously for at least 30 minutes to an hour to drive the hydrolysis to completion.
-
-
Byproduct D: Double Addition Product (Tertiary Alcohol):
-
Cause: This is a more common issue when using esters as starting materials, but can theoretically occur if the ketone product reacts with a second equivalent of the Grignard reagent.[4]
-
Solution: This is less likely in a nitrile-based synthesis because the intermediate imine salt is unreactive towards further Grignard addition.[5][6] Maintaining a low reaction temperature (0°C) during the addition helps prevent this side reaction.
-
Question 3: I am considering a Friedel-Crafts acylation approach. Why might this be problematic?
Answer: While Friedel-Crafts acylation is a classic method for ketone synthesis, it is often unsuitable for electron-deficient aromatic rings like pyridine.[7][8]
-
Deactivation of the Pyridine Ring: The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[7]
-
Lewis Acid Complexation: The pyridine nitrogen is a Lewis base and will complex strongly with the Lewis acid catalyst (e.g., AlCl₃). This complexation further deactivates the ring and often requires using a large excess of the catalyst.[7]
-
Harsh Conditions: The conditions required to force the reaction (high temperatures, strong catalysts) can lead to decomposition and a mixture of difficult-to-separate byproducts. For these reasons, alternative methods like the Grignard reaction or palladium-catalyzed cross-coupling are generally preferred for this specific target.[9]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound? For laboratory and moderate scale-up, the addition of an ethyl Grignard reagent to 6-chloronicotinonitrile followed by acidic hydrolysis is generally the most direct and reliable method.[5][6] For industrial-scale synthesis, palladium-catalyzed cross-coupling reactions, such as a Suzuki-Miyaura coupling between a propanoyl chloride equivalent and a pyridylboronic acid, might be considered due to their high functional group tolerance and milder conditions, although reagent costs can be higher.[10][11][12]
Q2: How can I best purify the final product? The crude product is typically an oil or a low-melting solid.[1] Standard purification techniques are effective:
-
Extraction: After the acidic workup, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution to remove any remaining acid, followed by brine.
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for removing polar impurities and unreacted starting material. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20-30%) is a good starting point for elution.
-
Recrystallization/Distillation: If the product is obtained as a solid and is relatively pure, recrystallization from a solvent system like hexane/ethyl acetate may be possible. If it is a liquid, vacuum distillation can be an option if impurities have significantly different boiling points.
Q3: Are there any "greener" or more modern alternatives to the classic synthetic routes? Yes, palladium-catalyzed cross-coupling reactions are considered more modern and often "greener" alternatives. A Suzuki-Miyaura acylation could couple propanoyl chloride with 6-chloro-3-pyridylboronic acid.[10] These reactions often use catalytic amounts of palladium, are performed under milder conditions, and show excellent selectivity, avoiding the use of stoichiometric, moisture-sensitive Lewis acids like AlCl₃ or pyrophoric Grignard reagents.[11][12][13]
Visualized Workflow and Reaction Pathways
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram provides a logical decision tree for diagnosing the cause of low product yield in the Grignard synthesis.
Caption: A troubleshooting decision tree for low-yield synthesis.
Diagram 2: Main Reaction vs. Side Reaction Pathway
This diagram illustrates the desired reaction of the Grignard reagent with the nitrile versus the common side reaction of quenching with water.
Caption: Desired reaction pathway versus Grignard quenching side reaction.
Validated Experimental Protocol: Grignard Route
This protocol describes a reliable method for the synthesis of this compound.
Materials:
-
6-chloronicotinonitrile
-
Ethylmagnesium bromide (e.g., 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 6-chloronicotinonitrile (1.0 eq). Dissolve it in anhydrous THF (approx. 5-10 mL per gram of nitrile).
-
Grignard Addition: Cool the solution to 0°C using an ice-water bath. Add ethylmagnesium bromide solution (1.1 eq) dropwise via a syringe over 20-30 minutes, ensuring the internal temperature does not exceed 5-10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Hydrolysis: Carefully cool the reaction mixture back to 0°C. Slowly and cautiously add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and hydrolyze the imine intermediate. Stir vigorously for 30-60 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data Summary Table
| Parameter | Grignard Route | Friedel-Crafts Route | Suzuki Coupling Route |
| Starting Materials | 6-chloronicotinonitrile, EtMgBr | 2-chloropyridine, Propanoyl chloride | 6-chloro-3-pyridylboronic acid, Propanoyl chloride |
| Catalyst/Reagent | Stoichiometric Grignard | Stoichiometric AlCl₃ | Catalytic Pd complex (e.g., Pd(PPh₃)₄)[14] |
| Typical Conditions | Anhydrous THF, 0°C to RT | Dichloromethane, 0°C to reflux | Dioxane/water, Base (e.g., Na₂CO₃), 80-100°C[14] |
| Common Issues | Moisture sensitivity, workup | Ring deactivation, excess catalyst | Catalyst cost, protodeboronation[13] |
| Typical Yield | 60-80% (lab scale) | Highly variable, often <30% | 70-90% |
| Key Advantage | Direct, cost-effective reagents | Inexpensive starting materials | High yield, mild, good functional tolerance[10] |
References
- 1. Page loading... [wap.guidechem.com]
- 2. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]
- 3. echemi.com [echemi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-(6-Chloropyridin-3-yl)propan-1-one
Welcome to the technical support center for the purification of 1-(6-Chloropyridin-3-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the recrystallization of this key intermediate. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize the purification process effectively.
Compound Overview and Physicochemical Properties
This compound is an organic compound frequently used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its purity is paramount for the success of subsequent reactions. Recrystallization is a powerful technique for purifying this solid by leveraging differences in solubility between the compound and its impurities.[3][4][5]
A successful recrystallization begins with a thorough understanding of the compound's properties.
| Property | Value | Source |
| CAS Number | 872088-03-4 | [1][2] |
| Molecular Formula | C₈H₈ClNO | [1][2][6] |
| Molecular Weight | 169.61 g/mol | [1][2] |
| Boiling Point | 292.5°C at 760 mmHg | [2] |
| Topological Polar Surface Area (TPSA) | 30 Ų | [1][7] |
| Predicted XLogP3 | ~2.3 | [2][6][7] |
The molecule's structure, featuring a ketone and a chloropyridine ring, indicates moderate polarity. The XLogP value suggests significant solubility in organic solvents but potentially limited solubility in highly nonpolar or highly polar solvents like water.
Core Principles & Solvent Selection FAQ
Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[3][4] An ideal solvent will dissolve the target compound completely at its boiling point but poorly at room or ice temperatures, while impurities remain soluble at all temperatures.[8][9][10]
Frequently Asked Questions: Solvent Selection
Q1: What are the characteristics of a perfect recrystallization solvent for this compound?
A: An ideal solvent must satisfy several criteria:
-
High Temperature Coefficient: It should dissolve this compound readily when hot but very poorly when cold to maximize recovery.[8]
-
Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for hot filtration).[9]
-
Chemical Inertness: The solvent must not react with the compound.[8][9]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[8]
Q2: Based on the structure, what solvents should I start testing?
A: Given the aromatic ketone structure, a good starting point is moderately polar solvents. A common rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[11][12]
| Solvent Candidate | Boiling Point (°C) | Rationale & Considerations |
| Ethanol | 78 | Often an excellent choice for moderately polar compounds. Easy to handle and remove. |
| Isopropanol | 82 | Similar to ethanol, slightly less polar. Good alternative if ethanol proves too effective a solvent at room temperature. |
| Acetone | 56 | A good solvent for ketones, but its low boiling point can lead to rapid evaporation and premature crystallization.[11] |
| Ethyl Acetate | 77 | Another moderately polar solvent. Often used in combination with a nonpolar solvent like hexane. |
| Toluene | 111 | Pyridine-containing compounds can sometimes crystallize well from toluene.[11] Its higher boiling point requires careful handling. |
| Water | 100 | Unlikely to be a good single solvent due to the compound's predicted LogP. However, it is an excellent "anti-solvent" in a mixed-solvent system with a miscible organic solvent like ethanol or acetone.[11][12] |
Q3: How do I perform a small-scale solvent test?
A: Before committing your entire batch, test several solvent candidates:
-
Place ~20-30 mg of your crude compound into separate small test tubes.
-
Add a potential solvent dropwise at room temperature, stirring after each addition. A good candidate will not dissolve the solid readily.[9]
-
If the solid is insoluble at room temperature, gently heat the test tube in a water or sand bath.[9]
-
Continue adding the hot solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quality and quantity of crystals formed. The best solvent will yield a large crop of well-defined crystals.
Standard Recrystallization Protocol
This protocol outlines the standard workflow for purifying this compound after an appropriate solvent has been selected.
Caption: Standard experimental workflow for recrystallization.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. In a separate flask, bring the chosen solvent to a gentle boil. Add the hot solvent portion-wise to the crude solid while stirring and heating until the solid is just dissolved.[10][13] Expert Tip: Using the absolute minimum amount of hot solvent is critical for maximizing your yield.[3][13]
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot filtration.[14] Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization in the funnel.[14]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows impurities to be excluded from the growing crystal lattice.[3] Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[5]
-
Washing: With the vacuum still applied, wash the crystals with a minimal amount of ice-cold solvent to remove any adhering mother liquor that contains dissolved impurities.[10][13]
-
Drying: Continue to draw air through the crystals on the funnel to partially dry them. Then, transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.
Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This guide addresses the most common problems encountered during recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
Q: My solution has cooled, but no crystals have formed. What should I do?
A: This is likely due to supersaturation.[13] You can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask just below the liquid level with a glass stirring rod. The microscopic rough edges provide nucleation sites for crystal growth.[13][14]
-
Seeding: If available, add a single, tiny crystal of the pure compound to the solution. This provides a perfect template for further crystallization.[13][14]
-
Concentrating: If the first two methods fail, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, and then attempt to cool it again.[15]
Q: Instead of crystals, an oil has formed at the bottom of my flask. What went wrong?
A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[14][15]
-
Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to decrease the saturation point.[15] Then, allow the solution to cool much more slowly, perhaps by insulating the flask, to ensure crystallization occurs below the compound's melting point.
Q: My final yield of pure crystals is very low. Why?
A: A low yield is a common and frustrating issue. Potential causes include:
-
Excess Solvent: Using too much solvent during the initial dissolution is the most frequent cause.[13][15] A significant amount of your product remains dissolved in the mother liquor even after cooling.
-
Premature Crystallization: Loss of product during a hot filtration if the solution was allowed to cool.
-
Excessive Washing: Using too much solvent to wash the crystals, or using solvent that was not ice-cold, can redissolve a portion of your product.[13]
Q: The final crystals are still colored, but I expected a white solid. How do I fix this?
A: Colored impurities may be present. If the color is significant, you may need to use a decolorizing agent.
-
Solution: After dissolving the crude solid in the hot solvent, remove it from the heat and add a very small amount (1-2% of the solute's weight) of activated decolorizing charcoal.[8] Swirl the hot solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot filtration and then proceed with the cooling and crystallization steps as usual.
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]
- 7. chemscene.com [chemscene.com]
- 8. Recrystallization [sites.pitt.edu]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. researchgate.net [researchgate.net]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Reaction Conditions for 1-(6-Chloropyridin-3-yl)propan-1-one Synthesis
Welcome to the technical support center for the synthesis of 1-(6-Chloropyridin-3-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the optimization of this important synthetic transformation. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during your experiments.
I. Introduction to the Synthesis
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The most common and direct method for its synthesis is the Friedel-Crafts acylation of 2-chloropyridine with propionyl chloride or propionic anhydride. However, the electron-deficient nature of the pyridine ring presents unique challenges to this classic electrophilic aromatic substitution reaction.[1][2] This guide will focus on optimizing the Friedel-Crafts approach and will also touch upon alternative synthetic strategies.
II. Troubleshooting Guide & FAQs for Friedel-Crafts Acylation
Q1: I am getting a very low yield or no product at all. What are the likely causes and how can I improve the conversion?
A1: Low to no conversion in the Friedel-Crafts acylation of 2-chloropyridine is a common issue primarily due to the deactivation of the pyridine ring by the electronegative nitrogen atom and the chloro-substituent.[1] Here’s a systematic approach to troubleshoot this problem:
-
Catalyst Choice and Stoichiometry:
-
The Problem: The Lewis acid catalyst (e.g., AlCl₃) complexes with the lone pair of electrons on the pyridine nitrogen, leading to further deactivation of the ring and consumption of the catalyst.[2]
-
The Solution: A stoichiometric amount, or even an excess, of a strong Lewis acid is often required to overcome this deactivation. While Aluminum chloride (AlCl₃) is the most common choice, other Lewis acids can be explored.[3] Consider the use of milder Lewis acids if harsh conditions lead to degradation.
-
-
Reaction Temperature:
-
The Problem: Insufficient thermal energy may not be enough to overcome the activation energy of this challenging reaction. Conversely, excessively high temperatures can lead to side reactions and decomposition of the starting material or product.
-
The Solution: A careful optimization of the reaction temperature is crucial. It is recommended to start at a lower temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exothermic reaction, followed by a gradual increase in temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal temperature profile.
-
-
Anhydrous Conditions:
-
The Problem: Friedel-Crafts reactions are extremely sensitive to moisture. Any water present will react with the Lewis acid, rendering it inactive.[4]
-
The Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents. The Lewis acid should be a fine, free-flowing powder; clumping indicates moisture contamination.[4]
-
-
Order of Addition:
-
The Problem: The order in which the reagents are mixed can significantly impact the outcome.
-
The Solution: A common and effective method is to first prepare a suspension of the Lewis acid in an anhydrous solvent, followed by the slow, portion-wise addition of the acylating agent to form the acylium ion complex. Finally, the 2-chloropyridine is added dropwise at a controlled temperature. This pre-formation of the active electrophile can improve yields.
-
Optimization Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the desired 3-acylated product?
A2: Achieving high regioselectivity in the acylation of 2-chloropyridine is critical. The primary substitution products are typically at the 3- and 5-positions. The directing effect of the chloro group (ortho, para-directing) and the pyridine nitrogen (meta-directing with respect to itself) can lead to a mixture of products.
-
Influence of the Lewis Acid: The nature and amount of the Lewis acid can influence the regioselectivity. The strong coordination of the Lewis acid to the pyridine nitrogen can alter the electronic distribution in the ring, thereby affecting the position of electrophilic attack. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) and their stoichiometry is recommended.
-
Solvent Effects: The choice of solvent can also play a role in regioselectivity. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are commonly used. In some cases, more polar solvents like nitrobenzene have been shown to alter the isomeric ratio in Friedel-Crafts reactions, though this should be approached with caution due to potential side reactions.[4]
-
Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic product distribution. Lower temperatures generally favor the kinetically controlled product. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Q3: The work-up of my reaction is problematic, leading to product loss. What is the best way to quench the reaction and purify the product?
A3: A proper work-up procedure is crucial to isolate the desired product in high purity and yield.
-
Quenching the Reaction: The reaction is typically quenched by carefully and slowly pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.[5] This hydrolyzes the aluminum chloride complexes and protonates the pyridine nitrogen, making the product soluble in the aqueous acidic layer.
-
Extraction and Purification:
-
After quenching, the acidic aqueous layer is separated and washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove non-basic organic impurities.
-
The aqueous layer is then basified with a strong base (e.g., NaOH or K₂CO₃) to deprotonate the pyridine nitrogen and precipitate the product or allow for its extraction into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
General Work-up and Purification Protocol
Caption: A typical workflow for the work-up and purification of aryl ketones from a Friedel-Crafts reaction.
III. Alternative Synthetic Routes
While Friedel-Crafts acylation is a direct approach, its limitations with deactivated pyridines may necessitate exploring alternative synthetic strategies.
Acylation of Silylated Pyridines
A milder, alternative method involves the acylation of 2-(trialkylsilyl)pyridines.[6] This reaction proceeds through a different, nucleophilic mechanism and can be a highly effective way to synthesize 2-pyridyl ketones without the need for harsh Lewis acids.[7]
Radical Acylation
The addition of acyl radicals to the pyridine ring offers another synthetic avenue.[2] Acyl radicals can be generated from aldehydes or carboxylic acid derivatives and tend to add to protonated pyridines at the 2- or 4-positions.
IV. Recommended Optimized Protocol for Friedel-Crafts Acylation
The following is a generalized protocol based on established principles for Friedel-Crafts acylation of pyridine derivatives. Optimization of specific parameters will likely be required for your specific setup.
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-Chloropyridine | Commercially available. |
| Acylating Agent | Propionyl chloride | Highly reactive acylating agent. |
| Lewis Acid | Aluminum chloride (AlCl₃) | Strong and commonly used Lewis acid. |
| Stoichiometry | 2-Chloropyridine:Propionyl chloride:AlCl₃ = 1 : 1.1 : 1.5 | Excess acylating agent and Lewis acid to drive the reaction to completion. |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent that is easy to remove. |
| Temperature | 0 °C to reflux | Initial cooling to control exotherm, followed by heating to promote reaction. |
| Reaction Time | 2-24 hours | Monitor by TLC or HPLC for completion. |
Step-by-Step Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.5 eq.).
-
Add anhydrous dichloromethane to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 eq.) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 2-chloropyridine (1.0 eq.) in anhydrous dichloromethane dropwise via the dropping funnel.
-
After the addition, slowly allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by carefully pouring it into a mixture of ice and concentrated HCl.
-
Follow the work-up and purification procedure outlined in Q3 .
V. Characterization of this compound
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. The aromatic protons will show characteristic shifts and coupling patterns for a 2,5-disubstituted pyridine ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.[8]
This technical guide provides a starting point for the successful synthesis and optimization of this compound. Careful attention to the reaction parameters and troubleshooting strategies outlined will aid in achieving high yields and purity of this valuable synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Overcoming Low Yields in the Synthesis of 1-(6-Chloropyridin-3-yl)propan-1-one
Welcome to the technical support guide for the synthesis of 1-(6-Chloropyridin-3-yl)propan-1-one. This molecule is a valuable building block in medicinal chemistry and drug development.[1] However, its synthesis, typically via Friedel-Crafts acylation, is often plagued by low yields due to the electronic properties of the pyridine ring. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate these challenges and improve your synthetic outcomes.
Section 1: Understanding the Core Reaction and Its Challenges
The most common route to this compound is the Friedel-Crafts acylation of 2-chloropyridine with propionyl chloride or propionic anhydride, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the π-electrons of the pyridine ring.[2][3]
Caption: General mechanism of Friedel-Crafts acylation.
However, this reaction faces two significant hurdles when applied to pyridine derivatives:
-
Electronic Deactivation: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density and making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene.[4]
-
Catalyst Sequestration: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, readily coordinating with the Lewis acid catalyst (AlCl₃). This forms a pyridinium salt, which further deactivates the ring and consumes the catalyst. The carbonyl oxygen of the ketone product also complexes with the catalyst, meaning more than stoichiometric amounts of the catalyst are often required.[5][6]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Q1: My reaction shows little to no conversion of the starting 2-chloropyridine. What are the likely causes and solutions?
A: This is the most common issue and typically points to problems with reaction activation and catalysis.
-
Cause 1: Insufficient Catalyst Loading. Due to the sequestration of the Lewis acid by both the starting material's nitrogen and the product's carbonyl group, a catalytic amount of AlCl₃ is insufficient. For deactivated substrates like 2-chloropyridine, stoichiometric or even excess amounts are necessary.[5][7]
-
Solution 1: Increase Catalyst Equivalents. Start with at least 1.5 to 2.5 equivalents of AlCl₃ relative to 2-chloropyridine. The optimal amount may require empirical testing.
-
Cause 2: Low Reaction Temperature. The acylation of a deactivated ring has a high activation energy. Room temperature may not be sufficient to drive the reaction forward at a reasonable rate.
-
Solution 2: Increase Reaction Temperature. After the initial addition of reagents (which can be exothermic), gently heating the reaction mixture is often required. A temperature range of 50-80°C is a good starting point, but this should be approached with caution to avoid side reactions. Some protocols for similar difficult acylations report temperatures up to 160°C, though this depends heavily on the solvent and substrate stability.[7]
-
Cause 3: Inactive Catalyst. Aluminum chloride is extremely hygroscopic. Contamination with moisture will hydrolyze it to aluminum hydroxide, rendering it inactive.
-
Solution 3: Ensure Anhydrous Conditions. Use freshly opened or properly stored AlCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
| Parameter | Condition | Rationale & Expected Outcome |
| AlCl₃ Loading | 0.5 - 1.0 eq. | Likely low to no conversion. Catalyst is fully sequestered by nitrogen atoms. |
| 1.5 - 2.5 eq. | Recommended starting range. Sufficient catalyst to overcome sequestration and drive the reaction. | |
| > 2.5 eq. | May improve yield but can lead to a more difficult workup and potential charring. | |
| Temperature | 0°C - RT | Often results in stalled reactions or very slow conversion. |
| 50 - 80°C | Recommended range. Balances reaction rate with minimizing decomposition. | |
| > 100°C | Potentially higher conversion but increases the risk of side products and degradation. |
Q2: My yield is significantly reduced after the aqueous workup. Where is my product going?
A: This problem almost always stems from the stable complex formed between the product ketone and the aluminum chloride catalyst. If this complex is not fully broken down during the workup, the product will remain in the aqueous layer.
-
Cause: Incomplete Hydrolysis of the Product-Catalyst Complex. Simply quenching the reaction with water is often insufficient to liberate the ketone product from its strong coordination with aluminum.
-
Solution: Acidic Aqueous Workup. The reaction mixture should be quenched by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. The acid ensures the complete protonation of the aluminum-oxygen bond, breaking the complex and partitioning the organic product into the organic layer during extraction. Stirring the biphasic mixture for an extended period (30-60 minutes) after the quench can also aid in complete hydrolysis.
Caption: Recommended workflow for reaction workup and purification.
Q3: I'm observing multiple unidentified byproducts. How can I achieve a cleaner reaction?
A: Byproduct formation is often related to harsh reaction conditions or incorrect reagent stoichiometry.
-
Cause 1: N-Acylation. The acylium ion can attack the pyridine nitrogen instead of a carbon atom. While this is often reversible, it can lead to byproducts.
-
Solution 1: Controlled Reagent Addition. The order of addition matters. It is generally preferable to first create a slurry of 2-chloropyridine and AlCl₃, allowing them to complex. Then, add the propionyl chloride dropwise at a low temperature (e.g., 0-5°C) to control the initial exotherm before heating. This can sometimes favor C-acylation over N-acylation.
-
Cause 2: Decomposition. High temperatures combined with a large excess of strong Lewis acid can cause decomposition or polymerization, leading to charring and a complex mixture of byproducts.
-
Solution 2: Careful Optimization. If high temperatures are necessary for conversion, try to minimize the reaction time. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid "overcooking" the reaction.
-
Cause 3: Alternative Regioisomers. While acylation is expected at the C3 or C5 position, other isomers are possible.
-
Solution 3: Characterization and Purification. Use NMR to confirm the structure of your main product and isomers. A well-optimized column chromatography protocol is essential for separating the desired C3-acylated product from other isomers and impurities.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the best solvent for this reaction?
-
A: Dichloroethane (DCE) or nitrobenzene are common choices for difficult Friedel-Crafts acylations because their higher boiling points allow for increased reaction temperatures. Dichloromethane (DCM) can also be used, but the reaction may need to be run in a sealed vessel or under reflux to achieve sufficient temperature. Always use an anhydrous grade solvent.
-
-
Q: How should I handle aluminum chloride safely?
-
A: AlCl₃ is a corrosive and water-reactive powder. Handle it in a fume hood, wearing appropriate PPE (gloves, goggles, lab coat). Weigh it quickly and add it to the reaction vessel in portions, as its reaction with the solvent or starting material can be exothermic.
-
-
Q: Are there alternative synthetic methods?
-
A: Yes. If direct Friedel-Crafts acylation consistently gives low yields, a metalation-acylation sequence can be considered. This involves treating 2-chloropyridine with a strong base like lithium diisopropylamide (LDA) at very low temperatures (-78°C) to selectively deprotonate the C3 position, followed by quenching with propionyl chloride. This method offers excellent regiocontrol but requires specialized equipment for handling cryogenic temperatures and air-sensitive reagents.[4]
-
Section 4: Optimized Experimental Protocol
This protocol incorporates the troubleshooting advice for a robust and reproducible synthesis.
Reagents:
-
2-Chloropyridine
-
Aluminum Chloride (anhydrous)
-
Propionyl Chloride
-
1,2-Dichloroethane (DCE, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Sodium Sulfate (Na₂SO₄, anhydrous)
-
Ethyl Acetate & Hexanes (for chromatography)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloropyridine (1.0 eq.).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (approx. 5-10 mL per gram of 2-chloropyridine).
-
Catalyst Addition: Cool the flask to 0°C in an ice bath. Slowly add anhydrous aluminum chloride (2.0 eq.) in portions. Stir the resulting slurry for 15-20 minutes at 0°C.
-
Acylating Agent Addition: Add propionyl chloride (1.2 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 70-80°C. Monitor the reaction progress by TLC or LC-MS. Maintain heating until the starting material is consumed (typically 4-12 hours).
-
Workup - Quench: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl (approx. 2 mL of HCl per gram of AlCl₃ used). Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring.
-
Workup - Hydrolysis: Continue stirring the biphasic mixture for 30-60 minutes to ensure the complete breakdown of the aluminum complexes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Work-up - Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: potential for gas evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"1-(6-Chloropyridin-3-yl)propan-1-one" stability issues in solution
Welcome to the technical support center for 1-(6-Chloropyridin-3-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Here, we provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you ensure the integrity of your experiments.
Introduction: Understanding the Molecule's Reactivity
This compound is a substituted pyridine derivative. Its stability in solution is primarily influenced by two key structural features: the 6-chloro substituent on the pyridine ring and the propan-1-one group at the 3-position. The pyridine ring is electron-deficient, which makes it susceptible to certain reactions. The chlorine atom at the 6-position (ortho to the ring nitrogen) is a potential leaving group, making the molecule vulnerable to nucleophilic aromatic substitution (SNAr) reactions.[1][2][3] Additionally, the ketone functional group can be a site for other chemical transformations.
This guide will walk you through the potential stability challenges and provide you with the tools to diagnose and mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a loss of my compound in a protic solvent like methanol or in an aqueous buffer. What could be happening?
A1: The most likely cause is nucleophilic aromatic substitution (SNAr) at the 6-position of the pyridine ring.[1][3] The pyridine nitrogen withdraws electron density from the ring, making the carbon atom attached to the chlorine electrophilic and susceptible to attack by nucleophiles.
-
Causality: Protic solvents (like methanol, ethanol, or water) or buffer components (like amines or phosphates) can act as nucleophiles, displacing the chloride ion.[4] This is especially true at elevated temperatures or under basic conditions, which can generate more potent nucleophiles (e.g., methoxide from methanol).
-
Troubleshooting Steps:
-
Solvent Selection: If possible, switch to a less nucleophilic, aprotic solvent such as acetonitrile (ACN), tetrahydrofuran (THF), or dioxane.
-
pH Control: If using an aqueous buffer, maintain a neutral or slightly acidic pH (around 6-7). Basic conditions (pH > 8) will accelerate hydrolysis and substitution reactions.
-
Temperature: Perform your experiments at the lowest practical temperature to slow down the rate of degradation.
-
Buffer Choice: Avoid nucleophilic buffers like Tris or phosphate if possible, especially if heating is required. Consider non-nucleophilic buffers like HEPES or MES.
-
Q2: My solution of this compound is turning yellow/brown after being left on the benchtop. Why?
A2: This is often an indication of photodegradation. Pyridine and its derivatives can be sensitive to light, particularly UV radiation.[5][6][7]
-
Causality: Exposure to light, especially in the UV spectrum (which is present in ambient laboratory light), can provide the energy to initiate photochemical reactions. These reactions can lead to the formation of colored degradation products. Studies on similar neonicotinoid insecticides containing the 6-chloropyridine moiety have shown significant photodegradation under sunlight.[7]
-
Troubleshooting Steps:
-
Protect from Light: Prepare and store solutions in amber vials or wrap your glassware in aluminum foil.
-
Minimize Exposure: Prepare solutions fresh and avoid leaving them exposed to light for extended periods.
-
Wavelength Consideration: If working in a photosensitive experimental setup, use light filters to block UV wavelengths if they are not essential for your measurement.
-
Q3: How can I confirm if my compound is degrading and what the degradation products might be?
A3: The best approach is to perform a forced degradation study and use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[8][9][10]
-
Causality: A stability-indicating method is designed to separate the parent compound from any potential degradation products, ensuring that the measurement of the parent compound is accurate and that the formation of impurities can be monitored.
-
Workflow:
-
Method Development: Develop an HPLC method (a starting point is provided in the protocols section below) that gives a sharp, well-resolved peak for this compound.
-
Forced Degradation: Subject your compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[9][10]
-
Analysis: Analyze the stressed samples using your HPLC method. If new peaks appear and the main peak decreases, your compound is degrading under those conditions.
-
Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and ensure that your main peak is not co-eluting with any degradants.
-
Identification: For structural elucidation of the degradants, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
-
Q4: What are the expected degradation products of this compound?
A4: Based on the chemical structure, the primary degradation pathways are likely to be nucleophilic substitution and potentially modifications to the acyl chain.
-
Nucleophilic Substitution Products:
-
In aqueous solutions: 1-(6-hydroxypyridin-3-yl)propan-1-one (from hydrolysis).
-
In methanol: 1-(6-methoxypyridin-3-yl)propan-1-one .
-
-
Photodegradation Products: The pathways can be complex, but may involve dechlorination or rearrangement of the pyridine ring.[7]
-
Oxidative Degradation: The pyridine ring nitrogen could be oxidized to an N-oxide, or the acyl chain could be cleaved.
The following diagram illustrates the most probable nucleophilic substitution pathway.
References
- 1. youtube.com [youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. zenodo.org [zenodo.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of Neonicotinoid Insecticides Nitenpyram, Thiacloprid, and Acetamiprid in Water and Soil Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. biomedres.us [biomedres.us]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Resolution of 1-(6-Chloropyridin-3-yl)propan-1-one
Welcome to the dedicated technical support guide for resolving challenges in the chromatographic analysis of 1-(6-Chloropyridin-3-yl)propan-1-one. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and enhance the resolution of this compound in their analytical workflows. Drawing upon established chromatographic principles and field-proven techniques, this guide provides a structured approach to identifying and solving common separation issues.
Understanding the Molecule: this compound
Before delving into troubleshooting, a fundamental understanding of the analyte's chemical properties is crucial.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C8H8ClNO[1][2] | Indicates a relatively small molecule. |
| Molecular Weight | 169.61 g/mol [1] | Influences diffusion and optimal flow rates. |
| Predicted XLogP3 | 2.3[1] | Suggests moderate hydrophobicity, suitable for reversed-phase chromatography. |
| Key Structural Features | Pyridine Ring, Chlorine Atom, Propanone Group | The basic nitrogen on the pyridine ring is a primary driver of peak tailing due to interactions with silica-based stationary phases.[3] |
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing for this compound. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives.[3] The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of silica-based stationary phases.[3] This leads to undesirable secondary interactions and results in a skewed peak shape. Other contributing factors can include column overload and a mismatch between the sample solvent and the mobile phase.[3]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a suitable buffer (e.g., 10-20 mM phosphate buffer) can protonate the residual silanol groups, minimizing their interaction with the basic analyte.[3]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), at a low concentration (e.g., 5-10 mM) can shield the active silanol sites from the analyte.[3]
-
Column Selection: Employing a column with a highly inert stationary phase or an end-capped column can reduce the number of available silanol groups.[3]
-
Sample Concentration: Dilute the sample to avoid column overload, which can saturate the stationary phase.[3]
Q2: My target compound is co-eluting with an impurity. How can I improve the separation (resolution)?
A2: Poor resolution is a result of insufficient separation between two peaks. To improve it, you need to manipulate the chromatographic factors of efficiency, selectivity, and retention.
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition:
-
Solvent Strength: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A lower organic content generally increases retention time and can improve separation.
-
pH Adjustment: Small changes in the mobile phase pH can significantly alter the ionization state of the analyte and impurities, thereby affecting their retention and improving selectivity.[3]
-
-
Change Stationary Phase: If you are using a standard C18 column, consider switching to a different chemistry like a phenyl, cyano, or a polar-embedded phase.[3] These offer different interaction mechanisms that can enhance selectivity.
-
Decrease Column Particle Size: Using columns with smaller particles (e.g., sub-2 µm) increases efficiency, leading to sharper peaks and better resolution. However, this requires a UHPLC system capable of handling higher backpressures.[3]
-
Temperature Control: Operating at a consistent, elevated temperature (e.g., 40°C) can improve efficiency and reduce viscosity, leading to sharper peaks.
Q3: I am not getting enough retention for this compound on my C18 column. What are my options?
A3: Insufficient retention of polar compounds on traditional reversed-phase columns is a common challenge.
Solutions for Poor Retention:
-
Highly Aqueous Mobile Phases: For polar compounds, using a mobile phase with a very high aqueous content (even 100% aqueous) may be necessary.[4] Be aware of "dewetting" or "phase collapse" with traditional C18 columns.[5] Consider using columns specifically designed for use in highly aqueous conditions, such as those with polar-embedded or polar-endcapped stationary phases.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[6][5] It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[6][5]
-
Mixed-Mode Chromatography: These columns offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange), which can be beneficial for retaining and separating compounds with diverse polarities.[7]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor resolution for this compound.
Caption: A logical workflow for troubleshooting poor chromatographic resolution.
Experimental Protocols
Protocol 1: Method for Reducing Peak Tailing
This protocol provides a step-by-step guide to mitigate peak tailing of this compound.
Materials:
-
HPLC or UHPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample: this compound dissolved in Mobile Phase A/B (50:50)
Procedure:
-
Initial Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection Wavelength: 270 nm
-
Gradient: Start with a 5-minute isocratic hold at 30% B, then a linear gradient to 95% B over 10 minutes.
-
-
Mobile Phase pH Adjustment:
-
Prepare a new Mobile Phase A with 20 mM phosphate buffer adjusted to pH 3.0 with phosphoric acid.
-
Re-run the analysis using the same gradient conditions.
-
Causality: By lowering the pH, the acidic silanol groups on the silica surface are protonated, reducing their ionic interaction with the basic pyridine nitrogen.[3]
-
-
Addition of a Competing Base:
-
If tailing persists, add 0.1% (v/v) Triethylamine (TEA) to the original Mobile Phase A (0.1% Formic Acid in Water).
-
Equilibrate the column thoroughly with the new mobile phase before injection.
-
Causality: TEA acts as a competing base, preferentially interacting with the active silanol sites and effectively "hiding" them from the analyte.[3]
-
Protocol 2: Improving Resolution of Co-eluting Peaks
This protocol focuses on enhancing the selectivity of the separation.
Materials:
-
Same as Protocol 1
-
Additional Columns: Phenyl-Hexyl and Cyano stationary phases
Procedure:
-
Modify Organic Solvent:
-
If using acetonitrile as the organic modifier, prepare a new Mobile Phase B with methanol.
-
Run the analysis with the same gradient profile.
-
Causality: Methanol and acetonitrile have different solvent properties and can alter the selectivity of the separation by changing the interactions between the analytes and the stationary phase.
-
-
Change Stationary Phase Chemistry:
-
Replace the C18 column with a Phenyl-Hexyl column. Equilibrate and run the analysis.
-
If resolution is still not optimal, try a Cyano column.
-
Causality: Different stationary phases provide alternative separation mechanisms. A Phenyl-Hexyl column offers pi-pi interactions, while a Cyano column provides dipole-dipole interactions, which can be effective for separating compounds with aromatic rings and polar functional groups.[3]
-
-
Temperature Optimization:
-
Using the best column and mobile phase combination from the previous steps, increase the column temperature to 40°C and then to 50°C.
-
Causality: Higher temperatures can improve mass transfer kinetics, leading to sharper peaks and potentially altering selectivity.
-
Advanced Topic: Chiral Separation
If this compound is synthesized in a way that creates a chiral center, or if chiral impurities are present, a specialized chiral separation method will be necessary.
Considerations for Chiral Separation:
-
Chiral Stationary Phases (CSPs): The most common approach is to use a column with a chiral stationary phase. Polysaccharide-based CSPs are often a good starting point.
-
Mobile Phase: The choice of mobile phase is critical and often consists of hexane/isopropanol or other normal-phase solvents.
-
Method Development: Chiral method development can be complex and may require screening of multiple CSPs and mobile phase combinations.[8][9]
Caption: Basic principle of chiral separation using a chiral stationary phase.
References
- 1. echemi.com [echemi.com]
- 2. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 7. sielc.com [sielc.com]
- 8. Direct chromatographic resolution and isolation of the four stereoisomers of meta-hydroxyphenylpropanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral separation using molecularly imprinted heteroaromatic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Identification & Characterization of 1-(6-Chloropyridin-3-yl)propan-1-one
Welcome to the technical support center for 1-(6-Chloropyridin-3-yl)propan-1-one. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities associated with this compound. As an important chemical intermediate, ensuring its purity is critical for the quality and safety of downstream products. This document provides a structured, in-depth resource based on established scientific principles and regulatory expectations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the analysis of this compound.
Q1: What are the most likely impurities I might encounter in my sample of this compound?
A1: Impurities in a given sample are typically process-related and can originate from starting materials, intermediates, byproducts, or degradation.[1][2] Based on a likely synthetic route, such as the Friedel-Crafts acylation of 2-chloropyridine with propanoyl chloride, you should be vigilant for the following types of impurities:
-
Starting Materials & Reagents:
-
2-Chloropyridine
-
Propanoic acid (from hydrolysis of propanoyl chloride)
-
-
Positional Isomers:
-
1-(6-Chloropyridin-2-yl)propan-1-one
-
1-(2-Chloropyridin-4-yl)propan-1-one
-
-
Over-alkylation/acylation Products:
-
Di-acylated chloropyridine species
-
-
Byproducts from Side Reactions:
-
Products resulting from reactions with residual catalysts or solvents.
-
-
Degradation Products:
-
Hydrolysis Product: 1-(6-Hydroxypyridin-3-yl)propan-1-one, where the chloro group is substituted by a hydroxyl group, especially under non-neutral pH conditions or upon exposure to moisture at elevated temperatures.
-
Q2: I am seeing an unexpected peak in my HPLC chromatogram. What is the first step I should take?
A2: The first step is to systematically gather preliminary information about the peak.
-
Assess the Area Percentage: Determine the peak's area percent relative to the main peak. According to ICH Q3A (R2) guidelines, any impurity above the reporting threshold (typically 0.05%) must be reported.[3] If it is above the identification threshold (e.g., 0.10%), structural identification is necessary.[1][3][4]
-
Check for Co-elution: Ensure the peak is not co-eluting with the main peak or another impurity.[5] A well-developed HPLC method is crucial for accurate impurity profiling.[5][6] Varying the mobile phase composition or column chemistry can help resolve co-eluting peaks.[7]
-
Perform a Peak Purity Analysis: If you are using a Photodiode Array (PDA) detector, perform a peak purity analysis to check for the presence of multiple components under a single chromatographic peak.
-
Spiking Study: If you have standards of suspected impurities (e.g., starting materials), perform a spiking study by adding a small amount of the standard to your sample. An increase in the peak area of the unknown confirms its identity.
Q3: My LC-MS data for an unknown impurity shows an m/z value that I cannot immediately identify. How should I proceed with structure elucidation?
A3: High-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, is a powerful tool for this purpose.[8]
-
Determine the Elemental Composition: Use the accurate mass measurement to generate a list of possible elemental compositions. Software can typically filter these based on isotopic pattern matching and chemical plausibility (e.g., nitrogen rule, ring double bond equivalents).
-
Perform Tandem Mass Spectrometry (MS/MS): Fragment the parent ion to obtain structural information.[9][10] The fragmentation pattern of a substituted pyridine ring is often characteristic. Look for losses corresponding to the propanone side chain (e.g., loss of C2H5, CO).
-
Compare with the Parent Compound: Compare the fragmentation pattern of the impurity with that of the main compound, this compound. Shared fragments can indicate that the core structure is preserved, while differences can point to the location and nature of the modification.
-
Consider Isotopic Signature: If you suspect the impurity retains the chlorine atom, look for the characteristic M+2 isotopic peak with an intensity of approximately one-third of the monoisotopic peak.
Q4: NMR analysis of an isolated impurity is ambiguous. What advanced NMR techniques can help?
A4: When 1D ¹H and ¹³C NMR are insufficient, 2D NMR experiments are essential for unambiguous structure determination.[11][12]
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, which is useful for identifying the ethyl group and spin systems on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons (¹H-¹³C). This helps assign carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for elucidating unknown structures.[13][14] It shows correlations between protons and carbons over two to three bonds, allowing you to connect different fragments of the molecule. For example, you can confirm the position of the propanone group on the pyridine ring by observing a correlation from the protons on the ethyl group to the pyridine ring carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which can help determine stereochemistry or confirm regiochemistry.
Part 2: Troubleshooting Guides
This section provides structured troubleshooting for specific experimental issues.
Troubleshooting HPLC Method Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for the Main Peak | 1. Column overload. 2. Secondary interactions between the basic pyridine nitrogen and residual silanols on the column. 3. Inappropriate mobile phase pH. | 1. Reduce the injection concentration or volume. 2. Use a column with high-purity silica and end-capping. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase, or use a low-ionic-strength buffer (e.g., 10-20 mM ammonium formate/acetate). 3. Adjust the mobile phase pH. For pyridine compounds, a pH between 3 and 4 often provides good peak shape by ensuring the nitrogen is protonated. |
| Inconsistent Retention Times | 1. Poor column equilibration. 2. Fluctuations in column temperature. 3. Mobile phase composition drift. | 1. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection. 2. Use a column oven to maintain a consistent temperature. 3. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. |
| New, Unexpected Peaks Appear During a Stability Study | 1. Sample degradation (e.g., hydrolysis, oxidation). 2. Interaction with the sample matrix or container. | 1. This indicates the formation of degradation products. These must be identified and characterized if they exceed the identification threshold.[4] 2. Conduct forced degradation studies (acid, base, peroxide, heat, light) to intentionally generate degradants and confirm if the new peaks correspond to these. This helps in building a comprehensive impurity profile. |
Part 3: Experimental Protocols & Workflows
Workflow for Impurity Identification and Characterization
This workflow provides a systematic approach from detection to final characterization of an unknown impurity.
Caption: A systematic workflow for the identification and characterization of unknown impurities.
Protocol 1: Generic HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a robust reversed-phase HPLC method.[7][15]
-
Column: C18 stationary phase, e.g., Agilent Zorbax SB-C18, Waters XBridge C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10% to 90% B
-
35-40 min: 90% B
-
40-41 min: 90% to 10% B
-
41-50 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV/PDA at 265 nm (based on the chromophore of the pyridine ring).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
Rationale: A C18 column provides good retention for moderately polar compounds like this compound.[7] The formic acid in the mobile phase helps to protonate the pyridine nitrogen, leading to improved peak shape and consistent retention. A gradient elution is employed to ensure that both more polar (early eluting) and less polar (late eluting) impurities are resolved and detected within a reasonable run time.[16]
Protocol 2: Structure Elucidation by LC-MS and NMR
Step 1: LC-MS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a UHPLC system.[8][17]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for pyridine compounds due to the basicity of the nitrogen atom.
-
Data Acquisition: Acquire data in both full scan mode (to obtain accurate mass of the parent ion) and data-dependent MS/MS mode (to acquire fragmentation data for ions exceeding a certain intensity threshold).[9]
-
Data Analysis:
-
Extract the ion chromatogram for the mass of the suspected impurity.
-
Use the accurate mass to calculate the elemental composition.
-
Analyze the MS/MS fragmentation pattern to identify characteristic neutral losses and fragment ions.
-
Step 2: Impurity Isolation (if necessary)
-
If the impurity level is sufficient (>0.1%), isolate it using preparative HPLC.
-
Scale up the analytical HPLC method to a preparative column with a similar stationary phase.
-
Collect the fraction corresponding to the impurity peak.
-
Remove the solvent under reduced pressure and dry the isolated impurity thoroughly to remove residual solvents.
Step 3: NMR Analysis
-
Sample Preparation: Dissolve a sufficient amount (typically 1-5 mg) of the isolated impurity in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquisition: On a high-field NMR spectrometer (≥400 MHz), acquire the following spectra at a minimum:
-
Data Interpretation: Systematically analyze the spectra to piece together the molecular structure, confirming connectivity and assigning all proton and carbon signals.
Potential Impurity Formation Pathway
The following diagram illustrates a plausible synthetic route and the origin of potential process-related impurities.
Caption: Plausible synthetic pathway and sources of process-related impurities.
References
- 1. jpionline.org [jpionline.org]
- 2. m.youtube.com [m.youtube.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Identifying and elucidating impurity species [rssl.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. chimia.ch [chimia.ch]
- 11. omicsonline.org [omicsonline.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. pharmtech.com [pharmtech.com]
- 17. eurofins.it [eurofins.it]
- 18. hyphadiscovery.com [hyphadiscovery.com]
Technical Support Center: A Researcher's Guide to 1-(6-Chloropyridin-3-yl)propan-1-one
Welcome to the technical support center for "1-(6-Chloropyridin-3-yl)propan-1-one" (CAS No. 872088-03-4). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth handling, storage, and troubleshooting recommendations. Our approach is rooted in established chemical principles and best laboratory practices to ensure the integrity of your experiments and the safety of your team.
Frequently Asked Questions (FAQs)
Storage & Stability
Q1: What are the recommended storage conditions for this compound? There seem to be conflicting recommendations.
A1: You are correct to note the variability in storage temperature recommendations. This often arises from the different purity grades and intended uses of the compound. Based on the general stability of chloropyridine derivatives and to ensure the longevity of the reagent, we recommend a tiered storage strategy:
| Storage Duration | Recommended Temperature | Rationale |
| Short-term (1-2 weeks) | -4°C | Minimizes degradation for frequently used aliquots. |
| Long-term (1-2 years) | -20°C | Preserves the integrity of the compound for extended periods.[1] |
| Archival Storage | -70 to -80°C | Recommended for long-term archival of the primary stock to minimize any potential for degradation. |
It is crucial to store the compound in a tightly sealed container to prevent moisture absorption and potential degradation.
Q2: How stable is this compound in common organic solvents?
A2: While specific stability data for this compound in various solvents is not extensively published, we can infer its stability based on its structural components: a chloropyridine ring and an α-chloroketone moiety. Chloropyridines are generally stable compounds.[2][3][4] However, the α-chloroketone functionality introduces reactivity considerations.
We advise preparing solutions fresh for each experiment. If short-term storage of a solution is necessary, use anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene, and store under an inert atmosphere (e.g., argon or nitrogen) at -20°C for no more than a few days. Avoid protic solvents like methanol or ethanol for storage, as they can act as nucleophiles and lead to degradation.
Handling & Safety
Q3: What personal protective equipment (PPE) is necessary when handling this compound?
A3: Due to the potential hazards associated with α-chloroketones and the limited specific toxicological data for this compound, we recommend handling it with a high degree of caution. At a minimum, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A lab coat should be worn at all times.
For procedures with a risk of aerosol generation, consider working in a fume hood and using a face shield.
Q4: Is Biosafety Level 2 (BSL-2) containment necessary for handling this compound?
A4: While "this compound" is a chemical reagent and not a biological agent, the principles of BSL-2 containment provide a robust framework for safe handling, especially when the full toxicological profile is unknown. Key BSL-2 practices that should be adopted include:
-
Restricted Access: Limit access to the area where the compound is being handled.
-
Decontamination: Have a clear procedure for decontaminating work surfaces and equipment.
-
Waste Disposal: Dispose of contaminated waste in clearly labeled, sealed containers according to your institution's chemical waste disposal guidelines.
Adopting these practices minimizes the risk of exposure and cross-contamination.
Troubleshooting Guide
Issue 1: Inconsistent reaction yields or the appearance of unexpected byproducts.
Underlying Cause: The reactivity of the α-chloroketone moiety can lead to several side reactions. The carbon alpha to the carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack.
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of your starting material. A purity of 95% or higher is recommended.
-
Reaction Conditions:
-
Temperature Control: Maintain precise temperature control, as side reactions can be temperature-dependent.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (argon or nitrogen) to prevent oxidation and side reactions with atmospheric moisture.
-
-
Choice of Base: If a base is used in your reaction, its strength and steric hindrance are critical. Strong, non-nucleophilic bases are often preferred to minimize direct attack on the α-carbon.
-
Favorskii Rearrangement: Be aware of the potential for the Favorskii rearrangement, a common reaction of α-haloketones with base, which leads to the formation of a carboxylic acid derivative.
Workflow for Troubleshooting Inconsistent Yields:
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
Issue 2: The compound appears to have degraded upon storage.
Underlying Cause: Improper storage conditions, particularly exposure to moisture and elevated temperatures, can lead to the degradation of "this compound".
Troubleshooting Steps:
-
Storage Verification: Confirm that the compound has been stored according to the recommended long-term or short-term conditions.
-
Visual Inspection: Check for any change in color or consistency of the solid material.
-
Analytical Confirmation: If degradation is suspected, re-characterize the material using techniques such as NMR or LC-MS to confirm its identity and purity before use.
-
Aliquoting: To prevent contamination and degradation of the bulk supply, it is best practice to aliquot the compound into smaller, single-use vials.
Decision Tree for Suspected Degradation:
Caption: Decision-making process for suspected compound degradation.
Experimental Protocols
Protocol 1: Safe Weighing and Aliquoting of this compound
-
Preparation: Don all necessary PPE (safety goggles, lab coat, nitrile gloves). Ensure a chemical fume hood is available and functioning correctly.
-
Equilibration: Allow the sealed container of the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: In the fume hood, carefully weigh the desired amount of the compound into a clean, dry vial.
-
Aliquoting: If creating aliquots for future use, dispense the weighed compound into appropriately sized, pre-labeled vials.
-
Inerting: If desired for long-term storage of aliquots, gently flush the vials with an inert gas (argon or nitrogen) before sealing tightly.
-
Storage: Store the aliquots at the recommended temperature (-20°C for long-term).
-
Decontamination: Clean the weighing area and any utensils used with an appropriate solvent (e.g., ethanol), and dispose of the waste according to your institution's guidelines.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-(6-Chloropyridin-3-yl)propan-1-one and its Bromo-Analog
Introduction
In the landscape of modern synthetic chemistry, halogenated pyridine derivatives serve as indispensable building blocks for the construction of complex molecules, particularly in the fields of pharmaceutical and agrochemical development. Among these, ketones such as 1-(6-Chloropyridin-3-yl)propan-1-one[1][2][3] and its bromo-analog, 1-(6-Bromopyridin-3-yl)propan-1-one, are highly valued intermediates. Their utility stems from the presence of multiple reactive sites: the ketone carbonyl, the pyridine ring, and, most critically, the carbon-halogen bond at the 6-position.
While structurally similar, the substitution of chlorine with bromine imparts significant and predictable differences in chemical reactivity. This guide offers an in-depth comparative analysis of these two key intermediates. We will dissect the fundamental principles governing their reactivity and provide supporting experimental frameworks for their application in cornerstone synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This objective comparison is designed to empower researchers, scientists, and drug development professionals to make informed decisions in reaction design and optimization.
Part 1: Fundamental Principles of Reactivity
The divergent reactivity of the chloro- and bromo-analogs is rooted in the intrinsic properties of the carbon-halogen (C-X) bond. Two primary factors dictate the outcome of reactions involving this bond: bond dissociation energy and the leaving group ability of the halide.
-
Carbon-Halogen Bond Strength: The C-Br bond is demonstrably weaker and thus requires less energy to cleave than the C-Cl bond.[4] This difference is a dominant factor in reactions where the C-X bond is broken during the rate-determining step, such as the oxidative addition step in cross-coupling catalysis.[4][5]
-
Leaving Group Ability: In nucleophilic substitution reactions, the stability of the departing halide ion is paramount. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a larger, more polarizable ion that can better stabilize the negative charge.
-
Electronic Influence of the Pyridine Ring: The electron-withdrawing nitrogen atom in the pyridine ring reduces the electron density at the ortho (2,6) and para (4) positions, making them susceptible to nucleophilic attack.[6][7] This electronic activation is crucial for facilitating reactions like Nucleophilic Aromatic Substitution (SNAr) at the C6-halogen position.
The interplay of these factors results in a distinct reactivity profile for each analog, which we will explore in the context of specific reaction classes.
Part 2: Comparative Reactivity in Key Transformations
A. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for displacing the halide on the pyridine ring with a variety of nucleophiles (e.g., alkoxides, amines, thiols). The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.[8]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Reactivity Analysis: The reactivity in SNAr reactions is a balance between two competing factors:
-
Initial Attack (Rate-Determining Step): A more electronegative halogen (like chlorine) creates a more electrophilic carbon, accelerating the initial nucleophilic attack.[9]
-
Halide Expulsion: A better leaving group (like bromide) accelerates the second step, the expulsion of the halide to restore aromaticity.[6]
For many activated systems like 6-halopyridines, the initial attack is the rate-determining step, which would suggest the chloro-analog might be more reactive. However, the superior leaving group ability of bromide can significantly influence the overall reaction rate. In practice, while both substrates are reactive, the bromo-analog often provides faster conversions or allows for the use of milder reaction conditions. Attempts to perform substitutions on similar chloro-heterocycles sometimes fail, necessitating a switch to palladium-catalyzed methods.[10]
Table 1: Comparative Data in Nucleophilic Aromatic Substitution
| Feature | This compound | 1-(6-Bromopyridin-3-yl)propan-1-one |
|---|---|---|
| Relative Reactivity | Good | Excellent |
| Typical Nucleophiles | Alkoxides, primary/secondary amines, thiols | Alkoxides, primary/secondary amines, thiols |
| Common Conditions | Strong base (NaH, K₂CO₃), polar aprotic solvent (DMF, DMSO), elevated temperatures (80-120 °C) | Weaker base (K₂CO₃), polar aprotic solvent (DMF, CH₃CN), moderate temperatures (60-100 °C) |
| Key Consideration | May require higher temperatures and longer reaction times. | Generally faster and more efficient, allowing for milder conditions. |
B. Palladium-Catalyzed Cross-Coupling Reactions
This is where the difference in C-X bond energy becomes most pronounced. For reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-limiting step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[11][12]
i. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between the pyridine core and various organoboron reagents.[12][13][14]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reactivity Analysis: The significantly lower C-Br bond energy makes 1-(6-Bromopyridin-3-yl)propan-1-one far more reactive in the oxidative addition step.[4] Consequently, it can be coupled under much milder conditions, often at room temperature or with gentle heating, using standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ with common phosphine ligands.[14]
The chloro-analog is substantially less reactive.[13] Effecting Suzuki couplings with this compound typically requires more specialized and expensive catalytic systems. These often involve bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are designed to facilitate the challenging oxidative addition of the robust C-Cl bond.[13][15] Higher reaction temperatures are also standard.
ii. Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds, coupling the pyridine ring with primary or secondary amines.[11][16] The underlying principle of reactivity mirrors that of the Suzuki coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Reactivity Analysis: The bromo-analog is the preferred substrate for Buchwald-Hartwig aminations due to the facile oxidative addition of its C-Br bond.[16] High yields can often be achieved with a variety of amines using standard catalyst systems and bases like NaOtBu or K₃PO₄.
The chloro-analog presents a significant challenge. While feasible, its amination requires carefully optimized conditions, typically involving state-of-the-art, sterically hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos) and stronger bases to promote the difficult C-Cl bond activation.[15][17]
Table 2: Comparative Data in Palladium-Catalyzed Cross-Coupling
| Feature | This compound | 1-(6-Bromopyridin-3-yl)propan-1-one |
|---|---|---|
| Relative Reactivity | Low | High |
| Suzuki Conditions | Pd(OAc)₂, bulky/e⁻-rich ligand (e.g., SPhos), strong base (K₃PO₄), high temp (80-110 °C) | Pd(OAc)₂/Pd₂(dba)₃, standard ligand (e.g., PPh₃), mild base (Na₂CO₃), RT to 80 °C |
| Buchwald-Hartwig Conditions | Pd₂(dba)₃, specialized ligand (e.g., XPhos), strong base (NaOtBu), high temp (100-120 °C) | Pd₂(dba)₃, standard ligand (e.g., BINAP), base (NaOtBu), moderate temp (80-100 °C) |
| Key Consideration | Requires more expensive, specialized catalysts and harsher conditions. | More versatile, economical, and compatible with a wider range of functional groups due to milder conditions. |
C. Reactivity at the Ketone Carbonyl
Both molecules possess a propanone side chain, offering a site for nucleophilic addition, reduction, or enolate chemistry. The electronic effect of the halogen at the distant C6 position on the C3-acyl group is minimal. While chlorine is slightly more electronegative than bromine, this difference is unlikely to translate into a synthetically meaningful change in the electrophilicity of the carbonyl carbon.
Reactivity Analysis: For most standard transformations involving the ketone—such as reduction with NaBH₄, Grignard addition, or Wittig olefination—the reactivity of the chloro- and bromo-analogs can be considered virtually identical. The choice of substrate for these reactions should be based on the desired functionality for subsequent steps rather than on the reactivity of the ketone itself.
Part 3: Experimental Protocols
The following protocols are provided as validated starting points for comparing the reactivity of the two substrates. Researchers should perform their own optimization.
Protocol 1: Comparative Suzuki-Miyaura Coupling
Objective: To compare the efficiency of coupling with 4-methoxyphenylboronic acid.
For 1-(6-Bromopyridin-3-yl)propan-1-one (Bromo-Analog):
-
To a dry Schlenk flask under argon, add the bromo-ketone (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), sodium carbonate (Na₂CO₃, 2.0 equiv), and palladium(II) acetate (Pd(OAc)₂, 2 mol%).
-
Evacuate and backfill with argon (3 cycles).
-
Add a degassed mixture of toluene and water (4:1, 0.1 M).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor reaction progress by TLC or LC-MS.
For this compound (Chloro-Analog):
-
To a dry Schlenk flask under argon, add the chloro-ketone (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 4 mol%), and SPhos (8 mol%).
-
Evacuate and backfill with argon (3 cycles).
-
Add anhydrous, degassed 1,4-dioxane (0.1 M).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor reaction progress by TLC or LC-MS.
Protocol 2: Comparative Buchwald-Hartwig Amination
Objective: To compare the efficiency of coupling with morpholine.
For 1-(6-Bromopyridin-3-yl)propan-1-one (Bromo-Analog):
-
To a dry Schlenk flask under argon, add the bromo-ketone (1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and XPhos (4 mol%).[16]
-
Evacuate and backfill with argon (3 cycles).
-
Add anhydrous, degassed toluene (0.1 M).
-
Add morpholine (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.[16]
-
Monitor reaction progress by TLC or LC-MS.
For this compound (Chloro-Analog):
-
To a dry Schlenk flask under argon, add the chloro-ketone (1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 4 mol%), and BrettPhos (8 mol%).
-
Evacuate and backfill with argon (3 cycles).
-
Add anhydrous, degassed toluene (0.1 M).
-
Add morpholine (1.2 equiv) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor reaction progress by TLC or LC-MS.
Conclusion
The choice between this compound and its bromo-analog is a critical decision in synthetic planning that directly impacts reaction efficiency, cost, and scalability.
-
1-(6-Bromopyridin-3-yl)propan-1-one is the superior substrate for palladium-catalyzed cross-coupling reactions, offering higher reactivity, milder conditions, and greater versatility. Its C-Br bond is readily activated, making it the workhorse for Suzuki, Buchwald-Hartwig, and related transformations.
-
This compound , while often more economical as a starting material, is significantly less reactive in cross-coupling. Its use necessitates more advanced, expensive catalyst systems and harsher conditions, which may limit functional group tolerance. However, its reactivity in SNAr reactions is robust and comparable, and in some cases potentially advantageous, over the bromo-analog.
For reactions involving the ketone functionality, both compounds exhibit nearly identical reactivity. Ultimately, a comprehensive understanding of the mechanistic underpinnings of C-Cl versus C-Br bond reactivity allows the synthetic chemist to strategically select the optimal building block to achieve their synthetic goals with maximal efficiency and efficacy.
References
- 1. Page loading... [wap.guidechem.com]
- 2. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-(6-Chloropyridin-3-yl)propan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-(6-chloropyridin-3-yl)propan-1-one scaffold is a key pharmacophore in the development of novel insecticides, primarily acting as modulators of nicotinic acetylcholine receptors (nAChRs). Understanding the structure-activity relationship (SAR) of this class of compounds is pivotal for designing more potent, selective, and safer insecticidal agents. This guide provides an in-depth comparative analysis of derivatives based on this core structure, synthesizing findings from related neonicotinoid research to elucidate the key structural determinants of biological activity. While a comprehensive SAR study on the this compound scaffold is not extensively documented in a single source, by examining analogous structures, we can infer critical insights into the molecular features that govern their insecticidal efficacy.
The Pharmacological Landscape: Targeting Nicotinic Acetylcholine Receptors
Derivatives of this compound are primarily investigated for their insecticidal properties, which stem from their interaction with nAChRs. These receptors are ligand-gated ion channels crucial for synaptic transmission in the insect central nervous system. Neonicotinoids and related compounds act as agonists at these receptors, leading to overstimulation of the nerve cells, paralysis, and ultimately, the death of the insect.[1][2] The 6-chloro-3-pyridinyl moiety is a critical component for high activity and selectivity in many neonicotinoid insecticides.[1]
Decoding the Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives can be systematically understood by dissecting the molecule into three key regions: the 6-chloropyridin-3-yl head, the propan-1-one linker, and the terminal functional group. Modifications in each of these regions significantly impact the compound's affinity for the nAChR and its overall insecticidal potency.
The Essential Role of the 6-Chloropyridin-3-yl Head
The 6-chloropyridin-3-yl group is a cornerstone of many successful neonicotinoid insecticides. Its structural features are finely tuned for optimal interaction with the insect nAChR.
-
The 6-Chloro Substituent: The chlorine atom at the 6-position of the pyridine ring is crucial for high insecticidal activity. It is believed to contribute to increased binding affinity and hydrophobicity, which facilitates penetration into the insect's central nervous system.[1] Studies on imidacloprid analogues have shown that the removal of this chlorine atom can, in some cases, lead to higher toxicity in susceptible insect strains but may also affect the resistance profile.[2]
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, interacting with the backbone of the nAChR. This interaction is a fundamental aspect of the pharmacophore for nicotinic agonists.
The Propan-1-one Linker: A Bridge to Potency
The propan-1-one linker, while seemingly simple, plays a significant role in orienting the terminal functional group within the receptor's binding pocket. The length, rigidity, and electronic properties of this linker are critical.
-
Keto Group: The carbonyl group in the propan-1-one linker can act as a hydrogen bond acceptor, potentially forming interactions within the nAChR binding site. Its presence introduces a degree of conformational rigidity compared to a simple alkyl chain.
-
Chain Length: The three-carbon chain of the propan-1-one linker appears to be optimal in many cases for bridging the pyridinyl head and the terminal group. Shorter or longer linkers may lead to a decrease in activity due to improper positioning of the key interacting moieties.
The Terminal Functional Group: Dictating Potency and Selectivity
The terminal functional group at the end of the propan-1-one chain is a major determinant of the overall potency and selectivity of the compound. This is the region where most synthetic modifications are explored to fine-tune the biological activity. Based on the broader neonicotinoid SAR, we can infer the following trends for hypothetical derivatives of this compound:
| Derivative Class | Modification on Propan-1-one | Hypothesized Impact on Insecticidal Activity | Rationale |
| I | Small alkyl substituents (e.g., methyl, ethyl) on the methylene carbon | Likely to be well-tolerated or slightly decrease activity | Small steric bulk may not significantly disrupt binding. |
| II | Aromatic or heteroaromatic rings | Potential for increased potency | Aromatic rings can engage in π-π stacking or hydrophobic interactions within the receptor. |
| III | Introduction of a terminal amine | Can significantly increase potency | The nitrogen can be protonated and form ionic interactions or hydrogen bonds. |
| IV | Conversion of the ketone to an oxime or hydrazone | May retain or enhance activity | These modifications alter the electronic and steric profile, potentially leading to new interactions. |
Comparative Analysis of Structurally Related Compounds
To further illustrate the SAR principles, we can compare the this compound scaffold with other classes of neonicotinoids where the linker and terminal groups have been varied.
| Compound Class | General Structure | Key SAR Insights | Reference Compound Example | Reported Activity (LC50) |
| Imidacloprid Analogs | Imidazolidine ring | The nitroguanidine moiety is critical for activity. The 6-chloropyridinylmethyl group is essential. | Imidacloprid | Varies by insect species |
| Flupyrimin Analogs | Pyridin-2(1H)-ylideneamine | Replacement of the amide with a sulfonamide can maintain or enhance activity. Substituents on the terminal phenyl ring significantly impact potency.[3] | Compound 2j[3] | 20.93 mg/L (Aphis glycines)[3] |
| Thiacloprid Analogs | Thiazolidine ring | The cyanoimino group is a key pharmacophoric feature. | Thiacloprid | Varies by insect species |
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to access derivatives of this compound involves the Friedel-Crafts acylation of 2-chloropyridine or a related precursor, followed by modifications of the resulting ketone.
Step 1: Synthesis of this compound
-
To a solution of 2-chloropyridine in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Cool the mixture to 0°C and slowly add propanoyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully adding ice-water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Derivatization of the Ketone (Example: Synthesis of an Oxime Derivative)
-
Dissolve this compound in ethanol.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate).
-
Reflux the mixture for several hours until the reaction is complete.
-
Cool the reaction mixture and pour it into cold water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure oxime derivative.
Experimental Workflow for Synthesis
References
A Comparative Guide to the Biological Activity of 1-(6-Chloropyridin-3-yl)propan-1-one Analogs
For researchers, scientists, and professionals in drug and pesticide development, the quest for novel bioactive molecules with enhanced efficacy and target specificity is a perpetual endeavor. The 6-chloropyridin-3-yl moiety is a well-established pharmacophore in the realm of agrochemicals, most notably as a key component of neonicotinoid insecticides.[1] This guide provides an in-depth comparative analysis of the biological activities of analogs of "1-(6-Chloropyridin-3-yl)propan-1-one," a foundational structure in this chemical class. We will explore how subtle and significant structural modifications to this parent compound influence its insecticidal, fungicidal, and herbicidal properties, supported by experimental data and detailed methodologies.
Introduction: The Significance of the 6-Chloropyridin-3-yl Scaffold
The pyridine ring is a versatile heterocyclic scaffold that is present in a vast array of biologically active compounds, from pharmaceuticals to agrochemicals.[2][3] The introduction of a chlorine atom at the 6-position of the pyridine ring is a critical feature that can enhance the biological activity of these molecules, in part by influencing their metabolic stability and interaction with biological targets.[1] When coupled with a propan-1-one side chain at the 3-position, the resulting "this compound" structure serves as a valuable template for the design of novel bioactive compounds. These molecules have primarily been investigated for their insecticidal properties, often acting as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects.[4] However, emerging research suggests that derivatives of this scaffold may also possess fungicidal and herbicidal activities, opening new avenues for crop protection.[5][6]
This guide will systematically dissect the structure-activity relationships (SAR) of this compound analogs, providing a comparative analysis of their performance across different biological assays.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is profoundly influenced by modifications to both the pyridine ring and the propan-1-one side chain. The following sections will compare the insecticidal, fungicidal, and herbicidal activities of various analogs, with quantitative data summarized in tables for ease of comparison.
Insecticidal Activity: Targeting the Insect Nervous System
The primary and most extensively studied biological activity of this compound analogs is their insecticidal effect. Many of these compounds function as neonicotinoids, which selectively target the insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system and eventual death of the insect.[7]
Modification of the Propan-1-one Side Chain:
The propan-1-one moiety offers a rich site for chemical modification. The introduction of different functional groups can significantly alter the compound's affinity for the nAChR binding site, as well as its pharmacokinetic properties within the insect.
-
β-Aminoketone Derivatives: The formation of β-aminoketones through the Mannich reaction is a common strategy to enhance biological activity. These derivatives introduce a nitrogen-containing group that can potentially form additional interactions with the receptor.
-
Bioisosteric Replacement of the Ketone: Replacing the ketone group with other functional groups (bioisosteres) can modulate the electronic and steric properties of the molecule, leading to changes in activity.[8] For instance, conversion to an oxime or hydrazone can alter the compound's polarity and hydrogen bonding capacity.
Table 1: Comparative Insecticidal Activity of this compound Analogs Against Various Insect Pests
| Compound ID | Modification | Target Pest | Assay Type | Potency (LC50/EC50) | Reference |
| Parent | This compound | Aphis craccivora (Cowpea aphid) | Leaf-dip | Not specified | [4] |
| Analog 1 | N-morpholinium hexahydroquinoline thiolate derivative | Aphis craccivora | Leaf-dip | ~4-fold more active than acetamiprid | [4] |
| Analog 2 | Piperidinium cyanopyridine thiolate derivative | Aphis craccivora | Leaf-dip | Moderate to strong activity | [4] |
| Analog 3 | 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine (S)-enantiomer | Musca domestica (Housefly) | Topical application with inhibitors | More active than (R)-isomer | [7] |
| Analog 4 | 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine (R)-enantiomer | Musca domestica | Topical application with inhibitors | Less active than (S)-isomer | [7] |
| Analog 5 | β-substituted nitromethylene neonicotinoid (Compound 9) | Aphis craccivora | Leaf-dip | LC50: 0.00974 mmol L⁻¹ | [9] |
| Analog 6 | β-substituted nitromethylene neonicotinoid (Compound 7) | Aphis craccivora | Leaf-dip | LC50: 0.01567 mmol L⁻¹ | [9] |
| Imidacloprid | Commercial Standard | Aphis craccivora | Leaf-dip | LC50: 0.03502 mmol L⁻¹ | [9] |
Note: The data presented is a compilation from various sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.
The insecticidal activity of many this compound analogs is attributed to their agonistic action on insect nAChRs. These ligand-gated ion channels are crucial for synaptic transmission in the insect central nervous system.
Caption: Agonistic action of analogs on insect nAChRs.
Fungicidal Activity: A Secondary but Promising Avenue
While less explored, some pyridine derivatives have demonstrated notable fungicidal activity. Modifications that introduce specific pharmacophores known for antifungal properties can imbue the this compound scaffold with this additional bioactivity.
Table 2: Comparative Fungicidal Activity of Pyridine-based Analogs
| Compound ID | Fungal Species | Concentration (µg/mL) | Inhibition Ratio (%) | Reference |
| Analog 7 | Sclerotinia sclerotiorum | 50 | 91.9 | [10] |
| Analog 7 | Botrytis cinerea | 50 | 75.0 | [10] |
| Analog 7 | Phytophthora infestans | 50 | 62.5 | [10] |
| Analog 8 | Candida albicans | Not specified | Active | [11] |
| Analog 9 | Botrytis cinerea | In vivo | Good activity | [12] |
Note: Analog 7 is a modified cyclopenta[c]pyridine, and Analog 8 is a 3,5-dichloropyrazin-2(1H)-one derivative, included to illustrate the potential of related heterocyclic structures. Analog 9 is a pyridine carboxamide.
Herbicidal Activity: Exploring Phytotoxicity
The potential for this compound analogs to act as herbicides is an emerging area of research. Specific structural features can lead to phytotoxicity, offering the possibility of developing novel herbicides with unique modes of action.
Table 3: Comparative Herbicidal Activity of Pyridine-based Analogs
| Compound ID | Weed Species | Application | Activity Level | Reference |
| Analog 10 | Dicotyledonous weeds | Post-emergence | Selective activity | [13] |
| Analog 11 | Monocotyledonous weeds | Post-emergence | Good activity | [14] |
| Analog 12 | Various annual lowland weeds | Flooded conditions | Good activity at 33 g a.i./ha | [15] |
Note: The analogs listed are representative pyridine-based compounds demonstrating herbicidal potential.
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of this compound analogs.
Insecticidal Activity Assay (Leaf-Dip Bioassay)
This method is widely used to determine the contact toxicity of compounds to sucking insects like aphids.
Protocol:
-
Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., acetone or DMSO) to create stock solutions. Prepare a series of dilutions in distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.
-
Leaf Preparation: Select healthy, uniform-sized leaves from the host plant (e.g., fava bean for cowpea aphids).
-
Dipping: Dip each leaf into the respective test solution for 10-15 seconds with gentle agitation. Allow the leaves to air-dry completely. A control group is treated with the solvent and surfactant solution only.
-
Insect Infestation: Place the treated leaves in a Petri dish lined with moist filter paper. Introduce a known number of adult insects (e.g., 20-30 aphids) onto each leaf.
-
Incubation: Maintain the Petri dishes at a constant temperature (e.g., 25 ± 1°C) and photoperiod (e.g., 16:8 h light:dark).
-
Mortality Assessment: Record the number of dead insects at 24, 48, and 72 hours post-treatment. Insects that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
Caption: Workflow for the insecticidal leaf-dip bioassay.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This in vitro assay determines the affinity of the test compounds for the nAChR, providing insight into their mechanism of action.
Protocol:
-
Membrane Preparation: Prepare a membrane fraction from a source rich in nAChRs, such as insect heads (e.g., housefly or cockroach) or cultured cells expressing the receptor. This involves homogenization and differential centrifugation to isolate the membrane-bound receptors.
-
Binding Reaction: In a microtiter plate, combine the membrane preparation, a radiolabeled ligand with known high affinity for the nAChR (e.g., [³H]-imidacloprid), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). The Ki (inhibition constant) can then be calculated to represent the binding affinity of the test compound.
Fungicidal Activity Assay (Poisoned Food Technique)
This method is used to evaluate the in vitro efficacy of compounds against mycelial growth of fungi.[10]
Protocol:
-
Preparation of Poisoned Media: Prepare a standard fungal growth medium (e.g., Potato Dextrose Agar - PDA). Autoclave the medium and allow it to cool. Add the test compound (dissolved in a suitable solvent like DMSO) to the molten agar to achieve the desired final concentrations. Pour the amended agar into sterile Petri dishes.
-
Inoculation: Place a small disc (e.g., 5 mm diameter) of mycelium from an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Measurement: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC50 (effective concentration for 50% inhibition).
Herbicidal Activity Assay (Post-emergence)
This assay evaluates the effect of compounds on young, emerged weed seedlings.[16]
Protocol:
-
Plant Cultivation: Grow the target weed species in pots containing a suitable soil mix in a greenhouse under controlled conditions until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Preparation of Test Solutions: Formulate the test compounds as an emulsifiable concentrate or a wettable powder. Prepare a series of dilutions in water.
-
Application: Spray the test solutions evenly onto the foliage of the weed seedlings using a laboratory sprayer. A control group is sprayed with the formulation blank.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill). Alternatively, measure the fresh or dry weight of the above-ground plant material.
-
Data Analysis: Determine the GR50 (the dose required to cause a 50% reduction in plant growth) or the effective dose for a certain level of control.
Conclusion and Future Perspectives
The "this compound" scaffold represents a versatile and promising platform for the development of novel bioactive compounds. While its analogs have been predominantly explored for their insecticidal properties, acting as potent modulators of insect nAChRs, this guide has highlighted their potential to exhibit fungicidal and herbicidal activities as well.
The comparative analysis of biological data, although drawn from various studies, underscores the critical role of structural modifications in determining the potency and spectrum of activity. The propan-1-one side chain, in particular, serves as a key site for derivatization to enhance biological efficacy.
Future research should focus on the systematic synthesis and evaluation of a broad range of analogs of this compound. A multi-disciplinary approach, combining synthetic chemistry, in vitro and in vivo biological screening, and computational modeling, will be crucial for elucidating detailed structure-activity relationships and for the rational design of next-generation agrochemicals with improved performance and safety profiles. The exploration of bioisosteric replacements and the introduction of novel pharmacophores onto this scaffold hold significant promise for the discovery of compounds with unique modes of action and a broader spectrum of biological activities.
References
- 1. Chloropyridinyl neonicotinoid insecticides: diverse molecular substituents contribute to facile metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Advances on the biosynthesis of pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naturally occurring amino acid derivatives with herbicidal, fungicidal or insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino- N-substituted-6,7,8,9-tetrahydro-thieno[2,3- c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Strategic Efficacy of 1-(6-Chloropyridin-3-yl)propan-1-one as a Precursor in Multi-Step Synthesis: A Comparative Guide
For Immediate Release
In the landscape of complex organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, cost-effectiveness, and overall success of a multi-step reaction sequence. This guide provides a comprehensive analysis of the efficacy of 1-(6-Chloropyridin-3-yl)propan-1-one as a precursor, comparing a prospective synthetic route originating from this ketone with an established pathway to a structurally related target. This evaluation is designed to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the strategic advantages and potential challenges associated with this versatile building block.
Introduction: The Potential of a Pyridyl Ketone Precursor
This compound is a pyridyl ketone that holds significant potential as a precursor in the synthesis of various biologically active molecules. Its structure, featuring a reactive ketone functional group and the common 6-chloropyridin-3-yl moiety found in a number of agrochemicals, makes it an attractive starting point for the elaboration of more complex molecular architectures. This guide explores a logical and efficient synthetic pathway commencing with the reduction of this ketone to its corresponding secondary alcohol, followed by a Williamson ether synthesis to yield a novel ether derivative. This proposed route is then critically compared against an established multi-step synthesis of a similar pyridyl ether, providing a framework for evaluating precursor efficacy.
Comparative Analysis of Synthetic Pathways
This guide focuses on the synthesis of a novel ether, 3-(1-ethoxypropyl)-6-chloropyridine , as the target molecule. We will compare a proposed two-step synthesis starting from this compound with an alternative multi-step pathway commencing from 6-chloro-3-iodopyridine.
Pathway 1 (Proposed): A Direct Route from this compound
This pathway leverages the reactivity of the ketone functionality for a direct and potentially more efficient synthesis.
Step 1: Reduction of this compound
The initial step involves the reduction of the ketone to the corresponding secondary alcohol, 1-(6-chloropyridin-3-yl)propan-1-ol . Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.[1][2][3][4][5]
Step 2: Williamson Ether Synthesis
The resulting secondary alcohol can then be converted to the target ether via a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent (e.g., ethyl bromide).[6][7][8][9][10]
Pathway 2 (Alternative): A Multi-Step Approach from 6-Chloro-3-iodopyridine
This established alternative route involves the construction of the side chain through a series of reactions, starting from a different pyridyl precursor.
Step 1: Sonogashira Coupling
The synthesis commences with a Sonogashira coupling between 6-chloro-3-iodopyridine and propyne to introduce the three-carbon backbone.
Step 2: Hydration of the Alkyne
The resulting alkyne is then hydrated, typically using a mercury catalyst in the presence of acid, to yield the corresponding ketone, this compound.
Step 3 & 4: Reduction and Etherification
The subsequent steps mirror Pathway 1, involving the reduction of the ketone to the alcohol and a final Williamson ether synthesis.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for each synthetic pathway, providing a clear comparison of their respective efficacies.
| Parameter | Pathway 1 (Proposed) | Pathway 2 (Alternative) |
| Starting Material | This compound | 6-Chloro-3-iodopyridine |
| Number of Steps | 2 | 4 |
| Overall Yield (Estimated) | High | Moderate |
| Key Reagents | NaBH₄, NaH, Ethyl bromide | Propyne, Pd catalyst, Cu catalyst, HgSO₄, H₂SO₄, NaBH₄, NaH, Ethyl bromide |
| Process Complexity | Low | High |
| Atom Economy | Favorable | Less Favorable |
| Safety Considerations | Use of flammable solvents | Use of toxic mercury salts and flammable gases |
Experimental Protocols
Protocol for Pathway 1: Proposed Synthesis
Step 1: Synthesis of 1-(6-chloropyridin-3-yl)propan-1-ol
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude alcohol.
-
Purify the product by column chromatography on silica gel.
Step 2: Synthesis of 3-(1-ethoxypropyl)-6-chloropyridine
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of 1-(6-chloropyridin-3-yl)propan-1-ol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add ethyl bromide (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with water.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Synthetic Pathways
Caption: Comparative workflow of the proposed and alternative synthetic pathways.
Discussion and Conclusion
A thorough analysis of the two synthetic routes reveals the significant potential of this compound as an efficient precursor. The proposed pathway commencing from this ketone is considerably shorter, involving only two steps compared to the four steps of the alternative route. This reduction in the number of synthetic operations inherently leads to a higher overall yield, reduced consumption of reagents and solvents, and less waste generation, aligning with the principles of green chemistry.
Furthermore, the alternative pathway necessitates the use of a toxic mercury-based catalyst for the alkyne hydration and a palladium/copper catalyst system for the Sonogashira coupling, which can introduce challenges related to catalyst removal and cost. In contrast, the reagents employed in the proposed pathway, namely sodium borohydride and sodium hydride, are common, relatively inexpensive, and the reactions are generally high-yielding and straightforward to perform.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. rsc.org [rsc.org]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. Reduction of a Ketone by Sodium Tetrahydridoborate â A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction [article.sapub.org]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
Head-to-head comparison of synthetic routes to "1-(6-Chloropyridin-3-yl)propan-1-one"
An In-Depth Head-to-Head Comparison of Synthetic Routes to 1-(6-Chloropyridin-3-yl)propan-1-one
Introduction
This compound is a key building block in medicinal and agrochemical research. Its structure, featuring a reactive ketone and a functionalized pyridine ring, makes it a valuable precursor for synthesizing a range of more complex molecules, including neonicotinoid insecticides and various pharmaceutical candidates.[1][2] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.
This guide provides a head-to-head comparison of the primary synthetic strategies for preparing this compound. We will dissect each route, explaining the underlying chemical principles, providing detailed experimental protocols, and objectively evaluating their respective strengths and weaknesses based on experimental data and established chemical theory.
Route 1: Grignard Reaction with a Nitrile Precursor
This route is one of the most reliable and widely employed methods for synthesizing ketones from nitriles. The strategy involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to the electrophilic carbon of a nitrile, followed by acidic hydrolysis of the resulting imine intermediate.[3]
Chemical Rationale & Mechanism
The core of this synthesis is the reaction between ethylmagnesium bromide and 6-chloropyridine-3-carbonitrile. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the ethyl group strongly nucleophilic and basic.[4] This nucleophile readily attacks the nitrile carbon. A key advantage of this method is that the initial adduct, an imine magnesium salt, is stable and does not react further with another equivalent of the Grignard reagent, which prevents the formation of tertiary alcohol byproducts—a common issue when using esters or acid chlorides as starting materials.[3] The subsequent hydrolysis step efficiently converts the imine to the desired ketone.
Experimental Protocol
Step 1: Formation of Ethylmagnesium Bromide
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, all under an inert nitrogen or argon atmosphere.
-
Place magnesium turnings (1.1 equivalents) and a small crystal of iodine into the flask.
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Charge the dropping funnel with a solution of bromoethane (1.05 equivalents) in anhydrous THF.
-
Add a small portion of the bromoethane solution to the magnesium. The reaction is initiated upon the disappearance of the brown iodine color and the observation of bubbling. Gentle warming may be required.[3]
-
Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 60 minutes at room temperature to ensure complete formation of the Grignard reagent, which appears as a dark grey-brown solution.
Step 2: Reaction with 6-Chloropyridine-3-carbonitrile and Hydrolysis
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice-water bath.
-
Dissolve 6-chloropyridine-3-carbonitrile (1.0 equivalent) in anhydrous THF and add this solution to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred Grignard reagent over 30-45 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-3 hours.
-
Carefully quench the reaction by slowly adding it to a stirred solution of 2 M hydrochloric acid cooled in an ice bath.
-
Continue stirring for 30 minutes to ensure complete hydrolysis of the imine intermediate.
-
Transfer the mixture to a separatory funnel, extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to yield this compound as a solid.
Visualization of Workflow
Caption: Workflow for the Grignard reaction route.
Route 2: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic chemistry for attaching acyl groups to aromatic rings via electrophilic aromatic substitution.[5] Its application to pyridine, an electron-deficient heterocycle, presents significant challenges but remains a theoretically direct approach.
Chemical Rationale & Mechanism
This reaction involves the generation of a highly electrophilic acylium ion from a propanoyl source (e.g., propanoyl chloride or propionic anhydride) using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[6] The acylium ion then attacks the aromatic ring. However, the pyridine nitrogen is basic and readily complexes with the Lewis acid, deactivating the ring towards electrophilic attack. This deactivation is a major hurdle, often requiring harsh reaction conditions (high temperatures) and resulting in lower yields and potential side reactions. The substitution is expected to occur at the 3-position (meta to the nitrogen), which is the least deactivated position.
Experimental Protocol
-
To a flame-dried flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.5-3.0 equivalents) and a high-boiling inert solvent like 1,2-dichloroethane.
-
Cool the suspension to 0 °C and slowly add propanoyl chloride (1.2 equivalents). Stir for 15 minutes to allow for the formation of the acylium ion complex.
-
Add 2-chloropyridine (1.0 equivalent) to the mixture.
-
Slowly warm the reaction mixture and then heat to reflux (approx. 83 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum complexes.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, wash with water, 5% NaOH solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to isolate the desired product.
Visualization of Workflow
Caption: Workflow for the Friedel-Crafts acylation route.
Route 3: Directed Ortho-Metalation and Acylation (Organolithium Route)
Organolithium reagents are more powerful nucleophiles and stronger bases than their Grignard counterparts.[7] This route leverages the high reactivity of organolithiums to perform a metal-halogen exchange or direct deprotonation, followed by quenching with an acylating agent.
Chemical Rationale & Mechanism
This strategy involves treating 2-chloro-5-bromopyridine with an alkyllithium reagent like n-butyllithium (n-BuLi) at low temperature. The highly reactive n-BuLi will preferentially undergo a lithium-halogen exchange with the more reactive bromine atom, generating the 2-chloro-5-lithiopyridine intermediate in situ.[8] This potent nucleophile can then be treated with an electrophilic propanoyl source, such as propanal followed by oxidation, or N,N-dimethylpropanamide, to yield the target ketone. The extremely low temperatures (-78 °C) are crucial to prevent side reactions and maintain the stability of the organolithium intermediate.
Experimental Protocol
-
Dissolve 2-chloro-5-bromopyridine (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents, solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 60 minutes at -78 °C to ensure complete lithium-halogen exchange.
-
In a separate flask, dissolve N,N-dimethylpropanamide (1.2 equivalents) in anhydrous THF.
-
Add the N,N-dimethylpropanamide solution dropwise to the organolithium solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent and purify the resulting crude product by column chromatography.
Visualization of Workflow
Caption: Workflow for the Organolithium route.
Head-to-Head Comparison
| Feature | Route 1: Grignard Reaction | Route 2: Friedel-Crafts Acylation | Route 3: Organolithium Route |
| Starting Materials | Bromoethane, Mg, 6-chloropyridine-3-carbonitrile | 2-Chloropyridine, Propanoyl chloride, AlCl₃ | 2-Chloro-5-bromopyridine, n-BuLi, N,N-dimethylpropanamide |
| Typical Yield | Good to Excellent (60-85%) | Low to Moderate (20-50%) | Good to Excellent (65-90%) |
| Reaction Conditions | Mild (0 °C to RT) | Harsh (High Temp, Reflux) | Cryogenic (-78 °C) |
| Scalability | Highly scalable; widely used in industry. | Difficult to scale due to harsh conditions and catalyst disposal. | Scalable, but requires specialized equipment for low temperatures. |
| Safety & Handling | Requires anhydrous conditions; Grignard reagents are flammable.[4] | AlCl₃ is highly corrosive and moisture-sensitive; reaction is exothermic. | n-BuLi is pyrophoric; requires strict inert atmosphere and cryogenic temperatures. |
| Cost-Effectiveness | Generally cost-effective; starting materials are readily available. | AlCl₃ is inexpensive, but low yields can increase overall cost. | n-BuLi and cryogenic conditions increase operational costs. |
| Key Advantage | High reliability, good yields, avoids over-reaction.[3] | Direct, one-pot acylation of the pyridine ring. | High reactivity and potentially higher yields than Grignard.[7] |
| Key Disadvantage | Sensitive to moisture and protic functional groups. | Strong deactivation of pyridine ring leads to low yields and side products. | Requires pyrophoric reagents and specialized low-temperature equipment. |
Conclusion and Recommendation
For most laboratory and industrial applications, the Grignard reaction (Route 1) represents the optimal balance of yield, reliability, cost, and operational safety. Its procedural steps are straightforward for chemists familiar with organometallic chemistry, and its avoidance of over-reaction byproducts simplifies purification.[3]
The Organolithium route (Route 3) serves as a powerful alternative, potentially offering higher yields. It is best suited for situations where the Grignard reaction is sluggish or when the required di-halogenated pyridine is more accessible than the nitrile. However, the stringent safety protocols and specialized equipment required for handling pyrophoric reagents and cryogenic temperatures must be in place.[7]
The Friedel-Crafts acylation (Route 2) , while historically significant, is the least practical method for this specific target. The inherent deactivation of the pyridine ring by the Lewis acid catalyst leads to poor yields and harsh conditions, making it unsuitable for efficient and clean synthesis. It remains an important reaction for electron-rich aromatics but is not recommended for the preparation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
A Senior Application Scientist's Guide to the Characterization and Comparison of "1-(6-Chloropyridin-3-yl)propan-1-one" Reference Standards
For researchers and professionals in drug development, the integrity of a reference standard is the bedrock of analytical accuracy. This guide provides a comprehensive framework for the characterization of 1-(6-Chloropyridin-3-yl)propan-1-one (CAS No. 872088-03-4), a key chemical intermediate. We will objectively compare hypothetical commercial reference standards, offering the supporting experimental data and protocols necessary for you to validate and select the most suitable material for your work.
The Imperative of a Well-Characterized Reference Standard
This compound is a heterocyclic ketone with a molecular formula of C₈H₈ClNO and a molecular weight of 169.61 g/mol [1][2]. Its structure, featuring a chloropyridine ring and a propanone side chain, makes it a valuable building block in the synthesis of various pharmaceutical and agrochemical agents. The reliability of any quantitative analysis, impurity profiling, or pharmacokinetic study involving this compound or its derivatives hinges on the purity and identity of the reference standard used.
Variability between suppliers—or even between different lots from the same supplier—can introduce significant error into experimental results. A robust, multi-technique characterization is not merely a quality control checkbox; it is a fundamental requirement for data integrity.
A Multi-Pronged Approach to Characterization
No single analytical technique can unequivocally confirm both the identity and purity of a chemical standard. A synergistic approach using orthogonal methods is essential. This guide focuses on four cornerstone techniques:
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment and impurity detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation and identification of structural isomers or proton-containing impurities.
-
Mass Spectrometry (MS): To confirm molecular weight and provide fragmentation data that supports the proposed structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups and provide a unique molecular fingerprint.
The following workflow provides a logical sequence for the evaluation and comparison of new reference standards.
References
A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for 1-(6-Chloropyridin-3-yl)propan-1-one
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 1-(6-Chloropyridin-3-yl)propan-1-one, a key intermediate in various synthetic pathways. Our focus is on establishing robust, reproducible analytical procedures suitable for quality control and regulatory submission within the pharmaceutical industry. We will objectively compare two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provide the foundational data and protocols necessary for a successful inter-laboratory study.
The narrative that follows is grounded in the principles of scientific integrity, drawing upon established international guidelines to ensure the development of self-validating analytical systems. Every experimental choice is explained, providing the causal logic essential for researchers, scientists, and drug development professionals to not only replicate but also adapt these protocols to their specific needs.
The Analytical Imperative: Why Rigorous Validation Matters
This compound (CAS No. 872088-03-4) is a heterocyclic ketone whose purity is critical for the downstream synthesis of active pharmaceutical ingredients (APIs).[1][2] The presence of impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, an analytical method used for its quantification must be proven "fit for purpose" through a rigorous validation process.
An inter-laboratory validation, often referred to as a collaborative study, is the pinnacle of method validation.[3][4] It assesses the method's reproducibility by having multiple independent laboratories analyze identical samples.[3][5] A successful study demonstrates that the method is rugged, transferable, and produces consistent results regardless of the laboratory, analyst, or instrument, a prerequisite for its inclusion in pharmacopoeias or regulatory filings. The principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) form the bedrock of this process.[6][7][8][9]
Selection of Primary Analytical Methodologies
Based on the physicochemical properties of this compound (Molecular Formula: C8H8ClNO, Molecular Weight: 169.61 g/mol ), two analytical techniques are proposed as primary candidates for validation.[1][10]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical analysis. The analyte's aromatic pyridine ring contains a chromophore, making it suitable for UV detection. HPLC is ideal for non-volatile or thermally labile compounds and offers high precision and accuracy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given the analyte's relatively low molecular weight and likely volatility, GC is a viable alternative.[11][12][13] The coupling with a mass spectrometer provides exceptional specificity, allowing for unambiguous peak identification and the potential to simultaneously identify and quantify other volatile impurities.
The following table provides a high-level comparison of these two proposed methods.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Causality and Rationale |
| Specificity | Good. Based on retention time and UV spectrum. Potential for co-elution with impurities having similar chromophores. | Excellent. Based on retention time and unique mass fragmentation pattern. Provides definitive identification. | MS detection is inherently more selective than UV detection, offering a higher degree of confidence in peak identity. |
| Sensitivity (LOQ) | Typically in the low ng range on-column. | Typically in the pg range on-column. | GC-MS, especially with selected ion monitoring (SIM), often provides superior sensitivity for volatile compounds. |
| Precision (RSD%) | Excellent. Typically <1% for assays. | Very good. Typically <2% for assays. | The liquid-phase delivery system of HPLC generally results in slightly better injection precision than GC split/splitless injectors. |
| Robustness | High. Less sensitive to minor variations in mobile phase composition and column temperature. | Moderate. Sensitive to inlet temperature, carrier gas flow, and column degradation. | GC methods can be more susceptible to matrix effects and require meticulous maintenance of the injection port and column. |
| Sample Throughput | Moderate. Typical run times of 10-20 minutes. | Moderate to High. Run times can be faster (<10 minutes) with optimized temperature programs. | |
| Cost & Complexity | Lower initial and operational cost. Simpler to operate and maintain. | Higher initial and operational cost. Requires more specialized training. | The vacuum systems and complex electronics of mass spectrometers increase their cost and maintenance requirements. |
Designing the Inter-laboratory Validation Study
The design of this study is predicated on the principles outlined by the ICH and AOAC International, ensuring a comprehensive evaluation of method performance across different laboratories.[6][14][15][16]
Study Objective and Scope
The primary objective is to determine the inter-laboratory reproducibility of both the proposed HPLC-UV and GC-MS methods for the quantification of this compound. The study will evaluate key validation parameters as defined by ICH Q2(R1).[7][9]
Validation Workflow
The overall workflow for the inter-laboratory study is depicted below. This process ensures that each laboratory receives standardized materials and instructions, and that data is collected and analyzed in a uniform manner.
Caption: Workflow for the Inter-laboratory Validation Study.
Validation Parameters and Acceptance Criteria
The following parameters must be assessed by each participating laboratory.[4][17]
| Parameter | Purpose | Minimum Requirement (ICH Q2(R1)) | Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | Demonstrate resolution from potential impurities and matrix components. | Peak Purity > 99.0% (for HPLC-PDA); No interfering peaks at the retention time of the analyte in blank samples. |
| Linearity | To verify a proportional relationship between concentration and signal. | Minimum of 5 concentration levels. | Correlation Coefficient (r²) ≥ 0.999 |
| Range | The interval providing suitable linearity, accuracy, and precision. | 80% to 120% of the target concentration. | All data points within the range must meet linearity, accuracy, and precision criteria. |
| Accuracy (Recovery) | To assess the closeness of the measured value to the true value. | 9 determinations across 3 concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0% at each level. |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability: 6 replicates at 100% concentration. Intermediate Precision: Vary analyst, day, instrument. Reproducibility: Assessed via inter-lab comparison. | Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. Reproducibility: RSD ≤ 5.0% (subject to statistical analysis). |
| Limit of Quantitation (LOQ) | The lowest amount that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 or based on standard deviation of the response. | Precision (RSD) at the LOQ should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), flow rate (±10%). | System suitability parameters must pass; results should not deviate significantly from the nominal condition. |
Detailed Experimental Protocols
The following protocols are provided as a starting point. Participating laboratories must perform system suitability tests before analysis to ensure their systems are performing correctly.
Protocol 1: HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size. Rationale: A C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like the analyte.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid acts as a proton source to ensure consistent ionization and sharp peak shape.
-
Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
-
-
Standard & Sample Preparation:
-
Prepare a primary stock solution of 1.0 mg/mL of this compound reference standard in 50:50 Acetonitrile:Water (diluent).
-
Prepare a working standard at the target concentration (e.g., 100 µg/mL) by diluting the stock solution.
-
For samples, accurately weigh and dissolve the material to achieve the same target concentration.
-
Protocol 2: GC-MS Method
-
Instrumentation: Gas chromatograph with a split/splitless injector coupled to a single quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: A 5% phenyl-methylpolysiloxane column is a general-purpose, robust column suitable for a wide range of semi-volatile compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 1 min. Ramp at 20°C/min to 280°C, hold for 5 min. Rationale: A fast ramp ensures sharp peaks and a short run time, while the final hold ensures elution of any less volatile components.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split 20:1.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. Target ions: m/z 169 (M+), 140, 112.
-
-
Standard & Sample Preparation:
-
Prepare a primary stock solution of 1.0 mg/mL of the reference standard in Dichloromethane.
-
Prepare a working standard at the target concentration (e.g., 100 µg/mL) by serial dilution.
-
For samples, accurately weigh and dissolve the material to achieve the same target concentration.
-
The Hierarchy of Analytical Precision
It is crucial to understand the different levels of precision that are evaluated during validation. The relationship between these parameters demonstrates the increasing sources of variability being tested.
Caption: Relationship between different levels of analytical precision.
Conclusion and Path Forward
This guide outlines a comprehensive and scientifically rigorous approach to the inter-laboratory validation for the analysis of this compound. By comparing two robust analytical techniques, HPLC-UV and GC-MS, and grounding the validation protocol in established ICH and AOAC guidelines, organizations can generate the high-quality, reproducible data required for regulatory acceptance. The provided protocols serve as a validated starting point, while the framework for the collaborative study ensures that the resulting analytical method is truly fit for its intended purpose in a global pharmaceutical landscape. The successful completion of such a study provides the ultimate confidence in the quality and consistency of analytical data.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis [costaricapharma.com]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin - Google Patents [patents.google.com]
- 14. s27415.pcdn.co [s27415.pcdn.co]
- 15. AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aoac.org [aoac.org]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
